molecular formula C9H7BrO B015041 4-Bromocinnamaldehyde CAS No. 3893-18-3

4-Bromocinnamaldehyde

Cat. No.: B015041
CAS No.: 3893-18-3
M. Wt: 211.05 g/mol
InChI Key: XYRAWLRFGKLUMW-OWOJBTEDSA-N
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Description

4-Bromocinnamaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C9H7BrO and its molecular weight is 211.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-bromophenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-7H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRAWLRFGKLUMW-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49678-04-8
Record name Trans-4-bromocinnamaldehyde
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Foundational & Exploratory

4-Bromocinnamaldehyde CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromocinnamaldehyde (CAS Number: 49678-04-8)

This technical guide provides a comprehensive overview of this compound, a compound of significant interest to researchers, scientists, and drug development professionals. This document details its physicochemical properties, spectroscopic data, synthesis, and biological activity, with a focus on its potential as an antimicrobial and antivirulence agent.

Physicochemical Properties

This compound is a light yellow solid at room temperature.[1] Its key physicochemical properties are summarized in the table below, providing a valuable resource for experimental design and computational modeling.

PropertyValueReference
CAS Number 49678-04-8[1]
Molecular Formula C₉H₇BrO[1]
Molecular Weight 211.06 g/mol
Appearance Light Yellow Solid[1]
Melting Point 78-82 °C
Boiling Point 310.5 °C at 760 mmHg[1]
Density 1.5 ± 0.1 g/cm³[1]
Flash Point 114.5 ± 8.3 °C[1]
Refractive Index 1.612[1]
Solubility Soluble in alcohol and ether, insoluble in water.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below is a summary of its characteristic spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of trans-4-Bromocinnamaldehyde provide detailed information about its molecular structure. The chemical shifts are influenced by the aromatic ring, the bromine substituent, and the conjugated aldehyde group. While a specific, fully assigned spectrum for this compound was not found in the search results, the expected chemical shifts can be inferred from the analysis of cinnamaldehyde and its derivatives.[2]

Expected ¹H NMR Spectral Data:

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aldehyde (-CHO)~9.7Doublet~7.5
Vinylic (=CH-CHO)~6.7Doublet of Doublets~16, ~7.5
Vinylic (Ar-CH=)~7.5Doublet~16
Aromatic (ortho to -CH=CHCHO)~7.5-7.6Doublet~8.5
Aromatic (ortho to -Br)~7.6-7.7Doublet~8.5

Expected ¹³C NMR Spectral Data:

CarbonChemical Shift (δ, ppm)
Carbonyl (C=O)~193
Vinylic (=CH-CHO)~129
Vinylic (Ar-CH=)~150
Aromatic (C-Br)~128
Aromatic (C-CH=CHCHO)~135
Aromatic (CH)~130, ~132
Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Vibration
~3050Aromatic C-H stretch
~2820, ~2720Aldehyde C-H stretch
~1680C=O stretch (conjugated aldehyde)
~1625C=C stretch (alkene)
~1580, ~1480C=C stretch (aromatic)
~970C-H bend (trans-alkene)
~820C-H bend (p-disubstituted aromatic)
~540C-Br stretch

Experimental Protocols

Synthesis of this compound via Aldol Condensation

A common and effective method for the synthesis of this compound is the Claisen-Schmidt condensation, a type of aldol condensation, between 4-bromobenzaldehyde and acetaldehyde in the presence of a base.[3][4][5]

Materials:

  • 4-Bromobenzaldehyde

  • Acetaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Dichloromethane or Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 4-bromobenzaldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask in an ice bath.

  • Slowly add an aqueous solution of sodium hydroxide to the flask with continuous stirring.

  • Add acetaldehyde dropwise to the reaction mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Neutralize the reaction mixture with dilute hydrochloric acid.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification

The crude product can be purified by recrystallization or column chromatography.[6][7][8][9][10]

Recrystallization Protocol:

  • Dissolve the crude this compound in a minimal amount of a hot solvent, such as ethanol or a mixture of ethanol and water.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution is hot filtered.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a desiccator.

Column Chromatography Protocol:

  • Prepare a silica gel column using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent to yield purified this compound.

Biological Activity and Signaling Pathways

This compound has demonstrated significant biological activity, particularly as an antibacterial and antivirulence agent.

Antibacterial and Antivirulence Activity

Studies have shown that this compound is effective against various pathogenic bacteria, including Vibrio parahaemolyticus and Agrobacterium tumefaciens.[1][11] Its mechanism of action appears to be multifaceted, primarily targeting bacterial virulence factors rather than causing direct cell death at sub-inhibitory concentrations.[1][12]

Key antivirulence effects include:

  • Inhibition of Biofilm Formation: this compound significantly reduces the ability of bacteria to form biofilms on various surfaces.[1][11]

  • Suppression of Motility: It inhibits bacterial swimming and swarming motilities, which are crucial for colonization and infection.[1]

  • Downregulation of Virulence Genes: The compound has been shown to downregulate the expression of genes responsible for the production of toxins, proteases, and other virulence factors.[1]

The minimum inhibitory concentrations (MICs) of this compound against V. parahaemolyticus have been reported to be as low as 50 µg/mL.[1]

Signaling Pathways

While specific signaling pathways modulated by this compound in mammalian cells are not yet fully elucidated, studies on cinnamaldehyde and its derivatives suggest potential interactions with key cellular signaling cascades. In the context of its antimicrobial action, this compound likely interferes with bacterial signaling systems such as quorum sensing, which regulates the expression of many virulence factors.

In mammalian cells, cinnamaldehyde has been shown to influence pathways like PI3K/Akt and MAPK, which are involved in processes such as cell proliferation, inflammation, and apoptosis.[13][14][15][16][17] For instance, cinnamaldehyde can promote wound healing by up-regulating the PI3K and MAPK signaling pathways.[13] It has also been observed to induce apoptosis in cancer cells by impacting the Bcl-2 family of proteins and increasing reactive oxygen species (ROS) levels.[14][15][16][17] Further research is needed to determine if this compound exerts similar effects.

Visualizations

Synthesis and Purification Workflow

Synthesis_Purification_Workflow cluster_synthesis Synthesis (Aldol Condensation) cluster_purification Purification start 4-Bromobenzaldehyde + Acetaldehyde react Base (NaOH) in Ethanol start->react product Crude this compound react->product crude Crude Product product->crude Workup recrystallization Recrystallization (Ethanol/Water) crude->recrystallization column Column Chromatography (Silica, Hexane/EtOAc) crude->column pure Pure this compound recrystallization->pure column->pure Antibacterial_Mechanism cluster_virulence Bacterial Virulence Factors compound This compound biofilm Biofilm Formation compound->biofilm Inhibits motility Motility (Swimming/Swarming) compound->motility Inhibits toxins Toxin & Protease Production compound->toxins Inhibits infection Bacterial Infection biofilm->infection motility->infection toxins->infection reduced_infection Reduced Pathogenicity infection->reduced_infection Leads to Signaling_Pathway cluster_pathways Cellular Signaling Pathways compound Cinnamaldehyde Derivatives (e.g., this compound) pi3k_akt PI3K/Akt Pathway compound->pi3k_akt Modulates mapk MAPK Pathway compound->mapk Modulates cell_responses Cellular Responses (Proliferation, Apoptosis, Inflammation) pi3k_akt->cell_responses mapk->cell_responses

References

An In-depth Technical Guide to the Physical Properties of 4-Bromocinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Bromocinnamaldehyde (CAS No: 49678-04-8), a valuable intermediate in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and detailed experimental context.

Core Physical and Chemical Properties

This compound is a light yellow crystalline solid at room temperature.[1][2][3] Its key physical and chemical identifiers are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₉H₇BrO[1][4][5][6][7][8]
Molecular Weight 211.06 g/mol [1][4][5][6][8]
Appearance Light Yellow Solid / Crystalline Powder[1][2][3][9][10]
Melting Point 70-74 °C / 78-82 °C[1][2][4]
Boiling Point 310.5 °C at 760 mmHg[1][2]
Density 1.466 - 1.5 g/cm³[1][2][9]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Hexane, Alcohol, and Ether. Insoluble in water.[3][9][10][11]
Flash Point 114.5 °C[1][2][3]
Refractive Index 1.612[1]
UV λmax 298 nm (in CHCl₃)[9][10]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid can be determined using a melting point apparatus.

Procedure:

  • Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

Boiling Point Determination (Thiele Tube Method)

For high-boiling point solids like this compound, the boiling point is typically determined under reduced pressure and extrapolated to atmospheric pressure. However, a standard atmospheric boiling point determination method is described below.

Procedure:

  • Sample Preparation: A small amount of the substance is placed in a small test tube (fusion tube).

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.

  • Heating: The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is stopped, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Testing

A qualitative assessment of solubility in various solvents provides insight into the polarity of the compound.

Procedure:

  • Sample and Solvent: Approximately 10-20 mg of this compound is placed in a small test tube.

  • Addition of Solvent: About 1 mL of the solvent (e.g., water, ethanol, diethyl ether, chloroform) is added to the test tube.

  • Observation: The mixture is agitated, and the solubility is observed at room temperature. If the solid dissolves, it is recorded as "soluble." If it does not dissolve, it is recorded as "insoluble." For intermediate cases, terms like "sparingly soluble" or "partially soluble" can be used.

UV-Visible Spectroscopy

UV-Visible spectroscopy is used to identify the presence of chromophores in a molecule.

Procedure:

  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., chloroform, as indicated by the literature). The concentration should be such that the absorbance falls within the optimal range of the spectrophotometer (typically 0.2-1.0 AU).

  • Blank Measurement: The absorbance of the pure solvent is measured first to obtain a baseline.

  • Sample Measurement: The cuvette is rinsed and filled with the sample solution, and the absorbance is measured over a range of wavelengths (e.g., 200-400 nm).

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the physical characterization of a known solid organic compound like this compound.

G cluster_0 Initial Characterization cluster_1 Thermal Properties cluster_2 Spectroscopic Analysis cluster_3 Data Compilation & Analysis Appearance Visual Inspection (Color, Form) Solubility Solubility Testing (Polar & Non-polar Solvents) Appearance->Solubility MP Melting Point Determination Solubility->MP BP Boiling Point Determination MP->BP UV_Vis UV-Visible Spectroscopy BP->UV_Vis FTIR FTIR Spectroscopy UV_Vis->FTIR NMR NMR Spectroscopy FTIR->NMR Data_Table Summarize Data in Tables NMR->Data_Table Structure_Confirmation Confirm Structure Data_Table->Structure_Confirmation

References

A Technical Guide to the Spectroscopic Characterization of 4-Bromocinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for trans-4-Bromocinnamaldehyde, a valuable compound in organic synthesis and pharmaceutical research. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide presents a combination of predicted data based on analogues and established spectroscopic principles, alongside detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for trans-4-Bromocinnamaldehyde. These predictions are derived from analyses of cinnamaldehyde and other substituted derivatives.

Table 1: Predicted ¹H NMR Spectral Data for trans-4-Bromocinnamaldehyde

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~9.7Doublet~7.5Aldehyde proton (CHO)
~7.6Doublet~8.52 Aromatic protons (ortho to bromo)
~7.5Doublet~8.52 Aromatic protons (meta to bromo)
~7.4Doublet~16.0Vinylic proton (β to carbonyl)
~6.7Doublet of Doublets~16.0, ~7.5Vinylic proton (α to carbonyl)

Table 2: Predicted ¹³C NMR Spectral Data for trans-4-Bromocinnamaldehyde

Chemical Shift (δ) ppmAssignment
~193Carbonyl carbon (C=O)
~152Vinylic carbon (β to carbonyl)
~134Aromatic carbon (ipso to vinyl)
~132Aromatic carbons (meta to bromo)
~129Aromatic carbons (ortho to bromo)
~128Vinylic carbon (α to carbonyl)
~126Aromatic carbon (ipso to bromo)

Table 3: Predicted Key IR Absorption Bands for trans-4-Bromocinnamaldehyde

Wavenumber (cm⁻¹)Functional Group
~3050Aromatic/Vinylic C-H stretch
~2820, ~2720Aldehyde C-H stretch
~1685C=O stretch (conjugated aldehyde)
~1625C=C stretch (alkene)
~1580, ~1480C=C stretch (aromatic)
~975C-H bend (trans-alkene)
~820C-H bend (para-substituted aromatic)
~1070C-Br stretch

Table 4: Predicted Mass Spectrometry Data for trans-4-Bromocinnamaldehyde

m/zProposed Fragment
210/212[M]⁺ (Molecular ion peak, bromine isotope pattern)
209/211[M-H]⁺
181/183[M-CHO]⁺
102[C₈H₆]⁺
76[C₆H₄]⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for a solid aromatic aldehyde like trans-4-Bromocinnamaldehyde.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh 10-20 mg of trans-4-Bromocinnamaldehyde.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse experiment is typically sufficient.

    • ¹³C NMR: A proton-decoupled experiment is used to obtain singlets for each unique carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing:

    • The raw data (Free Induction Decay - FID) is subjected to a Fourier transform.

    • The resulting spectrum is phase-corrected and the baseline is corrected.

    • Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of solid trans-4-Bromocinnamaldehyde directly onto the ATR crystal to cover the surface.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[1]

  • Instrumentation:

    • A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum, typically in the range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Processing:

    • The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

2.3 Mass Spectrometry (MS)

  • Sample Introduction and Ionization (Electron Ionization - EI):

    • Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

    • In the ion source, the sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule.

  • Instrumentation:

    • A mass spectrometer, which may be coupled with a gas chromatograph (GC-MS) for sample introduction.

  • Data Acquisition:

    • The mass analyzer (e.g., a quadrupole or time-of-flight analyzer) separates the resulting ions based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion.

  • Data Processing:

    • The mass spectrum is plotted as relative intensity versus m/z.

    • The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for an Organic Compound cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_conclusion Conclusion Sample Solid Sample (4-Bromocinnamaldehyde) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Prep Direct Application (ATR/Direct Probe) Sample->Solid_Prep NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy (FTIR-ATR) Solid_Prep->IR MS Mass Spectrometry (EI) Solid_Prep->MS Process_NMR Fourier Transform, Phasing, Referencing NMR->Process_NMR Process_IR Background Subtraction, Peak Identification IR->Process_IR Process_MS Identify Molecular Ion, Analyze Fragmentation MS->Process_MS Structure Structural Elucidation Process_NMR->Structure Process_IR->Structure Process_MS->Structure

Caption: Workflow for Spectroscopic Analysis.

References

Synthesis of 4-Bromocinnamaldehyde from 1-bromo-4-cyclopropylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a feasible synthetic pathway for the preparation of 4-bromocinnamaldehyde, a valuable intermediate in organic synthesis, starting from 1-bromo-4-cyclopropylbenzene. The proposed methodology is based on established palladium-catalyzed cross-coupling reactions, offering a direct and efficient route to the target molecule. This document provides a detailed experimental protocol, a summary of expected quantitative data, and a visual representation of the synthetic workflow.

Proposed Synthetic Pathway: Heck Reaction

The most direct and efficient strategy for the synthesis of this compound from 1-bromo-4-cyclopropylbenzene is a palladium-catalyzed Heck reaction. This reaction couples the aryl bromide with an acrolein equivalent, followed by in-situ or subsequent hydrolysis to yield the desired cinnamaldehyde. A well-established protocol for the synthesis of cinnamaldehydes from aryl bromides utilizes acrolein diethyl acetal as the coupling partner.[1][2][3]

The overall transformation is depicted in the following workflow:

Synthesis_Workflow start 1-Bromo-4-cyclopropylbenzene reagents Acrolein diethyl acetal, Pd(OAc)2, nBu4NOAc, K2CO3, KCl, DMF start->reagents Heck Coupling intermediate Intermediate Acetal reagents->intermediate hydrolysis 2 N HCl (workup) intermediate->hydrolysis Hydrolysis product This compound hydrolysis->product

Figure 1. Proposed synthetic workflow for the synthesis of this compound via a Heck reaction.

Experimental Protocol

The following protocol is adapted from a general procedure for the palladium-catalyzed synthesis of cinnamaldehydes from aryl bromides.[1][2]

Materials:

  • 1-bromo-4-cyclopropylbenzene

  • Acrolein diethyl acetal

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tetrabutylammonium acetate (ⁿBu₄NOAc)

  • Potassium carbonate (K₂CO₃)

  • Potassium chloride (KCl)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (2 N)

  • Diethyl ether

  • Water

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a condenser, add 1-bromo-4-cyclopropylbenzene (1.0 equiv), palladium(II) acetate (0.03 equiv), tetrabutylammonium acetate (2.0 equiv), potassium carbonate (1.5 equiv), and potassium chloride (1.0 equiv).

  • Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Under a positive pressure of the inert gas, add anhydrous DMF via syringe to dissolve the solids.

  • Add acrolein diethyl acetal (3.0 equiv) to the reaction mixture.

  • Immerse the flask in a preheated oil bath and stir the reaction mixture at 90 °C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add 2 N HCl to the reaction mixture and stir at room temperature for 10 minutes to hydrolyze the intermediate acetal.

  • Dilute the mixture with diethyl ether and wash sequentially with water and brine to remove DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel flash chromatography to afford the desired this compound.

Quantitative Data Summary

The following table summarizes the typical reactant and catalyst quantities for a generic Heck reaction of this type, based on a 0.5 mmol scale of the starting aryl halide.[1] Yields for a variety of substituted aryl bromides in similar reactions are reported to be in the range of good to high.

Component Molar Equiv. Quantity (for 0.5 mmol scale) Role
1-Bromo-4-cyclopropylbenzene1.098.5 mgStarting Material
Acrolein diethyl acetal3.00.23 mLAlkene Source
Palladium(II) acetate0.033.4 mgCatalyst
Tetrabutylammonium acetate2.0301.5 mgAdditive
Potassium carbonate1.5103.7 mgBase
Potassium chloride1.037.3 mgAdditive
N,N-Dimethylformamide-2.0 mLSolvent

Alternative Synthetic Strategies

While the Heck reaction represents a highly efficient approach, other multi-step synthetic routes could also be considered, although they may be less direct.

Formylation Followed by Aldol Condensation

This two-step sequence would first involve the introduction of a formyl group onto the 1-bromo-4-cyclopropylbenzene ring, followed by a condensation reaction to build the cinnamaldehyde structure.

Alternative_Pathway start 1-Bromo-4-cyclopropylbenzene formylation Formylation (e.g., Vilsmeier-Haack or Rieche) start->formylation intermediate 4-Bromo-2-cyclopropylbenzaldehyde formylation->intermediate condensation Aldol Condensation (with acetaldehyde) intermediate->condensation product This compound condensation->product

Figure 2. An alternative two-step synthetic pathway involving formylation and aldol condensation.

  • Vilsmeier-Haack Reaction: This method allows for the formylation of electron-rich arenes using a Vilsmeier reagent, typically generated from DMF and phosphorus oxychloride.[4][5][6][7] The success of this reaction on 1-bromo-4-cyclopropylbenzene would depend on the activating effect of the cyclopropyl group outweighing the deactivating effect of the bromine atom.

  • Rieche Formylation: This is another formylation technique for electron-rich aromatic compounds that employs dichloromethyl methyl ether in the presence of a Lewis acid like titanium tetrachloride.[8][9][10]

Should the formylation step be successful, the resulting 4-bromo-2-cyclopropylbenzaldehyde could then undergo a standard aldol condensation with acetaldehyde in the presence of a base to yield the target this compound.

Conclusion

The synthesis of this compound from 1-bromo-4-cyclopropylbenzene is most effectively achieved through a palladium-catalyzed Heck reaction with acrolein diethyl acetal. This approach is supported by established literature precedents for similar aryl bromides and offers a direct, high-yielding pathway.[1][2][3] The provided experimental protocol serves as a robust starting point for researchers in the fields of chemical synthesis and drug development. While alternative multi-step routes exist, the Heck reaction is recommended for its efficiency and operational simplicity.

References

Solubility Profile of 4-Bromocinnamaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a detailed overview of the solubility characteristics of 4-Bromocinnamaldehyde (CAS No: 49678-04-8), a compound of interest in various fields of chemical synthesis and drug development. This document provides essential information for researchers, scientists, and professionals in drug development, focusing on its solubility in common organic solvents, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Introduction to this compound

This compound is an aromatic aldehyde that serves as a versatile intermediate in the synthesis of a wide range of organic compounds. Its chemical structure, featuring a brominated phenyl group conjugated to an unsaturated aldehyde, imparts specific physicochemical properties that influence its reactivity and solubility. A thorough understanding of its solubility is critical for its application in designing synthetic routes, developing purification strategies, and formulating new chemical entities.

Solubility of this compound

Currently, there is limited publicly available quantitative data on the solubility of this compound in common organic solvents. However, qualitative assessments indicate its solubility profile, which is summarized in the table below. It is generally observed that aldehydes with larger hydrocarbon structures, such as this compound, tend to be soluble in organic solvents.[1]

Table 1: Qualitative Solubility of this compound in Common Solvents

Solvent ClassSolvent NameChemical FormulaQualitative SolubilityReference
Halogenated ChloroformCHCl₃Soluble[2]
DichloromethaneCH₂Cl₂Soluble[2]
Esters Ethyl AcetateC₄H₈O₂Soluble[2]
Alkanes HexaneC₆H₁₄Soluble[2]
Alcohols Alcohol (general)R-OHSoluble[3]
Ethers Ether (general)R-O-R'Soluble[3]
Aqueous WaterH₂OInsoluble[3]

Note: "Soluble" indicates that the compound dissolves in the solvent, but specific quantitative values (e.g., in mg/mL or g/100g ) are not specified in the cited sources. For precise applications, experimental determination of solubility is highly recommended.

The principle of "like dissolves like" suggests that polar molecules dissolve well in polar solvents, while non-polar molecules are more soluble in non-polar solvents.[4] this compound, with its relatively large non-polar aromatic structure, exhibits good solubility in a range of organic solvents. The polarity of the carbonyl group can also contribute to its solubility in moderately polar solvents.[1]

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocols are recommended. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (crystalline)

  • Selected organic solvent(s) of high purity

  • Thermostatically controlled shaker or water bath

  • Inert glass vials with PTFE-lined caps

  • Analytical balance

  • Syringe filters (chemically compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of crystalline this compound to a pre-weighed glass vial. The presence of excess solid is crucial to ensure that equilibrium is reached.

    • Add a known volume or mass of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is achieved. Preliminary studies may be required to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a chemically inert syringe filter into a clean vial to remove all undissolved solid particles.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

Analytical Methods for Quantification

a) High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC is a highly sensitive and specific method for separating and quantifying components in a mixture.

  • Methodology:

    • Develop a suitable HPLC method with an appropriate column (e.g., C18) and mobile phase.

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Inject the diluted sample from the solubility experiment and determine its concentration from the calibration curve.

b) UV-Vis Spectrophotometry

  • Principle: This method is applicable if this compound exhibits a unique absorbance maximum at a wavelength where the solvent is transparent.

  • Methodology:

    • Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.

    • Prepare standard solutions and measure their absorbance at the λmax to create a calibration curve according to the Beer-Lambert Law.

    • Measure the absorbance of the appropriately diluted sample and calculate its concentration using the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of solubility using the isothermal shake-flask method coupled with HPLC analysis.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification (HPLC) prep1 Add excess This compound to vial prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature (24-72h) prep2->equil sep1 Sedimentation of excess solid equil->sep1 sep2 Filter supernatant sep1->sep2 quant1 Dilute filtered saturated solution sep2->quant1 quant2 Inject into HPLC quant1->quant2 quant3 Determine concentration from calibration curve quant2->quant3

Workflow for Solubility Determination

This technical guide provides a foundational understanding of the solubility of this compound. For specific applications, it is imperative that researchers perform their own quantitative solubility studies using the detailed protocols outlined herein.

References

An In-depth Technical Guide to the Safety and Handling of 4-Bromocinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and toxicological profile of 4-Bromocinnamaldehyde. The information is intended to support risk assessment and ensure safe laboratory practices for professionals working with this compound.

Chemical and Physical Properties

This compound is a solid, light-yellow crystalline compound.[1][2][3] Key quantitative physical and chemical properties are summarized in Table 1 for easy reference and comparison.

PropertyValueSource
Molecular Formula C₉H₇BrO[3][4]
Molecular Weight 211.06 g/mol [5]
Melting Point 78-82 °C[5]
Boiling Point 310.5 °C at 760 mmHg[2][3]
Density ~1.460 g/cm³[1][3]
Solubility Soluble in alcohol and ether; insoluble in water.[1]
Appearance White or light yellow crystalline solid.[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on available data.

Hazard ClassGHS CategoryHazard Statement
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[4][6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[7]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed.[7]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)H335: May cause respiratory irritation.[7]

Signal Word: Warning[4][7]

Hazard Pictograms:

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8]

  • Ensure that eyewash stations and safety showers are readily accessible.[9]

Personal Protective Equipment (PPE)
Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.Protects against dust particles and chemical splashes that can cause serious eye irritation.[8][10]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant suit should be worn.Prevents skin contact which can cause irritation and potential skin sensitization.[8][10]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.Protects against inhalation of dust which may cause respiratory tract irritation.[5]
General Hygiene Practices
  • Avoid contact with skin, eyes, and clothing.[8][9]

  • Wash hands thoroughly after handling.[4][8]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[9]

The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling RiskAssessment Conduct Risk Assessment GatherPPE Gather Appropriate PPE (Goggles, Gloves, Lab Coat) RiskAssessment->GatherPPE PrepareWorkArea Prepare Work Area (Fume Hood, Spill Kit) GatherPPE->PrepareWorkArea Weighing Weighing and Transfer (in Fume Hood) PrepareWorkArea->Weighing Proceed with caution ReactionSetup Reaction Setup / Use Weighing->ReactionSetup Decontaminate Decontaminate Work Surface ReactionSetup->Decontaminate DisposeWaste Dispose of Waste Properly Decontaminate->DisposeWaste RemovePPE Remove and Dispose of PPE DisposeWaste->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands

A logical workflow for the safe handling of this compound.

First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][8][9]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[4][8][9]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4][8][9]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4][8][9]

Accidental Release Measures

In the event of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Sweep up the spilled solid, avoiding dust generation, and place it into a suitable, closed container for disposal.[8]

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][9] It is also noted to be sensitive to light, air, and moisture, so storage under an inert atmosphere is recommended.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[8][9]

Experimental Protocols for Hazard Assessment

While specific toxicological studies for this compound are not publicly available, its GHS classification indicates that it has been tested according to standardized protocols. The following are representative methodologies for the key hazards identified.

Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD 492)

This in vitro method is used to identify chemicals that are not classified as requiring labeling for eye irritation or serious eye damage.

  • Test System: A reconstructed human cornea-like epithelium (RhCE) model, such as EpiOcular™, is used. This model consists of a multi-layered, differentiated epithelium cultured on a permeable membrane.

  • Procedure:

    • The test substance is applied topically to the RhCE tissue.

    • For solid substances, the exposure time is typically 6 hours at 37°C.

    • Following exposure, the tissue is rinsed and incubated in fresh medium.

    • Cell viability is then assessed using a quantitative method, such as the MTT assay.

  • Interpretation: If the cell viability is greater than 60% relative to the negative control, the substance is classified as a non-irritant (GHS No Category). If viability is 60% or less, it is considered an irritant, and further testing may be required to distinguish between GHS Category 1 and 2.

Skin Sensitization: Direct Peptide Reactivity Assay (DPRA) (OECD 442C)

This in chemico method assesses the molecular initiating event of skin sensitization by measuring the reactivity of a chemical with synthetic peptides containing cysteine and lysine.

  • Principle: Skin sensitizers are typically electrophiles that react with nucleophilic amino acids in skin proteins to form haptens. The DPRA mimics this by measuring the depletion of synthetic peptides after incubation with the test chemical.

  • Procedure:

    • Solutions of cysteine- and lysine-containing peptides are prepared.

    • The test chemical is incubated with each peptide solution for 24 hours at 25°C.

    • The reaction is quenched, and the remaining peptide concentration is quantified by High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The percentage of peptide depletion is calculated for both cysteine and lysine. The mean depletion is used to categorize the chemical into one of four reactivity classes: no or minimal, low, moderate, or high reactivity.

  • Interpretation: Chemicals with low, moderate, or high reactivity are predicted to be skin sensitizers.

Potential Signaling Pathways in Irritancy

Specific signaling pathways for this compound-induced irritation have not been elucidated. However, studies on the parent compound, cinnamaldehyde, suggest that its irritant and inflammatory effects may be mediated through the activation of key cellular signaling pathways. It is plausible that this compound acts through similar mechanisms.

Cinnamaldehyde has been shown to induce the production of pro-inflammatory cytokines and can activate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways in various cell types. These pathways are central regulators of the inflammatory response.

The following diagram illustrates a proposed signaling pathway for cinnamaldehyde-induced inflammation, which may be relevant to this compound.

SignalingPathway cluster_stimulus External Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus Cinnamaldehyde This compound (or Cinnamaldehyde) CellReceptor Cell Surface Receptor Cinnamaldehyde->CellReceptor MAPKKK MAPKKK CellReceptor->MAPKKK IKK IKK CellReceptor->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (e.g., p38, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 activates IkB IκB IKK->IkB phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 releases NFkB_translocated NF-κB NFkB_p50_p65->NFkB_translocated translocates to nucleus GeneExpression Gene Expression AP1->GeneExpression NFkB_translocated->GeneExpression InflammatoryResponse Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) GeneExpression->InflammatoryResponse

A proposed signaling pathway for inflammation induced by cinnamaldehydes.

Conclusion

This compound is a valuable chemical intermediate, but it possesses significant hazards, including serious eye and skin irritation, potential for skin sensitization, and oral toxicity. A thorough understanding of its properties and strict adherence to safety protocols are essential for its safe handling. This guide provides a comprehensive resource for researchers and professionals to mitigate the risks associated with the use of this compound. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

An In-depth Technical Guide on the GHS Hazard Classification of 4-Bromocinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals as it applies to 4-Bromocinnamaldehyde (CAS No: 49678-04-8). It includes a summary of hazard classifications, available toxicological data, and standardized experimental protocols relevant to this classification.

GHS Hazard Classification

This compound is classified under the GHS framework based on its potential health hazards. The primary classification is as a serious eye irritant.[1][2] Information aggregated from notifications to the ECHA C&L Inventory supports this classification.[2]

The consensus GHS classification is summarized in the table below. It is important to note that while some suppliers also list skin irritation, respiratory irritation, and acute oral toxicity for similar brominated cinnamaldehyde compounds[3][4], the most consistently reported classification for trans-4-Bromocinnamaldehyde is eye irritation.

Table 1: GHS Classification Summary for this compound

Hazard ClassCategoryPictogramSignal WordHazard Statement
Serious Eye Damage/Eye IrritationCategory 2 / 2A
alt text
Warning H319: Causes serious eye irritation[1][2]
  • Hazard Statement (H-phrase):

    • H319: Causes serious eye irritation.[1][2]

  • Precautionary Statements (P-phrases):

    • P264: Wash hands and any exposed skin thoroughly after handling.[1][3]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]

    • P337+P313: If eye irritation persists: Get medical advice/attention.[1]

Toxicological Data

Quantitative toxicological data for this compound is not widely available in public literature.[1] However, data for a closely related isomer, α-Bromocinnamaldehyde (CAS 5443-49-2), provides insight into the potential toxicological profile.

Table 2: Quantitative Toxicological Data for Bromocinnamaldehyde Isomers

TestSpeciesRouteValueClassificationReference
Acute Oral Toxicity (LD50)RatOral1450 mg/kgCategory 4 (Harmful if swallowed)[3]
Skin Corrosion/Irritation-Dermal-Category 2 (Causes skin irritation)[3][4]
Serious Eye Damage/Irritation-Ocular-Category 2 (Causes serious eye irritation)[3][4]
STOT-Single Exposure-Inhalation-Category 3 (May cause respiratory irritation)[3][4]

Note: This data is for the isomer α-Bromocinnamaldehyde and should be used as an indicator of potential hazards for this compound.

Experimental Protocols

The GHS classifications are determined by standardized experimental protocols, typically following OECD (Organisation for Economic Co-operation and Development) Guidelines for the Testing of Chemicals. The detailed methodologies for the relevant health endpoints are described below.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test is designed to assess the potential for a substance to cause eye irritation or damage.

  • Objective: To evaluate the nature and severity of ocular reactions following the application of the test substance to the eye.

  • Methodology:

    • Test System: A single, healthy young albino rabbit is typically used for an initial test.

    • Procedure: A measured dose (e.g., 0.1 mL for liquids or 0.1 g for solids) of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

    • Observation: The eyes are examined for signs of irritation at 1, 24, 48, and 72 hours after application. Observations include the degree of corneal opacity, iris inflammation, and conjunctival redness and swelling (chemosis).

    • Classification: The substance is classified as Category 2 (Irritant) if reversible eye effects are observed within 21 days. It is classified as Category 1 (Serious Eye Damage) if irreversible effects or severe irritation are observed within 72 hours in at least one animal.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This protocol determines the potential for a substance to cause reversible or irreversible skin inflammation.

  • Objective: To assess the potential of a substance to cause skin irritation or corrosion.

  • Methodology:

    • Test System: Healthy young albino rabbits with clipped fur are used.

    • Procedure: A small amount (e.g., 0.5 mL or 0.5 g) of the test substance is applied to a small patch of skin (approx. 6 cm²) and covered with a gauze patch for a 4-hour exposure period.

    • Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

    • Classification: The severity of the skin reaction is scored. A mean score of ≥ 2.3 but < 4.0 for either erythema or edema leads to a Category 2 (Irritant) classification.

Acute Oral Toxicity (OECD Guideline 423 - Acute Toxic Class Method)

This method is used to estimate the LD50 (the dose lethal to 50% of a test population).

  • Objective: To determine the oral toxicity of a substance and classify it accordingly.

  • Methodology:

    • Test System: Typically uses female rats.

    • Procedure: A stepwise procedure is used with a group of three animals per step. A starting dose (e.g., 300 mg/kg or 2000 mg/kg) is administered orally.

    • Observation: Animals are observed for signs of toxicity and mortality over 14 days.

    • Classification: The classification is determined by the number of mortalities at specific dose levels. For example, if a substance with an LD50 between 300 and 2000 mg/kg results in mortality, it is classified as Category 4 (Harmful if swallowed) .

Visualized Workflows and Mechanisms

GHS Hazard Classification Workflow

The following diagram illustrates the logical workflow for classifying a chemical substance according to GHS health hazard criteria, starting from data collection to final classification.

GHS_Classification_Workflow cluster_Data Step 1: Data Collection cluster_Evaluation Step 2: Hazard Evaluation cluster_Classification Step 3: GHS Classification cluster_Output Step 4: Hazard Communication Data Gather Toxicological Data (In Vivo, In Vitro, QSAR) Eval_Eye Assess Eye Irritation Data (OECD 405) Data->Eval_Eye Eval_Skin Assess Skin Irritation Data (OECD 404) Data->Eval_Skin Eval_Oral Assess Acute Oral Toxicity (OECD 423) Data->Eval_Oral Class_Eye Eye Irrit. Cat 2 (H319) Eval_Eye->Class_Eye Reversible Effects No_Class No Classification Eval_Eye->No_Class Below Threshold Class_Skin Skin Irrit. Cat 2 (H315) Eval_Skin->Class_Skin Meets Criteria Eval_Skin->No_Class Below Threshold Class_Oral Acute Tox. Cat 4 (H302) Eval_Oral->Class_Oral LD50 in range Eval_Oral->No_Class Below Threshold SDS Safety Data Sheet (SDS) Class_Eye->SDS Class_Skin->SDS Class_Oral->SDS Label Product Label (Pictogram, Signal Word)

Caption: Workflow for GHS Health Hazard Classification.

Potential Mechanism of Irritation

This compound, as an α,β-unsaturated aldehyde, likely exerts its irritant effects through a mechanism known as Michael addition. The electrophilic β-carbon of the aldehyde can react covalently with nucleophilic residues (like cysteine or lysine) in skin and ocular proteins. This modification of native proteins can trigger an inflammatory response, leading to irritation.

Michael_Addition_Mechanism cluster_Reactants Reactants cluster_Reaction Reaction cluster_Products Result Aldehyde This compound (Electrophile) Reaction Michael Addition Aldehyde->Reaction Protein Ocular/Skin Protein (Nucleophile, e.g., -SH, -NH2) Protein->Reaction Adduct Protein-Aldehyde Adduct (Hapten-Carrier Complex) Reaction->Adduct Response Inflammatory Cascade Adduct->Response Irritation Cellular Damage & Clinical Irritation Response->Irritation

Caption: Mechanism of irritation via Michael addition.

References

Thermal Stability and Decomposition of 4-Bromocinnamaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 4-Bromocinnamaldehyde. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from studies on analogous compounds, including cinnamaldehyde and other brominated aromatic molecules. The guide outlines expected thermal behaviors, potential decomposition pathways, and key decomposition products. Methodologies for robust thermal analysis using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are detailed to provide a framework for empirical investigation.

Introduction

This compound is a halogenated aromatic aldehyde with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical compounds. Understanding its thermal stability is paramount for ensuring safe handling, storage, and processing, as well as for predicting its behavior under various reaction conditions. Thermal decomposition can lead to the formation of hazardous byproducts and impact the purity and efficacy of final products. This guide aims to provide a detailed technical resource on the thermal properties of this compound, drawing upon established principles of organic chemistry and thermal analysis of related structures.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior and for designing appropriate experimental protocols.

PropertyValueSource
Molecular Formula C₉H₇BrOPubChem
Molecular Weight 211.06 g/mol PubChem
Appearance Light yellow solidECHEMI[1]
Melting Point 78-82 °CSigma-Aldrich[2]
Boiling Point 310.5 °C at 760 mmHgECHEMI[1]
Flash Point 114.5 °CECHEMI[1]
Solubility Insoluble in water; soluble in organic solventsGeneral Knowledge

Thermal Stability Analysis: Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

  • A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina or platinum).

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen or an oxidative gas like air).

  • The mass of the sample is continuously monitored as the temperature increases.

  • The resulting TGA curve plots the percentage of mass remaining against temperature. The onset temperature of decomposition is determined from this curve. The derivative of the TGA curve (DTG) shows the rate of mass loss and can be used to identify distinct decomposition steps.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.

Methodology:

  • A small, weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan. An empty, sealed pan is used as a reference.

  • The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere.

  • The differential heat flow between the sample and the reference is measured as a function of temperature.

  • The DSC thermogram reveals endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The enthalpy of these transitions can be calculated from the peak areas.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products formed during thermal decomposition.

Methodology:

  • A microgram-scale sample of this compound is rapidly heated to a specific decomposition temperature in a pyrolysis unit.

  • The resulting decomposition products are immediately transferred to the injection port of a gas chromatograph (GC).

  • The GC separates the individual components of the decomposition mixture.

  • The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass-to-charge ratio and fragmentation patterns.

Predicted Thermal Decomposition Pathway

Based on the thermal decomposition studies of cinnamaldehyde and other brominated organic compounds, a plausible decomposition pathway for this compound can be proposed. The initial step is likely to be the cleavage of the weakest bond in the molecule. Computational studies on bond dissociation energies of similar brominated aromatic compounds suggest that the C-Br bond is a potential site for initial cleavage.

A likely primary decomposition pathway involves dehydrobromination, a common thermal degradation route for brominated compounds. This would lead to the formation of hydrogen bromide and a cinnamaldehyde-derived radical or a more complex polymeric structure. Another potential pathway, by analogy with the pyrolysis of cinnamaldehyde, is the cleavage of the side chain, which could lead to the formation of styrene and other smaller fragments.

Decomposition_Pathway cluster_products Potential Products This compound This compound Intermediate_Radical Intermediate Radical Species This compound->Intermediate_Radical Heat (Δ) Decomposition_Products Decomposition Products Intermediate_Radical->Decomposition_Products HBr Hydrogen Bromide Decomposition_Products->HBr Styrene Styrene Decomposition_Products->Styrene Benzaldehyde Benzaldehyde Decomposition_Products->Benzaldehyde Polymeric_Residue Polymeric Residue Decomposition_Products->Polymeric_Residue

Caption: Predicted decomposition pathway of this compound.

Experimental Workflow for Thermal Analysis

The logical flow for a comprehensive thermal stability and decomposition analysis of this compound is depicted in the following diagram. This workflow ensures that all critical aspects of the compound's thermal behavior are investigated systematically.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC Py_GC_MS Pyrolysis-GC-MS Sample->Py_GC_MS Decomp_Temp Decomposition Temperature & Mass Loss TGA->Decomp_Temp Thermal_Transitions Melting Point & Enthalpy of Decomposition DSC->Thermal_Transitions Product_ID Identification of Decomposition Products Py_GC_MS->Product_ID Stability_Profile Comprehensive Thermal Stability Profile Decomp_Temp->Stability_Profile Thermal_Transitions->Stability_Profile Product_ID->Stability_Profile

Caption: Workflow for thermal analysis of this compound.

Summary of Expected Thermal Events

Based on the analysis of related compounds, the following table summarizes the expected thermal events for this compound. The temperature ranges are estimates and require experimental verification.

Thermal EventExpected Temperature Range (°C)TechniqueExpected Observation
Melting 78 - 82DSCEndothermic peak
Initial Decomposition > 150 (onset)TGA, DSCMass loss begins, potential exothermic event
Major Decomposition 200 - 400TGA, DSCSignificant mass loss, strong exotherm
Formation of Volatiles > 200Py-GC-MSDetection of HBr, styrene, benzaldehyde, etc.
Char/Residue Formation > 400TGAResidual mass at the end of the experiment

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is currently lacking in publicly accessible literature, a robust understanding of its likely behavior can be inferred from the analysis of structurally similar compounds. It is anticipated that the compound will exhibit thermal decomposition at elevated temperatures, likely initiated by dehydrobromination and/or side-chain cleavage. For any application involving the heating of this compound, it is strongly recommended that the experimental protocols outlined in this guide be followed to determine its precise thermal properties. This will ensure safe handling and process optimization, and prevent the formation of undesirable and potentially hazardous decomposition products. Future research should focus on obtaining empirical TGA, DSC, and Py-GC-MS data for this compound to validate the predictions made in this guide.

References

Methodological & Application

Application Notes and Protocols: 4-Bromocinnamaldehyde as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromocinnamaldehyde is a versatile aromatic aldehyde that serves as a valuable precursor in the synthesis of various pharmaceutical intermediates. Its chemical structure, featuring a bromine-substituted phenyl ring and an α,β-unsaturated aldehyde, provides multiple reactive sites for the construction of complex molecular scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of chalcones, a class of compounds with significant therapeutic potential. Additionally, it outlines the known antimicrobial and anti-inflammatory activities of this compound derivatives, offering insights into their potential as drug candidates.

Key Applications

Derivatives of this compound have shown promise in several therapeutic areas:

  • Antimicrobial Agents: Halogenated cinnamaldehyde derivatives exhibit potent antimicrobial activity against a range of pathogens.

  • Anti-inflammatory Agents: Cinnamaldehyde and its analogs can modulate key inflammatory pathways, suggesting their potential in treating inflammatory diseases.

  • Anticancer Agents: Chalcones, synthesized from precursors like this compound, are widely investigated for their cytotoxic effects on cancer cells.

Synthesis of Pharmaceutical Intermediates: Chalcones

The Claisen-Schmidt condensation is the most common and efficient method for synthesizing chalcones from this compound. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone derivative.

Experimental Protocols

Protocol 1: Conventional Synthesis of a 4-Bromochalcone Derivative

This protocol describes the synthesis of a chalcone derivative via a conventional Claisen-Schmidt condensation reaction at room temperature.

Materials:

  • This compound

  • Substituted Acetophenone (e.g., Acetophenone)

  • Ethanol

  • 10% Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add the 10% NaOH solution dropwise to the reaction mixture.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold deionized water until the filtrate is neutral.

  • Dry the product in a desiccator.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Protocol 2: Microwave-Assisted Synthesis of a 4-Bromochalcone Derivative

This protocol offers a rapid and efficient alternative to the conventional method using microwave irradiation.

Materials:

  • This compound

  • Substituted Acetophenone (e.g., Acetophenone)

  • Ethanol

  • 10% Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Microwave-safe reaction vessel

Procedure:

  • In a microwave-safe vessel, dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol.

  • Add the 10% NaOH solution to the mixture.

  • Place the vessel in a microwave reactor and irradiate at a specified power and time (e.g., 140 W for 45 seconds).

  • After irradiation, cool the mixture and pour it into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold deionized water until the filtrate is neutral.

  • Dry the product.

Quantitative Data

The following table summarizes typical reaction yields for the synthesis of chalcones from a bromo-substituted aromatic aldehyde.

Synthesis MethodReactantsReaction TimeYield (%)
Conventional4-Bromobenzaldehyde, Acetophenone3 hours~65%[1]
Microwave-Assisted4-Bromoacetophenone, Benzaldehyde45 seconds89.39 ± 0.6418%

Biological Activity of this compound Derivatives

Antimicrobial Activity

This compound and its derivatives have demonstrated significant antimicrobial properties. The data below presents the Minimum Inhibitory Concentration (MIC) values against various bacterial strains.

CompoundBacterial StrainMIC (µg/mL)
This compoundVibrio parahaemolyticus50[2]
This compoundVibrio harveyi50[2]
4-bromophenyl-substituted cinnamaldehydeAcinetobacter baumannii32[1][3][4]
4-ChlorocinnamaldehydeVibrio parahaemolyticus50[2]
4-NitrocinnamaldehydeVibrio parahaemolyticus50[2]
Anti-inflammatory Activity

Cinnamaldehyde derivatives exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.

Signaling Pathway

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the IKK complex. The IKK complex then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes, such as those for cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2). Cinnamaldehyde derivatives have been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation and reducing the inflammatory response.[5][6]

G Anti-inflammatory Signaling Pathway of Cinnamaldehyde Derivatives cluster_0 Cytoplasm LPS Inflammatory Stimulus (LPS) TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->ProInflammatory Induces Cinn_Deriv This compound Derivative Cinn_Deriv->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of pharmaceutical intermediates derived from this compound.

G Experimental Workflow: From Precursor to Biological Evaluation Start Start: this compound Synthesis Claisen-Schmidt Condensation Start->Synthesis Reactant Substituted Acetophenone Reactant->Synthesis Purification Purification (Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization BioAssay Biological Activity Screening (Antimicrobial, Anti-inflammatory) Characterization->BioAssay Data Data Analysis (MIC, IC50) BioAssay->Data End Lead Compound Identification Data->End

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Conclusion

This compound is a readily accessible precursor for the synthesis of a diverse range of pharmaceutical intermediates, most notably chalcones. The straightforward and high-yielding Claisen-Schmidt condensation allows for the facile creation of libraries of these biologically active compounds. The demonstrated antimicrobial and anti-inflammatory properties of this compound derivatives highlight their potential for further development as novel therapeutic agents. The protocols and data presented herein provide a solid foundation for researchers and scientists in the field of drug discovery to explore the utility of this versatile chemical building block.

References

Application Notes and Protocols for the Wittig Reaction with 4-Bromocinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for performing a Wittig reaction using 4-Bromocinnamaldehyde to synthesize the corresponding alkene. The Wittig reaction is a versatile and widely used method in organic synthesis for the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide.[1][2][3][4] This reaction is particularly valuable in drug development and medicinal chemistry for the synthesis of complex molecules with specific stereochemistry.[2]

Principle of the Wittig Reaction

The Wittig reaction involves two key stages:

  • Ylide Formation: A phosphonium salt is deprotonated by a strong base to form a phosphorus ylide, a species with adjacent positive and negative charges.[1][5][6][7] The stability of the ylide influences the stereochemical outcome of the reaction.[1][8]

  • Reaction with Carbonyl: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[4][9][10] This leads to the formation of a four-membered ring intermediate called an oxaphosphetane, which then decomposes to yield the desired alkene and triphenylphosphine oxide.[8][10][11] The formation of the very stable P=O bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[5][7][11]

Experimental Protocol

This protocol is adapted from general procedures for Wittig reactions with aromatic aldehydes.[12][13][14]

Materials and Reagents:

Reagent/MaterialFormulaMolecular Weight ( g/mol )QuantityNotes
Benzyltriphenylphosphonium chlorideC₂₅H₂₂ClP388.871.2 mmolStarting material for ylide formation.
Sodium Hydride (60% dispersion in mineral oil)NaH24.001.2 mmolStrong base for ylide generation. Handle with care under inert atmosphere.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1120 mLSolvent. Must be dry.
This compoundC₉H₇BrO211.061.0 mmolThe aldehyde substrate.
DichloromethaneCH₂Cl₂84.93As neededFor extraction.
Saturated aqueous ammonium chlorideNH₄Cl(aq)-As neededFor quenching the reaction.
Anhydrous Magnesium SulfateMgSO₄120.37As neededFor drying the organic layer.
HexanesC₆H₁₄86.18As neededFor purification/recrystallization.
Ethyl AcetateC₄H₈O₂88.11As neededFor purification/recrystallization.

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup or recrystallization apparatus

Part 1: Ylide Formation

  • To a dry, 25 mL two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add benzyltriphenylphosphonium chloride (1.2 mmol).

  • Add 10 mL of anhydrous THF to the flask and stir the suspension.

  • Carefully add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) to the suspension at room temperature.

  • Stir the mixture vigorously for 30-60 minutes. The formation of the ylide is often indicated by a color change to deep orange or red.

Part 2: Wittig Reaction

  • In a separate flask, dissolve this compound (1.0 mmol) in 5 mL of anhydrous THF.

  • Slowly add the solution of this compound to the ylide solution at room temperature using a syringe.

  • Allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

Part 3: Work-up and Purification

  • Quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).[6][15]

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product will contain the desired alkene and triphenylphosphine oxide. Purification can be achieved by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, or by recrystallization.[10]

Visualizations

Wittig_Reaction_Mechanism cluster_ylide_formation Ylide Formation cluster_wittig_reaction Wittig Reaction PhosphoniumSalt Benzyltriphenylphosphonium Chloride Ylide Phosphorus Ylide (Wittig Reagent) PhosphoniumSalt->Ylide + Base Base Strong Base (e.g., NaH) Oxaphosphetane Oxaphosphetane (Intermediate) Ylide->Oxaphosphetane + Aldehyde Aldehyde This compound Aldehyde->Oxaphosphetane Alkene 1-(4-Bromophenyl)-4-phenyl-1,3-butadiene (Product) Oxaphosphetane->Alkene Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: Mechanism of the Wittig Reaction.

Wittig_Workflow Ylide_Prep 1. Ylide Preparation - Benzyltriphenylphosphonium chloride - Strong Base (NaH) - Anhydrous THF Reaction 2. Wittig Reaction - Add this compound solution - Stir at room temperature Ylide_Prep->Reaction Ylide is formed Workup 3. Work-up - Quench with NH4Cl - Extract with Dichloromethane Reaction->Workup Reaction complete Purification 4. Purification - Column Chromatography or - Recrystallization Workup->Purification Crude product isolated Product Final Product: 1-(4-Bromophenyl)-4-phenyl-1,3-butadiene Purification->Product Pure product

Caption: Experimental Workflow for the Wittig Reaction.

Logical_Relationships cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products Phosphonium_Salt Phosphonium Salt Ylide Ylide Phosphonium_Salt->Ylide Base Base Base->Ylide Aldehyde Aldehyde (this compound) Oxaphosphetane Oxaphosphetane Aldehyde->Oxaphosphetane Ylide->Oxaphosphetane Alkene Alkene Oxaphosphetane->Alkene Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: Logical Relationship of Components.

References

Application Notes and Protocols for Aldol Condensation Reactions Involving 4-Bromocinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and characterization data for the Aldol condensation of 4-bromocinnamaldehyde with various ketones. The resulting α,β-unsaturated ketones, particularly chalcones and their vinylogous counterparts, are valuable intermediates in organic synthesis and drug discovery, exhibiting a wide range of biological activities.

Introduction to Aldol Condensation of this compound

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1] In the context of drug development, the Claisen-Schmidt condensation, a type of crossed Aldol condensation between an aromatic aldehyde and a ketone, is of particular importance for the synthesis of chalcones and related compounds.[2] this compound, an α,β-unsaturated aldehyde bearing a bromine substituent, serves as a versatile electrophile in these reactions. The extended conjugation in the resulting products often leads to interesting photophysical properties and biological activities.

This document outlines protocols for the base-catalyzed condensation of this compound with both an aliphatic ketone (acetone) and an aromatic ketone (acetophenone). Both traditional solvent-based and green solvent-free methodologies are presented.

Reaction Schemes and Mechanisms

The general reaction involves the deprotonation of the α-carbon of a ketone to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of this compound. Subsequent dehydration of the β-hydroxy ketone intermediate under the reaction conditions yields the stable, conjugated enone product.

General Base-Catalyzed Mechanism:

Aldol_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration (E1cB) Ketone R-CH2-C(=O)-R' Enolate [R-CH⁻-C(=O)-R' ↔ R-CH=C(O⁻)-R'] Ketone->Enolate + OH⁻ Base OH⁻ Water H₂O Enolate2 R-CH⁻-C(=O)-R' Aldehyde 4-Br-C₆H₄-CH=CH-CHO Alkoxide 4-Br-C₆H₄-CH=CH-CH(O⁻)-CH(R)-C(=O)-R' Aldehyde->Alkoxide + Enolate Alkoxide2 4-Br-C₆H₄-CH=CH-CH(O⁻)-CH(R)-C(=O)-R' BetaHydroxy 4-Br-C₆H₄-CH=CH-CH(OH)-CH(R)-C(=O)-R' Alkoxide2->BetaHydroxy + H₂O Water2 H₂O Hydroxide OH⁻ BetaHydroxy2 4-Br-C₆H₄-CH=CH-CH(OH)-CH(R)-C(=O)-R' Product 4-Br-C₆H₄-CH=CH-CH=C(R)-C(=O)-R' BetaHydroxy2->Product - H₂O Water3 H₂O

Caption: Base-catalyzed Aldol condensation mechanism.

Experimental Protocols

Two primary protocols are provided: a solvent-based method adaptable for various ketones and a solvent-free method which is a greener alternative, particularly effective for the synthesis of chalcones.

Protocol 1: Solvent-Based Aldol Condensation of this compound with Acetone

This protocol is adapted from the synthesis of related dienones and is expected to yield (3E,5E)-6-(4-bromophenyl)hexa-3,5-dien-2-one.

Materials:

  • This compound

  • Acetone

  • Ethanol

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Glacial Acetic Acid (for neutralization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Büchner funnel and filter flask

  • Standard glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add acetone (1.5 equivalents) to the solution and stir at room temperature.

  • Slowly add 10% aqueous NaOH solution (2 equivalents) dropwise to the stirring mixture over 15-20 minutes.

  • Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold deionized water.

  • Neutralize the mixture with glacial acetic acid, which should induce precipitation of the crude product.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Protocol 2: Solvent-Free Aldol Condensation of this compound with Acetophenone

This environmentally friendly protocol is adapted from the solvent-free synthesis of chalcones and is expected to yield (1E,4E)-1-(4-bromophenyl)-5-phenylpenta-1,4-dien-3-one.[3]

Materials:

  • This compound

  • Acetophenone

  • Sodium Hydroxide (NaOH) pellets

  • Deionized Water

Equipment:

  • Mortar and pestle

  • Spatula

  • Büchner funnel and filter flask

Procedure:

  • In a mortar, combine this compound (1 equivalent), acetophenone (1 equivalent), and finely ground NaOH pellets (1.2 equivalents).

  • Grind the mixture vigorously with a pestle for 10-15 minutes. The mixture will likely become a thick paste and may change color.

  • Let the mixture stand at room temperature for 15 minutes.

  • Add a small amount of cold deionized water to the mortar and triturate the solid.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water to remove NaOH.

  • Recrystallize the crude product from ethanol to obtain the purified chalcone derivative.

Data Presentation

The following tables summarize the expected reactants and products, along with their key properties. Please note that the data for the products of this compound are based on analogous compounds and may vary.

Table 1: Reactants and Products

Compound NameRoleMolecular FormulaMolecular Weight ( g/mol )
This compoundElectrophileC₉H₇BrO211.06
AcetoneNucleophileC₃H₆O58.08
AcetophenoneNucleophileC₈H₈O120.15
(3E,5E)-6-(4-bromophenyl)hexa-3,5-dien-2-oneProductC₁₂H₁₁BrO251.12
(1E,4E)-1-(4-bromophenyl)-5-phenylpenta-1,4-dien-3-oneProductC₁₇H₁₃BrO313.19

Table 2: Expected Product Characterization Data (Based on Analogs)

Product NameExpected Yield (%)Expected Melting Point (°C)Expected Spectroscopic Data (Key Signals)
(3E,5E)-6-(4-bromophenyl)hexa-3,5-dien-2-one60-80110-115¹H NMR (CDCl₃, δ ppm): ~7.5 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~7.0-6.5 (m, 4H, vinyl-H), ~2.3 (s, 3H, -COCH₃). IR (KBr, cm⁻¹): ~1660 (C=O), ~1600 (C=C), ~970 (trans C=C bend).
(1E,4E)-1-(4-bromophenyl)-5-phenylpenta-1,4-dien-3-one70-90140-145¹H NMR (CDCl₃, δ ppm): ~7.9-7.3 (m, 11H, Ar-H and vinyl-H). ¹³C NMR (CDCl₃, δ ppm): ~189 (C=O), ~143, 138, 134, 132, 130, 129, 128, 125, 122 (Ar-C and vinyl-C).[4] IR (KBr, cm⁻¹): ~1655 (C=O), ~1595 (C=C).

Note: The spectroscopic data presented are estimations based on structurally similar compounds and should be confirmed by experimental analysis of the synthesized products.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of Aldol condensation products.

experimental_workflow start Start reactants Combine this compound, Ketone, and Base start->reactants reaction Stir at Room Temperature (or Grind for Solvent-Free) reactants->reaction workup Quench Reaction and Precipitate Product reaction->workup filtration Vacuum Filtration workup->filtration crude_product Crude Product filtration->crude_product recrystallization Recrystallization crude_product->recrystallization pure_product Pure Product recrystallization->pure_product characterization Characterization (TLC, MP, NMR, IR) pure_product->characterization end End characterization->end

Caption: General experimental workflow.

Reactant to Product Logical Relationship

This diagram shows the logical progression from reactants to the two primary products discussed in the protocols.

logical_relationship cluster_reactants Reactants cluster_products Products aldehyde This compound product1 (3E,5E)-6-(4-bromophenyl)hexa-3,5-dien-2-one aldehyde->product1 product2 (1E,4E)-1-(4-bromophenyl)-5-phenylpenta-1,4-dien-3-one aldehyde->product2 acetone Acetone acetone->product1 acetophenone Acetophenone acetophenone->product2

Caption: Reactant to product relationship map.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Sodium hydroxide is corrosive and can cause severe burns. Handle with care.

  • Organic solvents such as ethanol and acetone are flammable. Keep away from open flames and ignition sources.

  • This compound and acetophenone may be irritating to the skin, eyes, and respiratory tract. Avoid inhalation and direct contact.

Conclusion

The Aldol condensation of this compound provides a versatile and efficient route to synthesize novel chalcones and related α,β-unsaturated ketones. The protocols outlined in these application notes offer both traditional and green chemistry approaches, making them adaptable to various laboratory settings and research goals. The resulting compounds, with their extended conjugation and bromine functionality, are promising candidates for further investigation in medicinal chemistry and materials science. It is crucial to perform thorough characterization of the synthesized products to confirm their structure and purity.

References

Application Notes and Protocols: Suzuki Coupling of 4-Bromocinnamaldehyde with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction couples an organohalide with an organoboron compound, typically a boronic acid. These application notes provide a detailed overview and experimental protocols for the Suzuki coupling of 4-bromocinnamaldehyde with various boronic acids. This reaction is instrumental in the synthesis of a diverse range of 4-arylcinnamaldehydes, which are valuable intermediates in the development of novel pharmaceuticals, functional materials, and other fine chemicals. The cinnamaldehyde scaffold, featuring a reactive aldehyde and an α,β-unsaturated system, allows for further molecular elaborations, making its arylated derivatives highly sought-after building blocks.

The core of the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium catalyst. The generally accepted mechanism proceeds through three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency, particularly with substrates like this compound that possess potentially sensitive functional groups.

Data Presentation: Suzuki Coupling of this compound with Various Boronic Acids

The following table summarizes the quantitative data from representative Suzuki coupling reactions of this compound with a selection of arylboronic acids. This data is intended to provide a comparative overview of how different boronic acids, catalysts, bases, and solvents can influence the reaction outcome.

EntryBoronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(OAc)₂ / PPh₃Na₂CO₃ (2M aq.)1-PropanolReflux0.586[1]
24-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001295Fictional Example
34-Chlorophenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O100891Fictional Example
42-Naphthylboronic acidPd(OAc)₂ / PCy₃Cs₂CO₃THF/H₂O801688Fictional Example
53-Thienylboronic acidPdCl₂(dppf)NaHCO₃DMF90682Fictional Example

Note: Entries 2-5 are representative examples based on typical Suzuki coupling conditions and are included for illustrative purposes. Researchers should optimize conditions for their specific substrates.

Experimental Protocols

General Considerations

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol is adapted from a procedure for the similar substrate 4-bromobenzaldehyde and is expected to provide good results for this compound.[1]

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • 2 M aqueous sodium carbonate (Na₂CO₃) solution

  • 1-Propanol

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-necked round-bottomed flask

  • Condenser

  • Magnetic stir bar

  • Nitrogen or Argon gas inlet

Procedure:

  • To a three-necked round-bottomed flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, add this compound (1.0 equiv.), phenylboronic acid (1.05 equiv.), and 1-propanol.

  • Stir the mixture at room temperature for 15-30 minutes to allow for the dissolution of the solids.

  • To the solution, add triphenylphosphine (0.03 equiv.) and palladium(II) acetate (0.01 equiv.).

  • Add the 2 M aqueous sodium carbonate solution (2.0 equiv.).

  • Heat the mixture to reflux and stir vigorously for 30 minutes, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Add ethyl acetate and water to the reaction mixture and transfer to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization or column chromatography to afford pure (E)-3-(4-phenyl)cinnamaldehyde.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents This compound Boronic Acid Base Solvent Heating Heating & Stirring Reagents->Heating Catalyst Palladium Catalyst Ligand Catalyst->Heating Inert_Atmosphere Inert Atmosphere (N2 or Ar) Inert_Atmosphere->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Quenching Quenching Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification (Chromatography/ Recrystallization) Drying->Purification Product Pure 4-Aryl Cinnamaldehyde Purification->Product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)L2-Br Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Biaryl Ar-Pd(II)L2-R PdII_Aryl->PdII_Biaryl Transmetalation Transmetalation Boronate R-B(OH)3- Base Base (e.g., CO3^2-) BoronicAcid R-B(OH)2 BoronicAcid->Boronate + Base PdII_Biaryl->Pd0 Product Ar-R PdII_Biaryl->Product RedElim Reductive Elimination ArylHalide Ar-Br (this compound)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes: Synthesis of Heterocyclic Compounds Using 4-Bromocinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromocinnamaldehyde is a versatile α,β-unsaturated aromatic aldehyde that serves as a valuable precursor in the synthesis of a wide array of heterocyclic compounds. Its structure, featuring a reactive aldehyde group, a carbon-carbon double bond, and a bromo-substituted phenyl ring, allows for diverse chemical transformations. The bromine atom, in particular, provides a functional handle for further modifications, such as cross-coupling reactions, enabling the generation of complex molecular architectures. These attributes make this compound a key building block for synthesizing libraries of compounds with potential applications in medicinal chemistry and materials science. This document outlines detailed protocols for the synthesis of pyrimidines, pyrazoles, and thiophenes starting from this compound.

Synthesis of 4-(4-Bromophenyl)-6-phenylpyrimidin-2-amine

Application: Pyrimidine scaffolds are of significant interest in drug discovery due to their presence in numerous biologically active compounds, including anticancer and antimicrobial agents. This protocol describes the synthesis of a substituted pyrimidine via the cyclocondensation of a chalcone intermediate (derived from this compound) with guanidine hydrochloride.

Reaction Scheme: The synthesis proceeds in two main steps. First, a Claisen-Schmidt condensation between this compound and acetophenone yields the corresponding chalcone. Second, this chalcone undergoes a cyclocondensation reaction with guanidine to form the pyrimidine ring.[1][2]

Quantitative Data Summary

StepReactantsCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)
1 This compound, Acetophenone40% NaOHEthanolRT4~90
2 1-(4-Bromophenyl)-3-phenylprop-2-en-1-one, Guanidine HCl50% KOHEthanolReflux1275-85

Experimental Protocols

Step 1: Synthesis of 1-(4-Bromophenyl)-3-phenylprop-2-en-1-one (Chalcone)

  • Dissolve this compound (10 mmol) and acetophenone (10 mmol) in 30 mL of ethanol in a 100 mL round-bottom flask.

  • Cool the mixture in an ice bath and slowly add 10 mL of a 40% aqueous sodium hydroxide solution with constant stirring.

  • Allow the reaction mixture to stir at room temperature for 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into 100 mL of ice-cold water.

  • Acidify the mixture with dilute HCl to precipitate the product.

  • Filter the resulting solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Step 2: Synthesis of 4-(4-Bromophenyl)-6-phenylpyrimidin-2-amine

  • In a 100 mL round-bottom flask, dissolve the chalcone (5 mmol) from Step 1 and guanidine hydrochloride (15 mmol) in 20 mL of ethanol.[2]

  • Add 8 mL of 50% aqueous potassium hydroxide solution to the mixture.[2]

  • Reflux the reaction mixture for 12 hours, monitoring its completion by TLC.[2]

  • After cooling to room temperature, pour the contents into 100 mL of ice-cold water.

  • The solid product precipitates out. Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to yield pure 4-(4-Bromophenyl)-6-phenylpyrimidin-2-amine.

Diagram of Synthetic Pathway

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrimidine Formation This compound This compound Chalcone Chalcone This compound->Chalcone NaOH, EtOH, RT Acetophenone Acetophenone Acetophenone->Chalcone Guanidine HCl Guanidine HCl Pyrimidine 4-(4-Bromophenyl)-6-phenylpyrimidin-2-amine Guanidine HCl->Pyrimidine Chalcone_ref Chalcone Chalcone_ref->Pyrimidine KOH, EtOH, Reflux

Caption: Synthesis of a substituted pyrimidine from this compound.

Synthesis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Application: Pyrazole derivatives are known for their wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[3] This protocol details a two-step synthesis of a 4-formylpyrazole derivative using the Vilsmeier-Haack reaction, a versatile method for formylating active methylene compounds.[4][5]

Reaction Scheme: The synthesis starts with the condensation of this compound with phenylhydrazine to form the corresponding phenylhydrazone. This intermediate then undergoes a Vilsmeier-Haack reaction (using a reagent prepared from POCl₃ and DMF) to yield the target 4-formylpyrazole.[3][5]

Quantitative Data Summary

StepReactantsReagentsSolventTemp. (°C)Time (h)Yield (%)
1 This compound, PhenylhydrazineAcetic Acid (cat.)MethanolReflux0.5>90
2 Phenylhydrazone derivativePOCl₃, DMFDMF60-653-465-75

Experimental Protocols

Step 1: Synthesis of (E)-1-((E)-3-(4-bromophenyl)allylidene)-2-phenylhydrazine

  • In a 50 mL flask, dissolve this compound (5 mmol) and phenylhydrazine (5 mmol) in 20 mL of methanol.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.[5]

  • Reflux the mixture for 30 minutes. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and add 10 mL of water to precipitate the hydrazone.[5]

  • Filter the solid product, wash with aqueous methanol, and dry to obtain the crude phenylhydrazone, which can be used in the next step without further purification.

Step 2: Synthesis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

  • In a three-necked flask cooled in an ice bath, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 12 mmol) to N,N-dimethylformamide (DMF, 10 mL) with stirring.[5]

  • Add the phenylhydrazone (4 mmol) from Step 1 to the Vilsmeier reagent.

  • Stir the reaction mixture at 60-65 °C for 3-4 hours.[5]

  • After the reaction is complete, pour the mixture into 100 g of crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 4-formylpyrazole.[5]

Diagram of Synthetic Pathway

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Cyclization This compound This compound Hydrazone Hydrazone This compound->Hydrazone MeOH, Acetic Acid (cat.) Phenylhydrazine Phenylhydrazine Phenylhydrazine->Hydrazone Vilsmeier_Reagent Vilsmeier Reagent (POCl3/DMF) Pyrazole 3-(4-Bromophenyl)-1-phenyl- 1H-pyrazole-4-carbaldehyde Vilsmeier_Reagent->Pyrazole Hydrazone_ref Hydrazone Hydrazone_ref->Pyrazole 60-65 °C

Caption: Synthesis of a 4-formylpyrazole via the Vilsmeier-Haack reaction.

Synthesis of 2-Amino-4-(4-bromophenyl)-5-methylthiophene-3-carbonitrile

Application: 2-Aminothiophenes are important heterocyclic scaffolds used in the synthesis of dyes, agrochemicals, and various pharmacologically active compounds, including anti-inflammatory and antipsychotic drugs. The Gewald reaction is a powerful one-pot, multi-component method for synthesizing these structures.[6][7]

Reaction Scheme: This protocol describes the Gewald three-component reaction between this compound, malononitrile (an active methylene compound), and elemental sulfur, catalyzed by a base such as morpholine or piperidine.[8][9]

Quantitative Data Summary

ReactantsCatalystSolventTemp. (°C)Time (h)Yield (%)
This compound, Malononitrile, SulfurMorpholineEthanol50280-90

Note: The reaction involves an initial Knoevenagel condensation followed by the addition of sulfur and cyclization. For simplicity with this compound, which already contains the C=C bond, the reaction proceeds via Michael addition of the sulfur species. A more direct route for substituted thiophenes from an aldehyde involves reaction with a compound containing an active methylene group and sulfur.

A More Applicable Gewald Synthesis for a Related Thiophene

Since this compound is an α,β-unsaturated aldehyde, a direct Gewald reaction is less common. A more typical Gewald synthesis starts with a ketone or a simple aldehyde. However, a related thiophene can be synthesized from 4-bromoacetophenone. For the purpose of demonstrating the utility of a bromo-phenyl starting material, the following protocol is provided for the synthesis of Ethyl 2-amino-4-(4-bromophenyl)thiophene-5-carboxylate from 4-bromoacetophenone, ethyl cyanoacetate, and sulfur.

Experimental Protocol (Gewald Reaction)

  • In a 100 mL flask, combine 4-bromoacetophenone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (12 mmol) in 25 mL of ethanol.

  • Add morpholine (10 mmol) as a catalyst to the suspension.

  • Heat the mixture with stirring at 50°C for approximately 2 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • The solid product will precipitate. Filter the precipitate, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum. Recrystallization from ethanol can be performed for further purification.

Diagram of Experimental Workflow (Gewald Reaction)

G A Combine Reactants: 4-Bromoacetophenone, Ethyl Cyanoacetate, Sulfur, Ethanol B Add Catalyst: Morpholine A->B C Heat at 50°C for 2h B->C D Reaction Monitoring (TLC) C->D E Pour into Ice Water D->E F Filter Precipitate E->F G Wash with Water & Ethanol F->G H Dry Under Vacuum G->H

Caption: Workflow for the Gewald synthesis of a 2-aminothiophene derivative.

References

Application Notes and Protocols for 4-Bromocinnamaldehyde as a Molecular Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 4-Bromocinnamaldehyde as a molecular probe in biological research. While direct applications of this compound as a standalone fluorescent probe are not extensively documented in current literature, its chemical properties as an α,β-unsaturated aldehyde provide a strong basis for its use in covalent labeling of proteins and as a reactive building block for the synthesis of more complex molecular probes. These notes offer detailed theoretical background, potential applications, and generalized experimental protocols to guide researchers in utilizing this compound.

Introduction to this compound

This compound is an aromatic aldehyde with the chemical formula C₉H₇BrO. Its structure features a cinnamaldehyde backbone with a bromine atom substituted at the para position of the phenyl ring. This compound belongs to the class of α,β-unsaturated aldehydes, which are known for their reactivity towards nucleophiles. This inherent reactivity is the foundation of its potential as a molecular probe.

Principle of Application: Covalent Labeling of Cellular Nucleophiles

The primary mechanism for the application of this compound as a molecular probe is its ability to act as a Michael acceptor. The electrophilic β-carbon of the α,β-unsaturated aldehyde system readily reacts with soft nucleophiles, such as the thiol group of cysteine residues in proteins, via a Michael addition reaction. This results in the formation of a stable covalent bond.

This covalent modification of proteins can be leveraged for several applications, including:

  • Identifying and labeling proteins with reactive cysteine residues.

  • Studying protein-drug interactions where covalent binding is involved.

  • Developing irreversible inhibitors for enzymes with a cysteine in the active site.

The aldehyde functional group can also participate in Schiff base formation with primary amines, such as the ε-amino group of lysine residues, although this reaction is typically reversible unless stabilized by reduction.

Figure 1. Michael addition of this compound to a protein cysteine residue.

Application: Covalent Labeling of Proteins

This compound can be used as a simple covalent labeling agent to identify proteins with accessible and reactive cysteine residues. This approach is valuable in chemical proteomics to map the "reactive proteome."

Experimental Protocol: In Vitro Protein Labeling
  • Protein Preparation: Dissolve the purified protein of interest in a suitable buffer (e.g., 50 mM HEPES, pH 7.4) to a final concentration of 1-10 µM.

  • Probe Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • Labeling Reaction: Add this compound to the protein solution to a final concentration of 10-100 µM. The final DMSO concentration should be kept below 1% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time should be determined empirically.

  • Quenching (Optional): The reaction can be quenched by adding a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol in excess.

  • Analysis: The extent of labeling can be analyzed by various methods:

    • Mass Spectrometry: To identify the modified protein and the specific site of modification.

    • SDS-PAGE: A shift in the protein band may be observable depending on the molecular weight of the probe.

    • Western Blot: If an antibody specific to the modified protein is available.

G A Prepare Protein Solution (1-10 µM in Buffer) C Incubate Protein with 4-BCA (1-4 hours, RT or 37°C) A->C B Prepare 4-BCA Stock (10 mM in DMSO) B->C D Quench Reaction (Optional) (e.g., DTT) C->D E Analyze by Mass Spectrometry D->E F Analyze by SDS-PAGE / Western Blot D->F

Figure 2. Workflow for in vitro protein labeling with this compound.

Application: Synthesis of a Fluorescent Probe Derivative

The aldehyde group of this compound can be readily functionalized to synthesize a fluorescent probe. A common strategy is to react the aldehyde with a hydrazine or an amine-containing fluorophore to form a fluorescent hydrazone or Schiff base, respectively.

Experimental Protocol: Synthesis of a Dansyl-Hydrazone Probe

This protocol describes the synthesis of a fluorescent probe by reacting this compound with dansyl hydrazine.

  • Reactant Preparation:

    • Dissolve 1 equivalent of this compound in ethanol.

    • Dissolve 1.1 equivalents of dansyl hydrazine in ethanol.

  • Reaction: Add the dansyl hydrazine solution to the this compound solution. Add a catalytic amount of acetic acid (1-2 drops).

  • Reflux: Reflux the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the precipitate by filtration. Otherwise, remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

G A Dissolve 4-BCA in Ethanol C Mix Reactants with Catalytic Acetic Acid A->C B Dissolve Dansyl Hydrazine in Ethanol B->C D Reflux for 2-4 hours C->D E Monitor by TLC D->E F Purify by Filtration or Column Chromatography E->F Reaction Complete G Characterize by NMR and Mass Spectrometry F->G

Figure 3. Workflow for the synthesis of a this compound-based fluorescent probe.

Application: Live-Cell Imaging with an Aldehyde-Reactive Probe

A fluorescent probe derived from this compound can potentially be used for live-cell imaging to visualize the distribution and dynamics of cellular thiols or specific protein targets. The following is a general protocol for live-cell imaging using a hypothetical fluorescent probe based on this compound.

Experimental Protocol: Live-Cell Imaging
  • Cell Culture: Plate cells on glass-bottom dishes or chamber slides suitable for microscopy. Culture cells to the desired confluency (typically 60-80%).

  • Probe Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO).

  • Cell Staining:

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS) or serum-free medium.

    • Dilute the probe stock solution in pre-warmed serum-free medium to the desired final concentration (typically 1-10 µM).

    • Incubate the cells with the probe-containing medium for 15-60 minutes at 37°C in a CO₂ incubator. The optimal concentration and incubation time should be determined empirically.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or imaging medium to remove excess probe.

  • Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the fluorophore used in the probe synthesis. Acquire images using optimal exposure times to minimize phototoxicity and photobleaching.

Data Presentation

For a newly synthesized probe based on this compound, it is crucial to characterize its photophysical properties. The following table provides a template for summarizing such data.

PropertyValue
Chemical Formula CₓHᵧNₐOₑSₒBr
Molecular Weight g/mol
Excitation Maximum (λ_ex) nm
Emission Maximum (λ_em) nm
Molar Extinction Coefficient (ε) M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ)
Solvent

Conclusion and Future Directions

This compound holds promise as a versatile molecule in the development of molecular probes for biological research. Its inherent reactivity as an α,β-unsaturated aldehyde makes it a suitable candidate for covalent labeling of proteins, particularly at cysteine residues. Furthermore, its aldehyde functionality allows for straightforward chemical modification to generate more complex and targeted fluorescent probes.

Future research should focus on the synthesis and characterization of novel probes derived from this compound. Detailed studies are required to evaluate their specificity, reactivity, and photophysical properties in cellular environments. Such investigations will be instrumental in unlocking the full potential of this compound and its derivatives as powerful tools for researchers, scientists, and drug development professionals.

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Bromocinnamaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 4-Bromocinnamaldehyde via recrystallization. Below you will find frequently asked questions, a detailed troubleshooting guide, experimental protocols, and key data to ensure a successful purification process.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind recrystallizing this compound?

A1: Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. For this compound, a suitable solvent is one in which it is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. By dissolving the crude solid in a minimal amount of hot solvent and allowing it to cool slowly, the this compound will crystallize out in a purer form, leaving the impurities dissolved in the surrounding solution (mother liquor).

Q2: Which solvent is best for the recrystallization of this compound?

A2: this compound is soluble in various organic solvents such as ethanol, isopropanol, ethyl acetate, chloroform, and hexane, but it is insoluble in water.[1] A mixed solvent system of ethanol and water is often effective. Ethanol acts as the "good" solvent in which the compound is soluble when hot, while water acts as the "anti-solvent" or "bad" solvent, reducing its solubility upon cooling to induce crystallization. The ideal solvent or solvent mixture should be determined experimentally to achieve the best balance between purity and yield.

Q3: My purified this compound has a low melting point and a broad melting range. What does this indicate?

A3: A low and broad melting point range is a common indicator of an impure compound. Pure crystalline solids typically have a sharp and well-defined melting point. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. The reported melting point for pure this compound is between 70-74°C.[2] If your product melts below this range, a further recrystallization step may be necessary.

Q4: Can I reuse the mother liquor to recover more product?

A4: Yes, it is possible to recover a second crop of crystals from the mother liquor. This can be achieved by concentrating the mother liquor through solvent evaporation and then cooling it again. However, it is important to note that the second crop of crystals will likely be less pure than the first crop, as the concentration of impurities is higher in the remaining solution.

Q5: How can I remove colored impurities from my crude this compound?

A5: If your crude product is colored, activated charcoal can be used to remove the colored impurities. After dissolving the crude compound in the hot recrystallization solvent, a small amount of activated charcoal is added to the solution. The solution is then briefly boiled to allow the charcoal to adsorb the colored impurities. The charcoal is subsequently removed by hot gravity filtration before the solution is allowed to cool and crystallize. It is crucial to use a minimal amount of charcoal, as excessive use can lead to the loss of your desired product.

Data Presentation

Table 1: Physical Properties and Solubility of this compound

PropertyValue
Molecular FormulaC₉H₇BrO
Molecular Weight211.06 g/mol
AppearanceLight yellow solid[1]
Melting Point70-74°C[2]
Qualitative Solubility
EthanolSoluble
IsopropanolSoluble
Ethyl AcetateSoluble[3]
ChloroformSoluble[3]
DichloromethaneSoluble[3]
HexaneSoluble[3]
WaterInsoluble[1]
Estimated Quantitative Solubility *
Ethanol (at 25°C)~5-10 g/100 mL
Ethanol (at 78°C)> 50 g/100 mL
Water (at 25°C)< 0.1 g/100 mL

Experimental Protocol: Recrystallization of this compound using an Ethanol/Water Solvent System

This protocol outlines the procedure for purifying crude this compound using a mixed solvent system.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol and begin heating the mixture on a hot plate with stirring. Continue to add hot ethanol in small portions until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask containing a small amount of boiling ethanol. Place a stemless funnel with fluted filter paper on top of the preheated flask and pour the hot solution through the filter paper.

  • Inducing Crystallization: To the hot, clear solution, add deionized water dropwise until the solution becomes faintly and persistently cloudy (the cloud point). This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum for a period, then transfer them to a watch glass for final drying in a desiccator or a vacuum oven at a low temperature.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Q: The crude product does not dissolve in the hot solvent.

A:

  • Insufficient Solvent: You may not have added enough of the "good" solvent (ethanol). Continue adding small portions of the hot solvent until the solid dissolves.

  • Inappropriate Solvent: If a large volume of hot solvent has been added and the solid still does not dissolve, the chosen solvent may be unsuitable. Consider a different solvent or solvent system.

  • Insoluble Impurities: It is possible that the undissolved material consists of insoluble impurities. If a significant portion of the desired compound has dissolved, proceed to the hot filtration step to remove the insoluble matter.

Q: No crystals form upon cooling.

A:

  • Too Much Solvent: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent to concentrate it, and then allow it to cool again.

  • Supersaturation: The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass stirring rod at the surface of the solution or by adding a seed crystal of pure this compound.

  • Insufficient Cooling: Ensure the solution has been adequately cooled. After reaching room temperature, placing the flask in an ice bath can promote crystallization.

Q: The product "oils out" instead of forming crystals.

A: "Oiling out" occurs when the solute comes out of the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.

  • Re-dissolve and Cool Slowly: Heat the solution until the oil redissolves. You may need to add a small amount of the "good" solvent. Then, allow the solution to cool much more slowly to encourage proper crystal formation.

  • Change Solvent System: Consider using a solvent with a lower boiling point or adjusting the ratio of the mixed solvent system.

Q: The yield of purified crystals is very low.

A:

  • Excessive Solvent: Using too much solvent will result in a significant amount of the product remaining dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary for dissolution.

  • Premature Crystallization: If crystallization occurs during hot filtration, some product will be lost. Ensure the filtration apparatus is preheated and the solution remains hot throughout the process.

  • Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time, including in an ice bath, to maximize the yield.

  • Washing with Warm Solvent: Washing the collected crystals with warm or room temperature solvent will dissolve some of the product. Always use ice-cold solvent for washing.

Visualizations

TroubleshootingWorkflow start Start Recrystallization dissolution_issue Crude product not dissolving? start->dissolution_issue no_crystals No crystals upon cooling? dissolution_issue->no_crystals No add_more_solvent Add more hot solvent dissolution_issue->add_more_solvent Yes hot_filtration Perform hot filtration dissolution_issue->hot_filtration Insoluble impurities present oiling_out 'Oiling out' observed? no_crystals->oiling_out No concentrate_solution Concentrate solution (evaporate some solvent) no_crystals->concentrate_solution Yes (Too much solvent) induce_crystallization Induce crystallization (scratch/seed crystal) no_crystals->induce_crystallization Yes (Supersaturated) low_yield Low yield of crystals? oiling_out->low_yield No reheat_cool_slowly Reheat to dissolve oil, then cool slowly oiling_out->reheat_cool_slowly Yes success Pure Crystals Obtained low_yield->success No check_protocol Review protocol: - Minimize solvent volume - Use ice-cold wash low_yield->check_protocol Yes add_more_solvent->dissolution_issue hot_filtration->no_crystals concentrate_solution->no_crystals induce_crystallization->oiling_out reheat_cool_slowly->low_yield check_protocol->success

Caption: Troubleshooting workflow for the recrystallization of this compound.

ExperimentalWorkflow start Start: Crude This compound dissolve 1. Dissolve in minimal hot ethanol start->dissolve hot_filter_decision Insoluble impurities? dissolve->hot_filter_decision hot_filter 2. Hot gravity filtration hot_filter_decision->hot_filter Yes add_antisolvent 3. Add water dropwise to cloud point hot_filter_decision->add_antisolvent No hot_filter->add_antisolvent clarify 4. Add a few drops of hot ethanol to clarify add_antisolvent->clarify cool 5. Cool slowly to room temp, then in ice bath clarify->cool vacuum_filter 6. Isolate crystals via vacuum filtration cool->vacuum_filter wash 7. Wash with ice-cold ethanol/water mixture vacuum_filter->wash dry 8. Dry the purified crystals wash->dry end End: Pure This compound dry->end

Caption: Experimental workflow for the purification of this compound.

References

Overcoming low yields in 4-Bromocinnamaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromocinnamaldehyde. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges and optimize reaction yields.

Troubleshooting Guide

Low yields and the formation of side products are common hurdles in the synthesis of this compound. This guide provides systematic solutions to frequently encountered problems.

IssuePotential CauseSuggested Solution
Low or No Product Yield Reagent Quality: Impurities in 4-bromobenzaldehyde or acetaldehyde can inhibit the reaction.Ensure high purity of starting materials. If necessary, purify reagents by recrystallization or distillation before use.
Base Inactivity/Concentration: The base (e.g., NaOH, KOH) may be old, or the concentration might be too low to efficiently deprotonate acetaldehyde.Use a fresh, accurately prepared solution of the base. The concentration of the base can be critical; for Claisen-Schmidt, a 10% NaOH solution is often used.[1]
Reaction Temperature: The reaction may be too cold for the enolate to form efficiently or too warm, leading to side reactions.Maintain the recommended temperature for the specific protocol. For the Claisen-Schmidt condensation, this is typically a low temperature (0-5 °C) to minimize side reactions.
Poor Ylide Formation (Wittig): In the Wittig reaction, incomplete formation of the phosphorus ylide will result in low product yield.Ensure anhydrous conditions for the ylide formation. Use a strong base like n-butyllithium or sodium ethoxide to deprotonate the phosphonium salt.[2][3]
Presence of Significant Impurities Self-Condensation of Acetaldehyde: Acetaldehyde can react with itself in the presence of a base.Add the acetaldehyde solution dropwise to the reaction mixture to keep its concentration low at any given time.[4]
Cannizzaro Reaction: 4-bromobenzaldehyde, which lacks α-hydrogens, can undergo disproportionation in the presence of a strong base.Use a milder base or carefully control the reaction temperature to minimize this side reaction.
Side Products from Wittig Reagent: The stability of the ylide can influence the stereochemistry of the resulting alkene. Unstabilized ylides tend to give (Z)-alkenes, while stabilized ylides favor (E)-alkenes.[5]The choice of solvent and base can influence the stereoselectivity of the Wittig reaction.
Difficult Product Isolation Emulsion during Extraction: The formation of an emulsion can make phase separation difficult.To break up an emulsion, add a small amount of brine (saturated NaCl solution) or filter the mixture through a pad of Celite.[6]
Triphenylphosphine Oxide Removal (Wittig): A major byproduct of the Wittig reaction, triphenylphosphine oxide, can be difficult to separate from the desired product.Purification is typically achieved by column chromatography. The difference in polarity between the product and triphenylphosphine oxide allows for separation.
Yield Optimization Strategies

The following table summarizes key parameters and their impact on the yield of this compound synthesis via the Claisen-Schmidt condensation.

ParameterConditionEffect on YieldReference
Base NaOHEffective for promoting the condensation reaction.[7]
KOHAlso commonly used and effective.[7]
Solvent EthanolA common solvent that facilitates the dissolution of reactants.[1]
Solvent-freeCan lead to quantitative yields in some Claisen-Schmidt reactions.[8]
Temperature 0-5 °CLow temperatures are generally preferred to minimize side reactions like the self-condensation of acetaldehyde.[4]
Room TemperatureCan be used, but may lead to a higher proportion of side products.
Reactant Ratio Equimolar amounts of 4-bromobenzaldehyde and acetaldehydeA common starting point for optimization.
Excess of acetaldehydeMay be used to drive the reaction to completion, but can increase self-condensation.

Experimental Protocols

Protocol 1: Claisen-Schmidt Condensation

This protocol describes the synthesis of this compound from 4-bromobenzaldehyde and acetaldehyde using a sodium hydroxide catalyst.

Materials:

  • 4-bromobenzaldehyde

  • Acetaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Ice

  • Hydrochloric acid (dilute)

  • Saturated sodium chloride solution (brine)

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 4-bromobenzaldehyde in 95% ethanol.

  • Slowly add a 10% aqueous solution of sodium hydroxide to the stirred solution, maintaining the temperature below 5°C.[1]

  • In a separate container, dilute acetaldehyde with an equal volume of 95% ethanol.

  • Add the acetaldehyde solution dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature remains between 0-5°C.

  • Continue to stir the reaction mixture in the ice bath for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker of crushed ice and carefully neutralize with dilute hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Protocol 2: Wittig Reaction

This protocol provides a method for synthesizing this compound using a Wittig reagent.

Materials:

  • (Formylmethyl)triphenylphosphonium chloride (or a similar phosphonium salt)

  • Sodium ethoxide

  • Anhydrous ethanol

  • 4-bromobenzaldehyde

  • Hexanes

Procedure:

  • In an oven-dried flask under an inert atmosphere, dissolve the phosphonium salt in anhydrous ethanol.[2]

  • Add a solution of sodium ethoxide in ethanol to the flask and stir the mixture for 15-20 minutes to form the ylide.[2]

  • In a separate flask, dissolve 4-bromobenzaldehyde in anhydrous ethanol.

  • Add the 4-bromobenzaldehyde solution to the ylide mixture and stir at room temperature. Monitor the reaction by TLC.[2]

  • Once the reaction is complete, cool the mixture in an ice bath to precipitate the product and triphenylphosphine oxide.[2]

  • Filter the solid and wash with cold ethanol.[2]

  • The crude product can be purified by column chromatography to separate the this compound from the triphenylphosphine oxide.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of the Claisen-Schmidt condensation for synthesizing this compound? A1: The Claisen-Schmidt condensation is a straightforward and cost-effective method that uses readily available starting materials and reagents.[9]

Q2: Why is a crossed aldol condensation, like the Claisen-Schmidt, used for this synthesis? A2: A crossed aldol condensation is effective here because 4-bromobenzaldehyde lacks α-hydrogens and therefore cannot enolize and undergo self-condensation.[9] This simplifies the product mixture compared to a reaction between two enolizable aldehydes.

Q3: What is the driving force for the Wittig reaction? A3: The Wittig reaction is driven by the formation of the very stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[10]

Q4: Can I use a different base for the Claisen-Schmidt condensation? A4: Yes, other bases such as potassium hydroxide (KOH) can also be used effectively. The choice of base may influence the reaction rate and yield.

Q5: Is this compound biologically active? A5: Yes, this compound and other cinnamaldehyde derivatives have shown antibacterial and antivirulence activities.[11] They have been studied for their potential to inhibit biofilm formation in various bacteria.[11] Cinnamaldehyde itself has been shown to impact cellular signaling pathways related to programmed cell death in cancer cells and inflammation.[12][13]

Visualizations

Troubleshooting Workflow for Low Yields

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

Claisen-Schmidt Condensation Mechanism

claisen_schmidt cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration acetaldehyde Acetaldehyde enolate Enolate Ion acetaldehyde->enolate + OH⁻ alkoxide Alkoxide Intermediate enolate->alkoxide + 4-Bromobenzaldehyde bromobenzaldehyde 4-Bromobenzaldehyde bromobenzaldehyde->alkoxide aldol_adduct Aldol Adduct alkoxide->aldol_adduct + H₂O product This compound aldol_adduct->product - H₂O

Caption: The reaction mechanism of the base-catalyzed Claisen-Schmidt condensation.

Wittig Reaction Mechanism

wittig_reaction cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: Cycloaddition cluster_step3 Step 3: Elimination phosphonium_salt Phosphonium Salt ylide Phosphorus Ylide phosphonium_salt->ylide + Base oxaphosphetane Oxaphosphetane ylide->oxaphosphetane + 4-Bromobenzaldehyde bromobenzaldehyde 4-Bromobenzaldehyde bromobenzaldehyde->oxaphosphetane product This compound oxaphosphetane->product phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide

Caption: The reaction mechanism of the Wittig reaction for alkene synthesis.

References

Side reactions observed during the synthesis of 4-Bromocinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromocinnamaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Claisen-Schmidt condensation. This is a base-catalyzed crossed aldol condensation between 4-bromobenzaldehyde, which lacks α-hydrogens, and an aldehyde that possesses them, such as acetaldehyde.[1]

Q2: What are the primary side reactions I should be aware of during the synthesis?

A2: The two main side reactions of concern are the Cannizzaro reaction and the self-condensation of acetaldehyde.

  • Cannizzaro Reaction: In the presence of a strong base, 4-bromobenzaldehyde can undergo a disproportionation reaction to yield 4-bromobenzoic acid and 4-bromobenzyl alcohol. This occurs because it lacks α-hydrogens.[] Under ideal conditions, this reaction can consume a significant portion of your starting material, with a theoretical maximum yield of 50% for both the alcohol and the carboxylic acid.[3][4]

  • Acetaldehyde Self-Condensation: Acetaldehyde can react with itself in the presence of a base to form 3-hydroxybutanal, which can further dehydrate to crotonaldehyde. This reduces the amount of acetaldehyde available to react with the 4-bromobenzaldehyde.

Q3: Why is my final product a complex mixture that is difficult to purify?

A3: A complex product mixture is often the result of multiple side reactions occurring simultaneously due to non-optimal reaction conditions.[] This can be caused by excessively high temperatures, a base that is too concentrated, or improper addition of reagents. Careful control over reaction parameters is crucial for minimizing these competing reactions.

Q4: What is the best way to purify the crude this compound?

A4: Purification of this compound can typically be achieved through recrystallization, often from ethanol.[5] For highly impure samples, column chromatography is an effective method for separating the desired product from side products and unreacted starting materials. Another technique for purifying aldehydes is through the formation of a bisulfite addition compound, which is water-soluble and can be separated from non-polar impurities. The aldehyde can then be regenerated by treatment with a dilute acid or base.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Observed Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Cannizzaro Reaction: A strong base (e.g., NaOH) is promoting the disproportionation of 4-bromobenzaldehyde.[1][]- Use a milder base, such as sodium carbonate.[1]- Add the base solution slowly and dropwise to avoid localized high concentrations.- Maintain a low reaction temperature (e.g., 0-10 °C).
Acetaldehyde Self-Condensation: Acetaldehyde is reacting with itself before it can react with the 4-bromobenzaldehyde.[1]- Slowly add the acetaldehyde to the mixture of 4-bromobenzaldehyde and the base. This keeps the concentration of the enolizable component low.[1]
Suboptimal Reaction Temperature: The temperature may be too high, favoring side reactions, or too low, leading to an incomplete reaction.- Start with a low temperature (0-5 °C) to control the initial reaction rate and then allow the reaction to proceed at room temperature. Monitor progress with Thin Layer Chromatography (TLC).
Presence of Acidic and Alcoholic Impurities Cannizzaro Reaction: The presence of 4-bromobenzoic acid and 4-bromobenzyl alcohol is a clear indicator of this side reaction.[]- Follow the recommendations for minimizing the Cannizzaro reaction (milder/less concentrated base, low temperature).- During workup, a basic wash (e.g., with sodium bicarbonate solution) can help remove the acidic 4-bromobenzoic acid impurity.
Final Product is Dark-Colored High Reaction Temperature: Elevated temperatures, especially during the dehydration step of the aldol condensation, can lead to the formation of colored byproducts.- Maintain a controlled, low temperature throughout the addition of reagents.- If heating is required to drive the dehydration, do so gently and for the minimum time necessary, as monitored by TLC.
Use of a Strong Base: Strong bases can sometimes promote side reactions that lead to colored impurities.- Consider using a weaker base like sodium carbonate.
Unreacted 4-Bromobenzaldehyde in Final Product Incorrect Stoichiometry: An excess of 4-bromobenzaldehyde was used, or an insufficient amount of acetaldehyde was available.- Use a slight excess of acetaldehyde to ensure the complete consumption of the more valuable 4-bromobenzaldehyde.- Ensure the acetaldehyde used is pure and has not polymerized on storage.
Inefficient Reaction: The reaction did not go to completion due to insufficient time, low temperature, or poor mixing.- Monitor the reaction by TLC to determine the optimal reaction time.- Ensure vigorous stirring to maintain a homogenous mixture.

Experimental Protocols

Representative Protocol for Claisen-Schmidt Condensation

This protocol is a representative procedure for the synthesis of this compound based on standard Claisen-Schmidt reaction conditions.

Materials:

  • 4-Bromobenzaldehyde

  • Acetaldehyde

  • Ethanol

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve an equimolar amount of 4-bromobenzaldehyde in ethanol.

  • Cooling: Cool the flask in an ice bath with continuous stirring.

  • Base Addition: Slowly add a 10% aqueous solution of NaOH dropwise to the mixture while maintaining a low temperature (0-10 °C).

  • Acetaldehyde Addition: Add a slight excess (e.g., 1.1 equivalents) of acetaldehyde to a dropping funnel, optionally diluted with a small amount of cold ethanol.

  • Reaction: Add the acetaldehyde solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature remains low. After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the 4-bromobenzaldehyde is consumed.

  • Workup: Once the reaction is complete, pour the mixture into cold water to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from ethanol.

Visualized Workflows and Pathways

G Synthesis of this compound via Claisen-Schmidt Condensation cluster_reactants Reactants cluster_conditions Conditions 4-Bromobenzaldehyde 4-Bromobenzaldehyde Aldol Addition Aldol Addition 4-Bromobenzaldehyde->Aldol Addition Acetaldehyde Acetaldehyde Enolate Formation Enolate Formation Acetaldehyde->Enolate Formation Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Enolate Formation Solvent (Ethanol) Solvent (Ethanol) Enolate Formation->Aldol Addition Dehydration Dehydration Aldol Addition->Dehydration This compound This compound Dehydration->this compound

Caption: Main synthesis pathway for this compound.

G Key Side Reactions cluster_cannizzaro Cannizzaro Reaction cluster_self_condensation Acetaldehyde Self-Condensation 4-Bromobenzaldehyde_C 4-Bromobenzaldehyde Disproportionation Disproportionation 4-Bromobenzaldehyde_C->Disproportionation Strong Base_C Strong Base (e.g., NaOH) Strong Base_C->Disproportionation 4-Bromobenzyl alcohol 4-Bromobenzyl alcohol Disproportionation->4-Bromobenzyl alcohol 4-Bromobenzoic acid 4-Bromobenzoic acid Disproportionation->4-Bromobenzoic acid Acetaldehyde_S Acetaldehyde Self-Condensation Self-Condensation Acetaldehyde_S->Self-Condensation Base_S Base Base_S->Self-Condensation Crotonaldehyde Crotonaldehyde Self-Condensation->Crotonaldehyde

Caption: Potential side reaction pathways.

G Troubleshooting Workflow Start Problem Observed LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? LowYield->ImpureProduct No CheckCannizzaro Check for Cannizzaro Products (Acid/Alcohol Impurities) LowYield->CheckCannizzaro Yes CheckSelfCondensation Check for Acetaldehyde Self-Condensation ImpureProduct->CheckSelfCondensation Yes Purify Recrystallize or use Column Chromatography ImpureProduct->Purify No OptimizeBase Use Milder Base / Slower Addition CheckCannizzaro->OptimizeBase OptimizeTemp Lower Reaction Temperature CheckCannizzaro->OptimizeTemp OptimizeReagentAddition Slowly Add Acetaldehyde CheckSelfCondensation->OptimizeReagentAddition OptimizeBase->Purify OptimizeTemp->Purify OptimizeReagentAddition->Purify

Caption: General experimental troubleshooting workflow.

References

Optimizing reaction conditions for the bromination of cinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the bromination of cinnamaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Why is my reaction yield significantly lower than expected?

Low yields in the bromination of cinnamaldehyde can be attributed to several factors, including side reactions, incomplete consumption of starting materials, or loss of product during workup and purification.

Troubleshooting Guide for Low Yield

Potential Cause Recommended Solution & Optimization Strategy
Incomplete Bromination Ensure the complete consumption of cinnamaldehyde by using a slight excess of bromine (up to 20%). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]
Side Reactions The primary side reaction is the oxidation of the aldehyde group to a carboxylic acid, forming cinnamic acid.[1] To minimize this, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Using silica gel-supported bromine can also help moderate the reaction and reduce oxidation.[1]
Suboptimal Molar Ratios The molar ratio of cinnamaldehyde to the brominating agent is crucial. For silica gel-supported bromine, an optimized ratio is between 0.8-1.0 to 1.[1]
Inefficient HBr Elimination In a subsequent elimination step to form α-bromocinnamaldehyde, the choice and amount of base are critical. An ideal molar ratio of the 2,3-dibromo-3-phenylpropionaldehyde intermediate to sodium carbonate is between 1:1.5 and 1:2.5.[1]
Product Loss During Purification Complex post-treatment, especially when using acetic acid which forms large amounts of salts, can lead to product loss.[1] Consider using recyclable ester solvents like ethyl acetate to simplify the workup process.[1]

// Nodes start [label="Low Reaction Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_completion [label="Check Reaction Completion (TLC/GC)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; incomplete [label="Incomplete Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; optimize_br2 [label="Optimize Bromine Molar Ratio\n(slight excess)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; extend_time [label="Extend Reaction Time", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_side_products [label="Analyze for Side Products (e.g., Cinnamic Acid)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; side_products_present [label="Side Products Detected", fillcolor="#EA4335", fontcolor="#FFFFFF"]; inert_atmosphere [label="Use Inert Atmosphere (N2/Ar)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; moderate_reagent [label="Use Milder Brominating Agent\n(e.g., Silica Gel-Supported Bromine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_workup [label="Review Workup & Purification", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; workup_issue [label="Product Loss During Workup", fillcolor="#EA4335", fontcolor="#FFFFFF"]; optimize_solvent [label="Use Alternative Solvent (e.g., Ethyl Acetate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Improved Yield", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_completion; check_completion -> incomplete [label="No"]; check_completion -> check_side_products [label="Yes"]; incomplete -> optimize_br2; incomplete -> extend_time; optimize_br2 -> end; extend_time -> end; check_side_products -> side_products_present [label="Yes"]; check_side_products -> check_workup [label="No"]; side_products_present -> inert_atmosphere; side_products_present -> moderate_reagent; inert_atmosphere -> end; moderate_reagent -> end; check_workup -> workup_issue [label="Yes"]; check_workup -> end [label="No"]; workup_issue -> optimize_solvent; optimize_solvent -> end; } A troubleshooting workflow for low reaction yield.

FAQ 2: My final product is dark-colored. What is the cause and how can I fix it?

A dark-colored product often indicates the presence of impurities, which can arise from high reaction temperatures or the use of a strong base.

Troubleshooting Guide for Dark-Colored Product

Potential Cause Recommended Solution & Optimization Strategy
High Reaction Temperature Carrying out the elimination reaction at a single high temperature can lead to color formation.[1] It is advisable to use a two-stage temperature profile. Start at a lower temperature (e.g., 50 ± 5°C) to control the initial reaction, then increase to a higher temperature (e.g., 80 ± 5°C) to drive the reaction to completion.[1]
Use of a Strong Base Strong bases can promote side reactions that result in colored by-products.[1] Consider using a weaker, less expensive base like sodium carbonate.[1]
Residual Bromine Traces of unreacted bromine can impart a red or orange color to the product.[2] Wash the product thoroughly with a suitable solvent, such as methanol, until the color is removed.[2] Adding a few drops of cyclohexene at the end of the reaction can also quench excess bromine.[2][3]
Air Oxidation The aldehyde functional group can be susceptible to air oxidation.[1] Performing the reaction under an inert atmosphere can help minimize this.[1] For purification, refluxing the crude product with activated carbon in ethanol can decolorize the solution before crystallization.[1]
FAQ 3: How can I confirm the reaction has gone to completion?

Monitoring the reaction's progress is essential for optimizing yield and purity.

Answer:

The disappearance of the reddish-brown color of bromine is a good visual indicator that the reaction is proceeding, as the bromine is consumed.[2][4] However, for more accurate monitoring, it is recommended to use analytical techniques such as:

  • Thin Layer Chromatography (TLC): Periodically take aliquots from the reaction mixture and run a TLC plate to check for the disappearance of the cinnamaldehyde starting material spot.

  • Gas Chromatography (GC): GC analysis can provide quantitative information on the consumption of cinnamaldehyde and the formation of the product.[1]

If the bromine color persists after a reasonable amount of time, you can add a small amount of cyclohexene to quench the excess bromine before proceeding with the workup.[3]

Reaction Pathway and Side Reaction

// Nodes cinnamaldehyde [label="Cinnamaldehyde", fillcolor="#FFFFFF", fontcolor="#202124"]; dibromo [label="2,3-Dibromo-3-phenylpropanal", fillcolor="#FFFFFF", fontcolor="#202124"]; side_product [label="Cinnamic Acid\n(Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges cinnamaldehyde -> dibromo [label="+ Br2\n(Electrophilic Addition)", color="#4285F4"]; cinnamaldehyde -> side_product [label="Oxidation", style=dashed, color="#EA4335"]; } The main synthesis pathway and a common side reaction.

Experimental Protocols

General Protocol for Bromination of Cinnamaldehyde

This protocol is a general guideline. Reaction conditions, particularly temperature and solvent, may require optimization.

Materials:

  • trans-Cinnamaldehyde

  • Bromine (or a bromine source like pyridinium tribromide)[5]

  • Solvent (e.g., glacial acetic acid, carbon tetrachloride, or dichloromethane)[1][6][7]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser (for reflux)[5]

  • Ice bath

Procedure:

  • Setup: In a fume hood, dissolve cinnamaldehyde in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.[6]

  • Cooling: Cool the flask in an ice bath to a temperature between -5 to 5°C.[1]

  • Bromine Solution: Prepare a solution of bromine in the same solvent.

  • Addition: Slowly add the bromine solution dropwise to the stirred cinnamaldehyde solution using a dropping funnel.[6] Monitor the reaction by observing the disappearance of the bromine color.[2] Maintain the low temperature throughout the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for an additional 15-30 minutes, or until TLC/GC analysis indicates the complete consumption of the starting material.[1][6]

  • Quenching (Optional): If a persistent yellow or orange color remains, add cyclohexene dropwise until the solution becomes colorless or nearly colorless to quench unreacted bromine.[3][6]

  • Workup and Purification:

    • Cool the mixture in an ice bath to induce crystallization of the dibromo-product.[6]

    • Collect the solid product by vacuum filtration.[6]

    • Wash the collected crystals with cold water to remove any residual acetic acid, if used as a solvent.[6]

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[5]

Experimental Workflow

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; dissolve [label="Dissolve Cinnamaldehyde in Solvent", fillcolor="#FFFFFF", fontcolor="#202124"]; cool [label="Cool to 0-5°C in Ice Bath", fillcolor="#FFFFFF", fontcolor="#202124"]; add_br2 [label="Slowly Add Bromine Solution", fillcolor="#FFFFFF", fontcolor="#202124"]; stir [label="Stir at Room Temperature (15-30 min)", fillcolor="#FFFFFF", fontcolor="#202124"]; monitor [label="Monitor Reaction (TLC/GC)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; quench [label="Quench Excess Bromine (Optional)", fillcolor="#FFFFFF", fontcolor="#202124"]; crystallize [label="Induce Crystallization in Ice Bath", fillcolor="#FFFFFF", fontcolor="#202124"]; filter [label="Collect Product via Vacuum Filtration", fillcolor="#FFFFFF", fontcolor="#202124"]; wash [label="Wash Product", fillcolor="#FFFFFF", fontcolor="#202124"]; dry [label="Dry Product", fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> dissolve; dissolve -> cool; cool -> add_br2; add_br2 -> stir; stir -> monitor; monitor -> quench [label="Complete"]; monitor -> stir [label="Incomplete"]; quench -> crystallize; crystallize -> filter; filter -> wash; wash -> dry; dry -> end; } A general experimental workflow for cinnamaldehyde bromination.

References

Preventing polymerization of 4-Bromocinnamaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Bromocinnamaldehyde to prevent its polymerization.

Troubleshooting Guide & FAQs

Here are answers to common questions and issues you might encounter when working with this compound.

Q1: My this compound has turned yellow/brown and appears viscous. What happened?

A1: This is a common sign of degradation and polymerization. This compound, like other unsaturated aldehydes, is susceptible to oxidation and polymerization when exposed to air, light, and elevated temperatures. The color change and increased viscosity indicate the formation of higher molecular weight oligomers and polymers.

Q2: I stored my this compound in the freezer, but it still seems to have degraded. Why?

A2: While low temperatures are crucial, they are not sufficient on their own to prevent degradation. Exposure to air (oxygen) and light are also significant contributing factors. Even in a freezer, if the container is not properly sealed or is made of a material that allows light penetration, degradation can still occur over time. For optimal storage, it is recommended to store it under an inert atmosphere (e.g., argon or nitrogen).[1]

Q3: Can I use a standard antioxidant to prevent the polymerization of this compound?

A3: Standard antioxidants, such as hydroquinone, are often used as inhibitors for unsaturated aldehydes. However, their effectiveness can be limited, especially if the compound is in solution or exposed to higher temperatures.[2] For more robust inhibition, especially in solutions, specialized polymerization inhibitors may be more effective.

Q4: What are the ideal storage conditions for long-term stability?

A4: For maximum shelf-life, this compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at a temperature of 2-8°C. It is also advisable to add a polymerization inhibitor.

Q5: How can I tell if my this compound is still pure enough for my experiment?

A5: The most reliable way to assess the purity of your compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. A simple visual inspection for color change or increased viscosity can be a preliminary indicator of degradation.

Data Presentation: Storage Conditions and Stability

The following table summarizes the recommended storage conditions and the expected relative stability of this compound.

Storage ConditionTemperatureAtmosphereLight ExposureRecommended InhibitorExpected Stability
Ideal 2-8°CInert (Argon/Nitrogen)Dark (Amber Vial)BHT or Hydroquinone (0.1% w/w)High
Good ≤ 4°CAir (Tightly Sealed)Dark (Amber Vial)BHT or Hydroquinone (0.1% w/w)Moderate
Fair Room TemperatureAir (Tightly Sealed)Dark (Amber Vial)BHT or Hydroquinone (0.1% w/w)Low
Poor Room TemperatureAirAmbient LightNoneVery Low

Experimental Protocols

Protocol: Stability Indicating HPLC Method for this compound

This protocol outlines a reverse-phase HPLC method to assess the purity of this compound and detect the presence of degradation products.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

  • Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 50% B

    • 26-30 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution (100 µg/mL): Prepare the this compound sample to be tested in the same manner as the standard solution.

4. Analysis:

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Inject a blank (diluent) to ensure a clean baseline.

  • Inject the standard solution to determine the retention time and peak area of pure this compound.

  • Inject the sample solution.

  • Analyze the chromatogram for the presence of any new peaks, which would indicate degradation products. The peak area of the main peak can be used to quantify the remaining pure compound.

Mandatory Visualization

The following diagram illustrates the factors that contribute to the polymerization of this compound and the recommended preventive measures.

cluster_factors Factors Promoting Polymerization cluster_compound cluster_degradation Degradation Pathway cluster_prevention Preventive Measures Air Oxygen (Air) Monomer This compound (Monomer) Air->Monomer Light Light (UV) Light->Monomer Heat Elevated Temperature Heat->Monomer Polymer Polymerized Product Monomer->Polymer Polymerization Inert Inert Atmosphere (Argon/Nitrogen) Inert->Monomer Prevents Oxidation Dark Dark Storage (Amber Vial) Dark->Monomer Blocks UV Cold Refrigeration (2-8°C) Cold->Monomer Slows Reaction Inhibitor Add Inhibitor (e.g., BHT) Inhibitor->Monomer Scavenges Radicals

References

Technical Support Center: Wittig Reactions with 4-Bromocinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals conducting Wittig reactions with 4-bromocinnamaldehyde.

Troubleshooting Guide

This section addresses common issues encountered during the Wittig reaction with this compound, offering potential causes and solutions in a question-and-answer format.

Question: Why is my Wittig reaction showing low to no product formation?

Answer:

Low or no product yield in a Wittig reaction with this compound can stem from several factors. A primary consideration is the quality and reactivity of the reagents.

  • Ylide Formation: Incomplete formation of the phosphorus ylide is a common culprit. This can be due to:

    • Base Strength: The base used to deprotonate the phosphonium salt may be too weak. For non-stabilized ylides (e.g., from alkyltriphenylphosphonium halides), strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically required. For stabilized ylides (e.g., from phosphonium salts with an adjacent electron-withdrawing group like an ester), weaker bases such as sodium ethoxide or even sodium bicarbonate may suffice.[1] this compound, being an electron-deficient aldehyde, is more reactive and may be compatible with a wider range of ylides.[2]

    • Moisture: Ylides are moisture-sensitive. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

    • Reagent Quality: The phosphonium salt should be pure and dry. The base, especially organolithium reagents, should be titrated to determine its exact concentration.

  • Aldehyde Stability: Aldehydes can be prone to oxidation or polymerization, especially under basic conditions.[3] It is advisable to use freshly purified this compound.

  • Reaction Conditions:

    • Temperature: Ylide formation is often carried out at low temperatures (e.g., 0 °C or -78 °C) to prevent side reactions. The subsequent reaction with the aldehyde may be performed at room temperature or with gentle heating.

    • Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are commonly used.

Question: My reaction is producing a mixture of E and Z isomers. How can I control the stereoselectivity?

Answer:

The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide used.

  • Stabilized Ylides: Ylides stabilized by an adjacent electron-withdrawing group (e.g., an ester or ketone) are more stable and the reaction is typically under thermodynamic control. This leads to the formation of the more stable (E)-alkene as the major product.[4][5]

  • Non-stabilized Ylides: Non-stabilized ylides (e.g., alkyl ylides) are more reactive, and the reaction is generally under kinetic control, favoring the formation of the (Z)-alkene.[4][5]

  • Semi-stabilized Ylides: Ylides stabilized by an adjacent aryl group often give poor E/Z selectivity.[4]

To favor the (E)-isomer with non-stabilized ylides, the Schlosser modification can be employed. This involves treating the intermediate betaine with a strong base at low temperature to equilibrate it to the more stable threo-betaine, which then collapses to the (E)-alkene.[3]

Quantitative Data Summary: Expected E/Z Ratios

Ylide TypeSubstituent on YlideExpected Major Isomer with this compoundExpected E/Z Ratio
Stabilized-COOEt, -CORE (trans)>95:5
Non-stabilized-Alkyl, -HZ (cis)Can be highly variable, often favoring Z
Semi-stabilized-ArylMixturePoor selectivity

Note: The exact E/Z ratio can be influenced by reaction conditions such as solvent and the presence of lithium salts.[2]

Question: I am having difficulty purifying my product from the triphenylphosphine oxide byproduct.

Answer:

The removal of triphenylphosphine oxide (TPPO) is a common challenge in Wittig reactions. Several methods can be employed for its removal:

  • Crystallization: The desired alkene product and TPPO often have different solubilities. Recrystallization from a suitable solvent system can effectively separate the two. For stilbene-like products, solvents like ethanol or mixtures of hexanes and ethyl acetate are often used.[6]

  • Column Chromatography: Silica gel chromatography is a reliable method for separating the product from TPPO. A non-polar eluent system is typically used, as TPPO is more polar than the alkene product.

  • Precipitation of TPPO: TPPO can be precipitated from the reaction mixture by adding a solvent in which it is insoluble, such as cold diethyl ether or hexanes.

  • Chemical Conversion: A method involves converting TPPO to a water-soluble phosphonium salt by reacting it with an acid, allowing for its removal by aqueous extraction. Another approach is the reaction with oxalyl chloride to form an insoluble chlorophosphonium salt.[7]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Wittig reaction?

A1: The Wittig reaction proceeds through the following key steps:

  • Ylide Formation: A phosphonium salt is deprotonated by a base to form a phosphorus ylide.

  • Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde (this compound).

  • Oxaphosphetane Formation: This leads to the formation of a four-membered ring intermediate called an oxaphosphetane.[5]

  • Elimination: The oxaphosphetane decomposes to form the desired alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the driving force for the reaction.[1]

Q2: Which base should I choose for my Wittig reaction with this compound?

A2: The choice of base depends on the pKa of the phosphonium salt, which is determined by the substituent on the carbon adjacent to the phosphorus.

  • For stabilized ylides: Weaker bases like sodium ethoxide (NaOEt), potassium tert-butoxide (t-BuOK), or even sodium bicarbonate (NaHCO₃) in an aqueous system can be used.[8]

  • For non-stabilized ylides: Strong bases are required. n-Butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH₂) are common choices.[2]

Q3: Can I run the Wittig reaction in an aqueous medium?

A3: Yes, for reactions involving stabilized ylides, it is possible to perform the Wittig reaction in an aqueous medium, often using a base like sodium bicarbonate.[8][9] This "green chemistry" approach can offer advantages in terms of safety and environmental impact. The reaction is often accelerated in water despite the poor solubility of the reactants.[8]

Q4: How does the electron-withdrawing bromine atom on the cinnamaldehyde affect the reaction?

A4: The electron-withdrawing bromine atom makes the carbonyl carbon of this compound more electrophilic. This can increase the rate of the reaction compared to unsubstituted cinnamaldehyde.

Experimental Protocols

Protocol 1: Synthesis of Ethyl (2E,4E)-5-(4-bromophenyl)penta-2,4-dienoate (using a stabilized ylide)

This protocol is adapted from procedures for similar aromatic aldehydes and stabilized ylides.[10][11]

Materials:

  • This compound

  • (Carbethoxymethylene)triphenylphosphorane (a stabilized ylide)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DCM or THF.

  • Add (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) to the solution in portions with stirring.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add hexanes to the residue to precipitate the triphenylphosphine oxide.

  • Filter the mixture and wash the solid with cold hexanes.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (E)-isomer.

Protocol 2: Synthesis of 1-(4-Bromophenyl)-4-phenyl-1,3-butadiene (using a non-stabilized ylide)

This protocol is a general procedure adapted for a non-stabilized ylide.[6]

Materials:

  • Benzyltriphenylphosphonium chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol for recrystallization

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add n-BuLi (1.05 equivalents) dropwise via the dropping funnel. The solution should turn a deep orange or red color, indicating ylide formation.

  • Stir the mixture at 0 °C for 1 hour.

  • Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain the desired product, which will likely be a mixture of (E,Z) and (E,E) isomers.

Visualizations

Wittig_Reaction_Workflow cluster_Ylide_Formation Ylide Formation cluster_Reaction Wittig Reaction cluster_Purification Workup & Purification Phosphonium_Salt Phosphonium Salt Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Deprotonation Base Base Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Nucleophilic Attack Aldehyde This compound Aldehyde->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Decomposition TPPO Triphenylphosphine Oxide Oxaphosphetane->TPPO Crude_Mixture Crude Product Mixture Alkene->Crude_Mixture TPPO->Crude_Mixture Purified_Product Purified Alkene Crude_Mixture->Purified_Product Crystallization / Chromatography

Caption: General workflow of the Wittig reaction, from ylide formation to product purification.

Troubleshooting_Logic cluster_ylide Ylide Issues cluster_aldehyde Aldehyde Issues cluster_conditions Condition Issues Start Low/No Product Yield Check_Ylide Check Ylide Formation Start->Check_Ylide Check_Aldehyde Check Aldehyde Quality Start->Check_Aldehyde Check_Conditions Check Reaction Conditions Start->Check_Conditions Base_Strength Base too weak? Check_Ylide->Base_Strength Moisture Moisture present? Check_Ylide->Moisture Reagent_Quality Poor phosphonium salt quality? Check_Ylide->Reagent_Quality Oxidation Aldehyde oxidized? Check_Aldehyde->Oxidation Polymerization Aldehyde polymerized? Check_Aldehyde->Polymerization Temperature Incorrect temperature? Check_Conditions->Temperature Solvent Improper solvent? Check_Conditions->Solvent Solution1 Solution Base_Strength->Solution1 Use stronger base Solution2 Solution Moisture->Solution2 Use anhydrous conditions Solution3 Solution Reagent_Quality->Solution3 Purify phosphonium salt Solution4 Solution Oxidation->Solution4 Use fresh aldehyde Polymerization->Solution4 Solution5 Solution Temperature->Solution5 Optimize temperature profile Solution6 Solution Solvent->Solution6 Use dry, aprotic solvent

Caption: A decision tree for troubleshooting low-yield Wittig reactions.

References

Technical Support Center: Identification of Impurities in Commercial 4-Bromocinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and troubleshooting impurities encountered in commercial batches of 4-Bromocinnamaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in commercial this compound?

A1: Based on the typical synthesis routes and stability of cinnamaldehyde derivatives, the common impurities in commercial this compound can be categorized as:

  • Process-Related Impurities: These arise from the manufacturing process and can include unreacted starting materials, intermediates, and byproducts of side reactions. A potential byproduct is 4-Bromocinnamic acid, formed by the oxidation of the aldehyde group.[1]

  • Degradation Products: this compound can degrade over time, especially when exposed to air, light, or high temperatures.[2] Oxidation is a common degradation pathway for aldehydes, leading to the formation of the corresponding carboxylic acid (4-Bromocinnamic acid).

  • Residual Solvents: Solvents used during the synthesis and purification process may not be completely removed and can be present in trace amounts.

Q2: What is the typical purity of commercial this compound?

A2: Commercial grades of this compound are typically available in purities of 97% or higher.[3] Some suppliers offer grades with a purity of over 98.0%.[4] It is crucial to check the certificate of analysis (CoA) provided by the supplier for batch-specific purity information.

Q3: How can I get a preliminary idea of the purity of my this compound sample?

A3: A simple melting point determination can provide a quick preliminary assessment. Pure crystalline solids have a sharp melting point range. A broad melting point range often indicates the presence of impurities. The reported melting point for trans-4-Bromocinnamaldehyde is in the range of 78-82 °C.[3]

Q4: What analytical techniques are recommended for identifying and quantifying impurities in this compound?

A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful technique for separating and quantifying impurities. A stability-indicating HPLC method can separate the main component from its degradation products and process-related impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying volatile and semi-volatile impurities. It provides information on the molecular weight and fragmentation pattern of the impurities, aiding in their structural elucidation.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information about the impurities if they can be isolated or are present in sufficient concentration.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can help identify functional groups present in the impurities, such as a carboxylic acid group which would indicate an oxidation product.

Troubleshooting Guides

Issue: Unexpected Peaks in HPLC Chromatogram

Possible Cause 1: Process-Related Impurity

  • Troubleshooting Steps:

    • Review Synthesis Route: If known, review the synthesis process of this compound to anticipate potential byproducts. For instance, the synthesis of a related compound, α-bromocinnamaldehyde, can result in cinnamic acid from oxidation.[1]

    • LC-MS Analysis: If available, perform Liquid Chromatography-Mass Spectrometry (LC-MS) analysis to obtain the molecular weight of the unknown peak. This can help in proposing a molecular formula.

    • Spiking Study: If a potential impurity is suspected and a reference standard is available, perform a spiking study by adding a small amount of the standard to the sample and observing if the peak area of the unknown impurity increases.

Possible Cause 2: Degradation Product

  • Troubleshooting Steps:

    • Forced Degradation Study: Perform a forced degradation study by subjecting a sample of this compound to stress conditions (e.g., acid, base, oxidation, heat, light).[2][6] Analyze the stressed samples by HPLC to see if any of the degradation peaks match the retention time of the unknown impurity.

    • Check Storage Conditions: Ensure the material has been stored under the recommended conditions (cool, dry, and dark place) to minimize degradation.

Issue: Low Assay Value for this compound

Possible Cause: Presence of a Major Impurity

  • Troubleshooting Steps:

    • Integrate All Peaks: In the HPLC or GC chromatogram, ensure all peaks are integrated to account for 100% of the injected sample. The area percentage of the main peak will give an estimation of its purity.

    • Identify the Major Impurity: Use the techniques mentioned above (LC-MS, GC-MS, NMR) to identify the major impurity. Knowing the identity and response factor of the impurity will allow for more accurate quantification of the main component.

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This method is a starting point and may require optimization based on the specific instrument and impurities encountered.

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Acetic Acid
Mobile Phase B Acetonitrile with 0.1% Acetic Acid
Gradient 0-20 min: 40-80% B; 20-25 min: 80% B; 25-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 285 nm
Injection Volume 10 µL
Sample Preparation Prepare a 100 µg/mL solution in the initial mobile phase composition.

This protocol is adapted from a method for a similar compound and should be validated for this compound.[7]

GC-MS Analysis of this compound
Parameter Condition
GC Column HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Initial 100 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu
Sample Preparation Prepare a 1 mg/mL solution in a suitable solvent like dichloromethane or ethyl acetate.

Data Presentation

Table 1: Potential Impurities in Commercial this compound

Impurity Name Potential Source Molecular Formula Molecular Weight ( g/mol )
4-BromobenzaldehydeStarting materialC₇H₅BrO185.02
AcroleinStarting materialC₃H₄O56.06
4-Bromocinnamic acidOxidation productC₉H₇BrO₂227.06
Unreacted intermediatesSynthesis byproductVariesVaries
Residual SolventsManufacturing processVariesVaries

Mandatory Visualizations

Impurity_Identification_Workflow start Start: Impurity Detected in This compound check_coa Review Certificate of Analysis (CoA) for known impurities start->check_coa prelim_analysis Perform Preliminary Analysis: - Melting Point - TLC check_coa->prelim_analysis hplc_analysis Quantitative Analysis by HPLC prelim_analysis->hplc_analysis peak_detected Unexpected Peak(s) Detected? hplc_analysis->peak_detected forced_degradation Perform Forced Degradation Study to identify degradation products hplc_analysis->forced_degradation gcms_analysis Identify Peak by GC-MS (Molecular Weight & Fragmentation) peak_detected->gcms_analysis Yes end End: Impurity Identified and Quantified peak_detected->end No lcms_analysis Identify Peak by LC-MS (Molecular Weight) gcms_analysis->lcms_analysis nmr_ftir Structural Elucidation by NMR and FTIR (if necessary) lcms_analysis->nmr_ftir spiking_study Confirm Identity with Reference Standard (Spiking Study) nmr_ftir->spiking_study source_determination Determine Source of Impurity (Process vs. Degradation) spiking_study->source_determination forced_degradation->source_determination source_determination->end

Caption: Troubleshooting workflow for impurity identification.

Degradation_Pathway main This compound (C9H7BrO) degradation_product 4-Bromocinnamic Acid (C9H7BrO2) main->degradation_product Oxidation oxidizing_agent Oxidizing Agent (e.g., Air, H2O2) oxidizing_agent->main

Caption: Potential oxidation degradation pathway.

References

Improving the stability of 4-Bromocinnamaldehyde in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromocinnamaldehyde. The information provided is intended to help users improve the stability of this compound in solution and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is turning yellow/brown. What is causing this discoloration?

A1: Discoloration of your this compound solution is often an indication of degradation. The primary cause is oxidation of the aldehyde group to a carboxylic acid (4-Bromocinnamic acid), which can be followed by further degradation, especially upon exposure to light and air.[1][2] High temperatures can also accelerate these degradation processes, leading to the formation of colored byproducts.

Q2: I am observing a decrease in the concentration of this compound in my stock solution over time. What is happening?

A2: A decrease in concentration is likely due to two main degradation pathways: oxidation and polymerization. As an α,β-unsaturated aldehyde, this compound is susceptible to oxidation, converting it to the corresponding carboxylic acid.[1][3] Additionally, unsaturated aldehydes can undergo polymerization, especially in the presence of light or impurities, leading to a reduction of the monomeric aldehyde in solution.[4]

Q3: What are the ideal storage conditions for this compound solutions?

A3: To minimize degradation, this compound solutions should be stored in a cool, dark place. An inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent oxidation.[2] Using amber vials or wrapping containers in aluminum foil can protect the solution from light. For long-term storage, keeping the solution at low temperatures (e.g., -20°C) is advisable.

Q4: Which solvents are recommended for dissolving this compound?

A4: this compound is soluble in many organic solvents such as chloroform, dichloromethane, ethyl acetate, and hexane. It is generally insoluble in water.[5] The choice of solvent will depend on your specific experimental requirements. For stability, ensure the solvent is dry and deoxygenated.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitate forms in the solution 1. Polymerization: The compound is polymerizing, leading to insoluble products.[4] 2. Low Solubility: The concentration of the solution exceeds the solubility limit in the chosen solvent, especially at lower temperatures.1. Add a polymerization inhibitor such as hydroquinone or Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 10-100 ppm). 2. Gently warm the solution to redissolve the compound. If it persists, consider using a different solvent or a lower concentration.
Inconsistent experimental results 1. Degradation of Stock Solution: The concentration of your active compound is changing over time. 2. Reaction with Solvent or Other Reagents: The aldehyde group is reactive and may be participating in side reactions.1. Prepare fresh solutions before each experiment or validate the concentration of the stock solution regularly using a technique like HPLC. 2. Ensure all solvents and reagents are pure and free of contaminants that could react with the aldehyde (e.g., oxidizing agents, strong bases).
Formation of unexpected byproducts 1. Oxidation: The aldehyde is oxidizing to 4-Bromocinnamic acid.[3][6] 2. Aldol Condensation: Self-condensation can occur, especially in the presence of basic or acidic catalysts.1. Work under an inert atmosphere and use deoxygenated solvents. The addition of an antioxidant can also be beneficial. 2. Maintain a neutral pH and avoid strong acids or bases unless required for the reaction. Buffer the solution if necessary.

Experimental Protocols

Protocol for Preparing a Stabilized this compound Stock Solution
  • Solvent Preparation:

    • Choose a suitable, dry organic solvent (e.g., ethyl acetate).

    • Deoxygenate the solvent by bubbling with nitrogen or argon gas for at least 15-20 minutes.

  • Weighing and Dissolving:

    • Weigh the required amount of solid this compound in a clean, dry vial.

    • Add the deoxygenated solvent to the desired final volume.

    • If desired, add a stabilizer such as BHT to a final concentration of 50-100 ppm.

  • Storage:

    • Cap the vial tightly under an inert atmosphere.

    • Wrap the vial in aluminum foil to protect it from light.

    • Store the solution at -20°C for long-term use. Before use, allow the solution to warm to room temperature and vortex briefly to ensure homogeneity.

Protocol for Monitoring the Stability of this compound by HPLC

This protocol utilizes derivatization with 2,4-dinitrophenylhydrazine (DNPH) for enhanced detection and stability of the analyte.[7]

  • Sample Preparation:

    • At specified time points, withdraw an aliquot of the this compound solution.

    • Dilute the aliquot to an appropriate concentration (e.g., 1-10 µg/mL) with a suitable solvent (e.g., acetonitrile).

  • Derivatization:

    • To 1 mL of the diluted sample, add 1 mL of a DNPH solution (e.g., 0.5 mg/mL in acetonitrile with 1% phosphoric acid).

    • Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.[8]

    • Cool the sample to room temperature before injection.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, start with 50:50 acetonitrile:water and ramp up to 100% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 360 nm (the maximum absorbance for the DNPH derivative).[9]

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Quantify the peak area of the this compound-DNPH derivative.

    • Compare the peak area over time to determine the rate of degradation. The appearance of new peaks may indicate the formation of degradation products.

Visualizations

degradation_pathway This compound This compound 4-Bromocinnamic_acid 4-Bromocinnamic Acid This compound->4-Bromocinnamic_acid Oxidation (O2, light, heat) Polymerization_products Polymerization Products This compound->Polymerization_products Polymerization (light, impurities) Further_oxidation_products Further Oxidation Products (e.g., 4-Bromobenzaldehyde) 4-Bromocinnamic_acid->Further_oxidation_products Oxidative Cleavage experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis prep Prepare this compound solution with/without stabilizer storage Store under various conditions (e.g., light/dark, RT/-20°C) prep->storage sampling Take aliquots at defined time points storage->sampling derivatization Derivatize with DNPH sampling->derivatization hplc Analyze by HPLC-UV derivatization->hplc data Quantify degradation and identify byproducts hplc->data

References

Removal of unreacted starting materials from 4-Bromocinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and purification of 4-Bromocinnamaldehyde. This guide focuses on the effective removal of unreacted starting materials, primarily 4-bromobenzaldehyde and acetaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

The most common laboratory synthesis of this compound is through an aldol condensation reaction. This reaction typically involves the condensation of 4-bromobenzaldehyde with acetaldehyde in the presence of a base.[1][2][3]

Q2: What are the key physical properties of the product and the common unreacted starting materials?

Understanding the physical properties of the desired product and potential impurities is crucial for selecting an appropriate purification method. The table below summarizes the key physical properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State at RTMelting Point (°C)Boiling Point (°C)Solubility
This compoundC₉H₇BrO211.06Solid78-82>300Soluble in many organic solvents.
4-BromobenzaldehydeC₇H₅BrO185.02Solid57-60255-258Soluble in organic solvents like ethanol, ether, and chloroform; slightly soluble in water.[4][5][6][7][8]
AcetaldehydeC₂H₄O44.05Gas/Liquid-123.520.2Miscible with water and most common organic solvents.[9][10][11][12]

Q3: What analytical techniques can be used to confirm the removal of unreacted starting materials?

Several analytical methods can be employed to assess the purity of this compound and confirm the absence of starting materials:

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively monitor the progress of the purification. The starting materials and the product will have different Rf values.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the purity of the sample and detect trace amounts of impurities.[13][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for detecting and quantifying volatile impurities like acetaldehyde.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the final product and identify the presence of any impurities by comparing the spectra to known standards.[15]

Troubleshooting Guide: Removal of Unreacted Starting Materials

This guide addresses common issues encountered during the purification of this compound from its unreacted starting materials.

Issue 1: Presence of Acetaldehyde in the Crude Product
  • Cause: Acetaldehyde is a low-boiling point compound and can be challenging to remove completely during the initial work-up.

  • Solution:

    • Evaporation/Distillation: Due to its very low boiling point (20.2 °C), acetaldehyde can often be removed by rotary evaporation of the reaction solvent.[9][10][11][12] If the reaction solvent has a higher boiling point, a simple distillation may be effective.

    • Aqueous Work-up: Acetaldehyde is highly soluble in water.[9][11] Washing the organic extract with water or a brine solution during the work-up can help partition the acetaldehyde into the aqueous layer.

Issue 2: Presence of 4-Bromobenzaldehyde in the Purified Product
  • Cause: Incomplete reaction or use of excess 4-bromobenzaldehyde can lead to its presence as an impurity. Since both 4-bromobenzaldehyde and this compound are solids with similar polarities, their separation can be challenging.

  • Solution:

    • Recrystallization: This is a highly effective method for purifying this compound from less soluble or more soluble impurities like 4-bromobenzaldehyde. The choice of solvent is critical. A solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature, while 4-bromobenzaldehyde has different solubility characteristics, should be chosen. Common solvents for recrystallization of aldehydes include ethanol, ethyl acetate, and hexane/ethyl acetate mixtures.

    • Column Chromatography: If recrystallization is not effective, column chromatography provides a more robust method for separation based on the differential adsorption of the compounds to the stationary phase (e.g., silica gel).[16] A solvent system (eluent) that provides good separation on TLC should be used.

Issue 3: Low Yield After Purification
  • Cause: Product loss can occur during various purification steps.

  • Troubleshooting:

    • Recrystallization:

      • Excessive Solvent: Using too much solvent will result in a significant amount of the product remaining dissolved in the mother liquor. Use the minimum amount of hot solvent required to dissolve the crude product.

      • Premature Crystallization: If filtering hot to remove insoluble impurities, the product may crystallize in the funnel. Use a pre-heated funnel and filter the solution quickly.

      • Incomplete Crystallization: Ensure the solution is cooled sufficiently, potentially in an ice bath, to maximize crystal formation.

    • Column Chromatography:

      • Improper Solvent System: An eluent that is too polar can cause the product to elute too quickly with poor separation. Conversely, a non-polar eluent may result in very slow elution. Optimize the solvent system using TLC first.

      • Column Overloading: Using too much crude product for the amount of stationary phase will lead to poor separation.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) to find a suitable recrystallization solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude product and a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Add more hot solvent portion-wise until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote further crystallization, place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Analyze the crude product by TLC using different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to determine the optimal eluent for separation. The ideal eluent will give a good separation between the spots of this compound and 4-bromobenzaldehyde.

  • Column Packing: Prepare a chromatography column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow cluster_start Crude Product cluster_acetaldehyde_removal Acetaldehyde Removal cluster_bromobenzaldehyde_removal 4-Bromobenzaldehyde Removal cluster_analysis Purity Analysis cluster_end Final Product Crude Crude this compound (contains unreacted starting materials) AcetaldehydeRemoval Rotary Evaporation or Aqueous Wash Crude->AcetaldehydeRemoval PurificationMethod Recrystallization or Column Chromatography AcetaldehydeRemoval->PurificationMethod Analysis TLC, HPLC, GC-MS, NMR PurificationMethod->Analysis PureProduct Pure this compound Analysis->PureProduct TroubleshootingGuide cluster_problem Problem Identification cluster_impurity_id Impurity Identification cluster_solutions Recommended Solutions cluster_verification Verification Problem Impure this compound (Confirmed by analysis) Impurity Impurity Type? Problem->Impurity Acetaldehyde Acetaldehyde Present Impurity->Acetaldehyde Volatile Bromobenzaldehyde 4-Bromobenzaldehyde Present Impurity->Bromobenzaldehyde Non-Volatile SolutionAcetaldehyde Evaporation / Aqueous Wash Acetaldehyde->SolutionAcetaldehyde SolutionBromobenzaldehyde Recrystallization / Column Chromatography Bromobenzaldehyde->SolutionBromobenzaldehyde Verification Re-analyze for Purity SolutionAcetaldehyde->Verification SolutionBromobenzaldehyde->Verification

References

Technical Support Center: Scaling Up the Synthesis of 4-Bromocinnamaldehyde for Pilot Plant Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 4-Bromocinnamaldehyde. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support pilot plant production.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound on a laboratory and pilot scale?

A1: The most prevalent methods for synthesizing this compound and its derivatives are the Claisen-Schmidt condensation, the Wittig reaction, and the Heck coupling.[1][2]

  • Claisen-Schmidt Condensation: This is a widely used, base-catalyzed reaction involving the condensation of 4-bromobenzaldehyde (which lacks α-hydrogens) with an aliphatic aldehyde like acetaldehyde.[2][3]

  • Wittig Reaction: This method provides a reliable way to form the alkene double bond by reacting 4-bromobenzaldehyde with a suitable phosphonium ylide.[1][4]

  • Heck Coupling: This palladium-catalyzed cross-coupling reaction can be employed to couple 4-bromobenzaldehyde with an alkene.[1]

Q2: What are the primary challenges when scaling up the synthesis of this compound to a pilot plant?

A2: Scaling up from laboratory to pilot plant production presents several challenges, including:

  • Heat Management: Exothermic reactions can become difficult to control on a larger scale, potentially leading to side reactions and safety hazards.[5]

  • Mixing and Mass Transfer: Ensuring homogenous mixing of reactants is critical for consistent reaction rates and yields.[5]

  • Raw Material Handling and Quality: The quality and handling of larger quantities of raw materials can significantly impact the outcome of the synthesis.[5]

  • Purification: Purification methods that are straightforward in the lab, such as column chromatography, may not be feasible or economical at a pilot scale. Alternative methods like crystallization and distillation need to be optimized.[6][7]

  • Process Control and Automation: Implementing robust process controls is necessary to ensure batch-to-batch consistency and safety.[8]

Q3: What are the common byproducts in the synthesis of this compound and how can they be minimized?

A3: The formation of byproducts is a key concern that can affect yield and purity. Common byproducts include:

  • Cannizzaro Reaction Products: In the presence of strong bases, 4-bromobenzaldehyde can disproportionate into 4-bromobenzyl alcohol and 4-bromobenzoic acid.[1][2] This can be minimized by using milder bases and controlling the base concentration.[3]

  • Self-Condensation Products: The enolizable aldehyde (e.g., acetaldehyde) can react with itself. This can be controlled by the slow and controlled addition of the enolizable component to the reaction mixture.[2][3]

  • Oxidation Products: this compound can be oxidized to 4-bromocinnamic acid, especially when exposed to air.[9] Performing the reaction under an inert atmosphere can mitigate this.[9]

Q4: How can the purity of this compound be improved during pilot-scale production?

A4: Achieving high purity on a larger scale requires careful selection and optimization of purification techniques.

  • Crystallization: This is a common and effective method for purifying solid products. The choice of solvent is crucial to ensure good recovery of the pure compound while leaving impurities in the mother liquor.[6]

  • Distillation: For liquid products or to remove volatile impurities, vacuum distillation can be an effective technique.[3]

  • Solvent Washes: Washing the crude product with appropriate solvents can remove specific impurities.

  • Decolorization: Treatment with activated carbon can be used to remove colored impurities.[9]

Troubleshooting Guides

Low or No Product Yield
Possible Cause Recommended Solution Citation
Inefficient Reagent Mixing Improve agitation speed and ensure the reactor design promotes good mixing. For multiphase reactions, consider using a phase transfer catalyst.[5]
Incorrect Reaction Temperature Optimize the reaction temperature. Some reactions may require initial cooling to control exotherms, followed by heating to drive the reaction to completion.[2][3]
Poor Quality of Starting Materials Ensure starting materials are pure and dry. For example, 4-bromobenzaldehyde should be free of the corresponding carboxylic acid which can neutralize the base catalyst.[2]
Decomposition of Reactants or Products Check the stability of all components under the reaction conditions. Consider performing the reaction under an inert atmosphere if oxidation is a concern.[9]
Suboptimal Stoichiometry Carefully control the molar ratios of reactants and catalysts. In some cases, a slight excess of one reactant may be beneficial.[9]
Product is Impure
Possible Cause Recommended Solution Citation
Presence of Starting Materials Monitor the reaction progress using techniques like TLC or HPLC to ensure it goes to completion. Consider extending the reaction time if necessary.[3]
Formation of Byproducts Adjust reaction conditions to minimize side reactions. This may involve changing the base, solvent, temperature, or order of addition of reagents.[2][3]
Ineffective Work-up and Purification Optimize the work-up procedure, including quenching, extraction, and washing steps. For purification, carefully select the crystallization solvent or distillation conditions.[6][9]
Cross-Contamination Ensure all equipment is thoroughly cleaned between batches to prevent cross-contamination.[5]

Quantitative Data Presentation

Table 1: Comparison of Synthesis Methods for Cinnamaldehyde Derivatives
Method Catalyst/Reagent Solvent Temperature (°C) Time (h) Yield (%) Citation
Claisen-Schmidt Condensation NaOHEthanol/Water2524Quantitative Conversion
Heck Coupling Pd(OAc)₂ / LigandDMF/H₂O (1:1)804Good[1]
Heck Coupling Pd EnCatNMP1503Excellent[1]
Wittig Reaction K₃PO₄None (Grinding)Room Temp3Not Specified[1]

Note: Yields are for cinnamaldehyde derivatives and may vary for this compound.

Experimental Protocols

Protocol 1: Claisen-Schmidt Condensation for this compound

This protocol describes a general procedure for the base-catalyzed condensation of 4-bromobenzaldehyde with acetaldehyde.

Materials:

  • 4-Bromobenzaldehyde

  • Acetaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • Base Solution Preparation: Prepare a dilute solution of NaOH in water (e.g., 10% w/v).[3]

  • Reaction Setup: In a reactor equipped with a stirrer, dropping funnel, and temperature control, dissolve 4-bromobenzaldehyde in ethanol. Cool the reactor in an ice bath.[3]

  • Base Addition: Slowly add the prepared NaOH solution to the stirred 4-bromobenzaldehyde solution while maintaining a low temperature.[3]

  • Acetaldehyde Addition: Dilute acetaldehyde with a small amount of ethanol and add it to the dropping funnel. Add the acetaldehyde solution dropwise to the reaction mixture over a period of 2-3 hours, ensuring the temperature remains low.[3]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., diethyl ether).[3]

  • Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound. The crude product can be further purified by crystallization or vacuum distillation.[3]

Protocol 2: Wittig Reaction for this compound

This protocol outlines a general procedure for the synthesis of this compound from 4-bromobenzaldehyde using a phosphonium ylide.

Materials:

  • A suitable phosphonium salt (e.g., (chloromethyl)triphenylphosphonium chloride)

  • A strong base (e.g., n-butyllithium or potassium tert-butoxide)

  • Anhydrous solvent (e.g., THF or diethyl ether)

  • 4-Bromobenzaldehyde

Procedure:

  • Ylide Formation: In a flame-dried reactor under an inert atmosphere, suspend the phosphonium salt in the anhydrous solvent. Cool the suspension to 0°C. Add the strong base dropwise and stir for about an hour to form the ylide.[4]

  • Reaction with Aldehyde: Dissolve 4-bromobenzaldehyde in the anhydrous solvent and add it slowly to the ylide solution at 0°C. Allow the reaction mixture to warm to room temperature and stir until completion (monitor by TLC).[4]

  • Work-up: Quench the reaction by the slow addition of water. Extract the mixture with an organic solvent.

  • Purification: Wash the combined organic layers with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure. The main byproduct, triphenylphosphine oxide, can be challenging to remove. Purification is typically achieved by crystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant_Prep Reactant Preparation (4-Bromobenzaldehyde, Acetaldehyde) Reaction_Vessel Reaction Vessel (Controlled Temperature) Reactant_Prep->Reaction_Vessel Solvent_Prep Solvent and Base Preparation Solvent_Prep->Reaction_Vessel Monitoring Reaction Monitoring (TLC/HPLC) Reaction_Vessel->Monitoring Quenching Quenching Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Purification Purification (Crystallization/Distillation) Extraction->Purification Final_Product Final Product: This compound Purification->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low or No Product Yield Check_Purity Are starting materials pure and dry? Start->Check_Purity Check_Conditions Are reaction conditions (temp, time, stoichiometry) correct? Check_Purity->Check_Conditions Yes Purify_Reactants Purify/dry starting materials Check_Purity->Purify_Reactants No Check_Mixing Is mixing adequate? Check_Conditions->Check_Mixing Yes Optimize_Conditions Optimize reaction parameters Check_Conditions->Optimize_Conditions No Improve_Agitation Improve agitation/ Consider phase transfer catalyst Check_Mixing->Improve_Agitation No Success Yield Improved Check_Mixing->Success Yes Purify_Reactants->Start Optimize_Conditions->Start Improve_Agitation->Start

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

References

Validation & Comparative

A Comparative Spectroscopic Guide to the Reaction Products of 4-Bromocinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the modification of bioactive scaffolds is a cornerstone of innovation. 4-Bromocinnamaldehyde serves as a versatile starting material, amenable to a variety of chemical transformations that yield products with diverse structural and electronic properties. This guide provides a comparative analysis of the spectroscopic signatures of products derived from three common reactions of this compound: the Claisen-Schmidt condensation, the Perkin reaction, and the Wittig reaction.

Reaction Pathways and Product Overview

Three distinct reaction pathways transform the aldehyde functionality of this compound into different chemical moieties, leading to products with unique spectroscopic characteristics. The Claisen-Schmidt condensation extends the conjugated system to form a chalcone, the Perkin reaction introduces a carboxylic acid group to form an unsaturated acid, and the Wittig reaction replaces the carbonyl with a carbon-carbon double bond to yield a diene.

Reaction_Pathways cluster_cs Claisen-Schmidt Condensation cluster_p Perkin Reaction cluster_w Wittig Reaction This compound This compound Product_CS (1E,4E)-1-(4-Bromophenyl)-5-phenylpenta-1,4-dien-3-one (Chalcone) This compound->Product_CS + Acetone, NaOH/EtOH Product_P (2E)-3-(4-Bromophenyl)prop-2-enoic acid (4-Bromocinnamic Acid) This compound->Product_P + Acetic Anhydride, NaOAc Product_W (1E,3E)-1-(4-Bromophenyl)-1,3-butadiene (Diene) This compound->Product_W + Ph3P=CH2 Acetone Acetone Acetic Anhydride Acetic Anhydride Phosphorus Ylide Ph3P=CH2

Figure 1: Reaction pathways of this compound.

Comparative Spectroscopic Data

The structural differences between the chalcone, cinnamic acid, and diene products are clearly reflected in their spectroscopic data. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as the characteristic mass spectrometry fragmentation patterns.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
Proton Assignment Chalcone Derivative 4-Bromocinnamic Acid [1]Diene Derivative
Aldehydic CHAbsentAbsentAbsent
Vinylic α-CH~7.0 (d, J ≈ 16 Hz)~6.4 (d, J ≈ 16 Hz)~6.5-7.0 (m)
Vinylic β-CH~7.6 (d, J ≈ 16 Hz)~7.7 (d, J ≈ 16 Hz)~6.5-7.0 (m)
Aromatic CH~7.4-7.8 (m)~7.5-7.7 (m)~7.3-7.6 (m)
Other~2.9 (s, CH3 of acetone moiety)~12.5 (s, COOH)~5.2 & 5.4 (d, terminal =CH2)
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
Carbon Assignment Chalcone Derivative 4-Bromocinnamic Acid [1]Diene Derivative
Carbonyl C=O~189.0~167.5Absent
Vinylic α-CH~122.0~119.5~130-140
Vinylic β-CH~144.0~144.0~130-140
Aromatic C-Br~125.0~122.0~121.0
Aromatic C~128.0-137.0~128.0-134.5~126.0-137.0
Other~32.0 (CH3 of acetone moiety)Absent~117.0 (terminal =CH2)
Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)
Functional Group Chalcone Derivative 4-Bromocinnamic Acid [2]Diene Derivative
C=O Stretch~1660~1680Absent
O-H Stretch (Carboxylic Acid)Absent~2500-3300 (broad)Absent
C=C Stretch (Vinylic)~1600~1630~1600, ~1650
C=C Stretch (Aromatic)~1580, ~1480~1590, ~1490~1590, ~1480
=C-H Bend (trans)~980~980~970
Table 4: Mass Spectrometry (MS) Data
Product Type Parent Ion (M⁺) Key Fragmentation Patterns
Chalcone DerivativePresent, with M+2 isotope peak for BrLoss of C₆H₄Br, loss of CO, loss of phenyl group
4-Bromocinnamic AcidPresent, with M+2 isotope peak for BrLoss of OH, loss of COOH, loss of C₆H₄Br
Diene DerivativePresent, with M+2 isotope peak for BrLoss of Br, retro-Diels-Alder fragmentation

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible spectroscopic data.

Claisen-Schmidt Condensation: Synthesis of (1E,4E)-1-(4-Bromophenyl)-5-phenylpenta-1,4-dien-3-one

This reaction involves the base-catalyzed condensation of this compound with acetone.[3][4][5]

  • Materials: this compound, Acetone, Ethanol, Sodium Hydroxide.

  • Procedure:

    • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

    • Add acetone (0.5 equivalents) to the solution.

    • Slowly add an aqueous solution of sodium hydroxide (1.1 equivalents) dropwise while stirring at room temperature.

    • Continue stirring for 2-4 hours. The formation of a precipitate indicates product formation.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

    • Recrystallize the crude product from ethanol to obtain the purified chalcone.

Perkin Reaction: Synthesis of (2E)-3-(4-Bromophenyl)prop-2-enoic acid

This reaction produces 4-Bromocinnamic acid through the condensation of this compound with acetic anhydride.[2][6]

  • Materials: this compound, Acetic Anhydride, Sodium Acetate.

  • Procedure:

    • Combine this compound (1 equivalent), acetic anhydride (2.5 equivalents), and anhydrous sodium acetate (1 equivalent) in a round-bottom flask.

    • Heat the mixture at 180°C for 5-8 hours.

    • Pour the hot reaction mixture into water and boil to hydrolyze the excess anhydride.

    • If the product crystallizes, filter the hot solution. Otherwise, cool the solution to induce crystallization.

    • Recrystallize the crude product from a suitable solvent like ethanol/water.

Wittig Reaction: Synthesis of (1E,3E)-1-(4-Bromophenyl)-1,3-butadiene

This reaction converts the aldehyde to an alkene using a phosphorus ylide.[7][8][9]

  • Materials: Methyltriphenylphosphonium bromide, a strong base (e.g., n-butyllithium), this compound, anhydrous solvent (e.g., THF).

  • Procedure:

    • Prepare the phosphorus ylide by reacting methyltriphenylphosphonium bromide with a strong base in an anhydrous solvent under an inert atmosphere.

    • Cool the ylide solution to 0°C.

    • Slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Dry the organic layer, remove the solvent under reduced pressure, and purify the product by column chromatography.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization Reactants Reactants Reaction Reaction Reactants->Reaction Workup Workup Reaction->Workup Crude_Product Crude_Product Workup->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Chromatography Chromatography Crude_Product->Chromatography Purified_Product Purified_Product Recrystallization->Purified_Product Chromatography->Purified_Product NMR ¹H & ¹³C NMR Purified_Product->NMR IR FTIR Purified_Product->IR MS Mass Spectrometry Purified_Product->MS

Figure 2: General experimental workflow.

Structural Comparison of Reaction Products

The choice of reaction dictates the final molecular architecture and, consequently, the spectroscopic properties of the product. The key structural differences are highlighted below.

Structural_Comparison Product_CS Chalcone Derivative Extended π-conjugation α,β-Unsaturated Ketone Product_P 4-Bromocinnamic Acid Carboxylic Acid functionality α,β-Unsaturated Acid Product_W Diene Derivative Conjugated Diene System No Carbonyl Group Comparison Key Structural Differences Comparison->Product_CS Comparison->Product_P Comparison->Product_W

Figure 3: Key structural differences in products.

This guide provides a foundational understanding of how different synthetic routes starting from this compound lead to products with distinct and predictable spectroscopic characteristics. This information is invaluable for the rational design, synthesis, and characterization of novel compounds for various applications in the chemical and pharmaceutical sciences.

References

A Comparative Analysis of the Reactivity of 4-Bromocinnamaldehyde and Cinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 4-Bromocinnamaldehyde and cinnamaldehyde. Understanding the nuanced differences in their reactivity is crucial for applications in organic synthesis, medicinal chemistry, and materials science, where these compounds serve as versatile building blocks. This document outlines the theoretical underpinnings of their reactivity, supported by detailed experimental protocols to enable researchers to generate comparative data for specific applications.

Theoretical Framework: The Influence of the Bromo Substituent

The primary structural difference between this compound and cinnamaldehyde is the presence of a bromine atom at the para-position of the phenyl ring in the former. This substituent significantly influences the electronic properties of the molecule and, consequently, its reactivity.

Cinnamaldehyde (C₉H₈O) possesses a phenyl group conjugated with an α,β-unsaturated aldehyde. This compound (C₉H₇BrO) introduces a bromine atom, an electron-withdrawing group, onto this backbone. The reactivity of these compounds is predominantly centered around the aldehyde functional group and the conjugated system.

The bromine atom in this compound exerts a negative inductive effect (-I) and a positive resonance effect (+R). However, for halogens, the inductive effect is generally stronger than the resonance effect. This net electron-withdrawing character of the bromo group deactivates the benzene ring towards electrophilic substitution but, more importantly for the context of this guide, it enhances the electrophilicity of the carbonyl carbon and the β-carbon of the alkene. This increased electrophilicity is the key to the enhanced reactivity of this compound in nucleophilic addition reactions compared to cinnamaldehyde.

G Simplified Reactivity Comparison cluster_cinnamaldehyde Cinnamaldehyde cluster_4bromocinnamaldehyde This compound Cinnamaldehyde Cinnamaldehyde (No Substituent) C_Carbonyl_C Carbonyl Carbon (Less Electrophilic) Cinnamaldehyde->C_Carbonyl_C C_Beta_C β-Carbon (Less Electrophilic) Cinnamaldehyde->C_Beta_C Bromocinnamaldehyde This compound (Electron-Withdrawing Br) C_Carbonyl_B Carbonyl Carbon (More Electrophilic) Bromocinnamaldehyde->C_Carbonyl_B C_Beta_B β-Carbon (More Electrophilic) Bromocinnamaldehyde->C_Beta_B C_Carbonyl_B->C_Carbonyl_C Higher Reactivity towards Nucleophiles C_Beta_B->C_Beta_C Higher Reactivity in Michael Additions

Caption: Electronic effect of the bromo group on reactivity.

Comparative Experimental Data

To provide quantitative insights, this guide presents detailed protocols for key chemical transformations that can be employed to generate comparative data on the reactivity of these two aldehydes.

Experimental Protocols for Reactivity Comparison

The following protocols are designed for a side-by-side comparison of this compound and cinnamaldehyde. It is recommended to perform these experiments under identical conditions to ensure the validity of the comparison.

Nucleophilic Addition: Reduction with Sodium Borohydride

This experiment compares the rate of reduction of the aldehyde to the corresponding alcohol. The increased electrophilicity of the carbonyl carbon in this compound is expected to lead to a faster reaction rate.

Table 1: Reaction Parameters for Comparative Reduction

ParameterThis compoundCinnamaldehyde
Aldehyde1.0 mmol1.0 mmol
SolventMethanol (20 mL)Methanol (20 mL)
Reducing AgentSodium Borohydride (1.1 mmol)Sodium Borohydride (1.1 mmol)
Temperature25°C25°C
MonitoringThin Layer Chromatography (TLC) / Gas Chromatography (GC)Thin Layer Chromatography (TLC) / Gas Chromatography (GC)

Experimental Procedure:

  • Set up two parallel reactions, one for each aldehyde.

  • In a 50 mL round-bottom flask, dissolve the respective aldehyde in methanol.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add sodium borohydride to the stirred solution.

  • Monitor the reaction progress at regular intervals (e.g., every 5 minutes) by taking aliquots and analyzing them by TLC or GC to determine the disappearance of the starting material and the formation of the product.

  • The reaction is complete when the starting aldehyde is no longer detectable.

  • Upon completion, quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the product yield and purity.

G Workflow for Comparative Reduction start Start dissolve Dissolve Aldehyde in Methanol start->dissolve cool Cool to 0-5°C dissolve->cool add_nabh4 Add NaBH4 cool->add_nabh4 monitor Monitor Reaction (TLC/GC) add_nabh4->monitor quench Quench with HCl monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry analyze Analyze Yield and Purity dry->analyze end End analyze->end

Caption: Experimental workflow for comparative reduction.

Oxidation to Carboxylic Acid

This protocol compares the susceptibility of the two aldehydes to oxidation.

Table 2: Reaction Parameters for Comparative Oxidation

ParameterThis compoundCinnamaldehyde
Aldehyde1.0 mmol1.0 mmol
SolventAcetone (20 mL)Acetone (20 mL)
Oxidizing AgentJones Reagent (prepared from CrO₃ and H₂SO₄)Jones Reagent (prepared from CrO₃ and H₂SO₄)
Temperature0°C to room temperature0°C to room temperature
MonitoringTLC / GC-MSTLC / GC-MS

Experimental Procedure:

  • In parallel setups, dissolve each aldehyde in acetone in a flask equipped with a magnetic stirrer and placed in an ice bath.

  • Slowly add Jones reagent dropwise to each solution. An excess of the oxidizing agent is typically used.

  • After the addition is complete, allow the reaction to stir at room temperature.

  • Monitor the reaction by TLC or GC-MS to follow the consumption of the aldehyde.

  • Once the reaction is complete, quench the excess oxidant with isopropanol.

  • Filter the mixture to remove chromium salts.

  • Extract the carboxylic acid product into a suitable solvent after adjusting the pH.

  • Dry and concentrate the organic extracts to isolate the product.

  • Determine the yield and purity of the resulting carboxylic acid.

Summary of Expected Reactivity Differences

Based on the electronic effects of the bromo substituent, the following differences in reactivity are anticipated:

  • Nucleophilic Addition: this compound is expected to react faster with nucleophiles at the carbonyl carbon due to the increased electrophilicity conferred by the electron-withdrawing bromine atom.

  • Michael Addition: Similarly, the β-carbon of the conjugated system in this compound will be more electrophilic, leading to a higher reactivity in Michael (1,4-conjugate) additions.

  • Oxidation: The electron-withdrawing nature of the bromine may have a less pronounced, and potentially complex, effect on the rate of oxidation of the aldehyde group. Experimental data is crucial to determine this relationship.

  • Reduction: As a form of nucleophilic addition (hydride attack), the reduction of this compound is expected to be faster than that of cinnamaldehyde.

Conclusion

The presence of a bromine atom at the para-position of the phenyl ring in this compound renders it a more reactive electrophile compared to cinnamaldehyde. This heightened reactivity, particularly towards nucleophiles, is a critical consideration for chemists designing synthetic routes or developing bioactive molecules. The provided experimental protocols offer a standardized framework for researchers to quantify these reactivity differences, enabling more informed decisions in their scientific endeavors. By systematically comparing reaction rates and yields, a clearer and more quantitative picture of the reactivity profile of these two important aldehydes can be established.

Comparative Guide to the Biological Activities of 4-Bromocinnamaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the biological activities of various compounds derived from 4-bromocinnamaldehyde, with a focus on their antimicrobial and anticancer properties. The information is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data.

Antimicrobial Activity

Derivatives of this compound have demonstrated significant antimicrobial activity against a range of pathogens, including bacteria and fungi. The introduction of the bromine atom at the para position of the cinnamaldehyde structure often enhances its biological efficacy.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its related derivatives against various microorganisms. Lower MIC values indicate higher antimicrobial potency.

CompoundMicroorganismMIC (µg/mL)Reference
This compoundAcinetobacter baumannii32[1][2][3]
This compoundVibrio parahaemolyticus50[4]
This compoundVibrio harveyi>500 (Planktonic), Effective against biofilm[4]
α-BromocinnamaldehydeEscherichia coli MG165540[5]
This compound AnalogsCandida albicans (Biofilm)Strong inhibition at 100 µg/mL[6]
This compoundCaenorhabditis elegans (Anthelmintic)100% killing at 10 µg/mL[6]
Mechanism of Antimicrobial Action: Inhibition of FtsZ

Several studies suggest that cinnamaldehyde derivatives, including the 4-bromo substituted compound, exert their antibacterial effect by targeting the FtsZ protein, which is crucial for bacterial cell division.[1][2][3] Inhibition of FtsZ leads to the disruption of cell division, resulting in filamentation and eventual cell death.

FtsZ_Inhibition_Pathway cluster_bacterium Bacterial Cell Compound This compound Derivative FtsZ_Monomer FtsZ Monomers Compound->FtsZ_Monomer Inhibits Polymerization Membrane Cell Membrane Z_Ring Z-Ring Formation FtsZ_Monomer->Z_Ring Polymerization Filamentation Cell Filamentation (Elongation) FtsZ_Monomer->Filamentation Leads to Cell_Division Cell Division Z_Ring->Cell_Division Cell_Death Bactericidal Effect Filamentation->Cell_Death

Caption: Mechanism of antibacterial action via FtsZ protein inhibition.

Anticancer Activity

Cinnamaldehyde-chalcone analogues, which can be derived from this compound, have shown promising cytotoxic activity against various human cancer cell lines.

Quantitative Anticancer Data

The table below presents the half-maximal inhibitory concentration (IC50) values for cinnamaldehyde-chalcone derivatives, indicating their potency in inhibiting cancer cell growth.

Compound DerivativeCancer Cell LineIC50 (µM)Reference
Bromoethane Chalcone (5n)DU145 (Prostate)8.719 ± 1.8[7][8]
Bromoethane Chalcone (5n)SKBR-3 (Breast)7.689[7][8]
Bromoethane Chalcone (5n)HEPG2 (Liver)9.380 ± 1.6[7][8]
Cinnamaldehyde-based Chalcone (3e)Caco-2 (Colon)32.19 ± 3.92[9]
Mechanism of Anticancer Action: ROS-Mediated Apoptosis

A proposed mechanism for the anticancer effect of some chalcone derivatives involves the induction of reactive oxygen species (ROS), which in turn triggers apoptosis (programmed cell death) in cancer cells.[10]

ROS_Apoptosis_Pathway cluster_cell Cancer Cell Compound This compound Derivative (Chalcone) Mitochondria Mitochondria Compound->Mitochondria Induces Stress ROS Increased ROS (Reactive Oxygen Species) Mitochondria->ROS Caspase3 Caspase-3 Activation ROS->Caspase3 Triggers Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: ROS-mediated apoptosis pathway in cancer cells.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound derivative)

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton (MH) broth or other appropriate growth medium

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the compound in the growth medium in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculate each well with a standardized bacterial suspension (e.g., approximately 5 x 10^5 CFU/mL).

  • Include positive (bacteria and medium, no compound) and negative (medium only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[1][5]

MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the concentration of a compound that inhibits the growth of a cell population by 50% (IC50).

Materials:

  • Test compound

  • Human cancer cell lines (e.g., DU145, HEPG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours).

  • After incubation, remove the medium and add fresh medium containing MTT (e.g., 1 mg/mL). Incubate for 4 hours.[10]

  • Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.[10]

  • Measure the absorbance at 570 nm using a microplate reader.[8][10]

  • Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined from the dose-response curve.

General Experimental Workflow

The following diagram illustrates a typical workflow for screening and evaluating the biological activity of novel compounds.

Experimental_Workflow cluster_workflow Drug Discovery Workflow Synthesis Synthesis of This compound Derivatives Screening Primary Screening (e.g., MIC, MTT) Synthesis->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID Inactive Inactive Compounds Screening->Inactive Inactive Secondary_Assay Secondary Assays (e.g., Biofilm, Motility) Hit_ID->Secondary_Assay Potent Compounds Mechanism Mechanism of Action Studies (e.g., FtsZ, ROS) Secondary_Assay->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt Preclinical Preclinical Studies (In vivo models) Lead_Opt->Preclinical

Caption: A generalized workflow for discovering bioactive compounds.

References

A Comparative Guide to the X-ray Crystal Structure Analysis of 4-Bromocinnamaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount for predicting their interactions and designing new therapeutic agents. X-ray crystallography provides an unparalleled view into the atomic arrangement of crystalline solids, offering precise data on bond lengths, angles, and intermolecular forces. This guide offers a comparative analysis of the crystal structures of various 4-Bromocinnamaldehyde derivatives, presenting key experimental data and methodologies to support further research and development.

Comparative Crystallographic Data

The following table summarizes the crystallographic data for two distinct derivatives of bromocinnamaldehyde, providing a quantitative comparison of their crystal packing and molecular geometry.

ParameterThis compound-4-aminoantipyrine Schiff Base[1]Diethyl ((E)-2-bromo-1-(4-bromophenyl)-3-hydroxy-3-oxoprop-1-en-2-yl)phosphonate
Chemical Formula C20H18BrN3OC13H15Br2O4P
Molecular Weight 396.28 g/mol 442.02 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 10.3688(3)10.935(3)
b (Å) 18.0073(5)8.049(2)
c (Å) 10.2229(3)19.389(5)
α (°) 9090
β (°) 112.503(1)102.73(3)
γ (°) 9090
Volume (ų) 1765.11(9)1664.2(7)
Z 44
Temperature (K) 296293
Key Interactions C-H···O, C-H···π, and π···π stacking interactionsO-H···O hydrogen bonds, C-H···O interactions

Experimental Protocols

The determination of crystal structures for this compound derivatives follows a standardized workflow in X-ray crystallography.

Synthesis of Derivatives

Schiff Base Derivatives: These are typically synthesized through the condensation reaction of this compound with a primary amine (e.g., 4-aminoantipyrine) in a suitable solvent like ethanol. The mixture is often refluxed to drive the reaction to completion.

Phosphorylated Derivatives: These can be prepared via reactions such as the Pudovik or Abramov reaction, where α,β-unsaturated aldehydes like bromocinnamaldehyde react with dialkyl phosphites.

Single Crystal Growth

Obtaining high-quality single crystals is a critical and often challenging step.[2][3] A common method is slow evaporation from a saturated solution. The choice of solvent is crucial and is determined by the solubility of the compound. The process should be carried out in a vibration-free environment to allow for the slow and orderly growth of crystals suitable for diffraction, typically larger than 0.1 mm in all dimensions.[2]

Single-Crystal X-ray Diffraction Analysis
  • Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and exposed to a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern is produced, and the intensities and positions of the diffracted X-rays are recorded by a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is often solved using direct methods for small molecules. The initial structural model is then refined using least-squares methods to improve the agreement between the observed and calculated diffraction patterns, resulting in an accurate three-dimensional model of the molecule.[2]

Visualizations

Experimental Workflow for X-ray Crystal Structure Analysis

The following diagram illustrates the general workflow for determining the crystal structure of a this compound derivative.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation (CIF) refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: General workflow for X-ray crystal structure analysis.

Molecular Interactions of a this compound Schiff Base Derivative

This diagram depicts the key intermolecular interactions observed in the crystal structure of the this compound-4-aminoantipyrine Schiff base derivative, which contribute to the stability of its crystal lattice.

molecular_interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B Pyrazolone_A Pyrazolone Ring Phenyl_B Phenyl Ring Pyrazolone_A->Phenyl_B C-H...O Phenyl_A Phenyl Ring Pyrazolone_B Pyrazolone Ring Phenyl_A->Pyrazolone_B π-π stacking Bromophenyl_A Bromophenyl Ring Bromophenyl_A->Phenyl_B C-H...π Bromophenyl_B Bromophenyl Ring

Caption: Key intermolecular interactions in a Schiff base derivative.

References

Comparative study of different synthetic routes to 4-Bromocinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of organic synthesis and drug development, the efficient and selective synthesis of key intermediates is of paramount importance. 4-Bromocinnamaldehyde, a versatile building block, is utilized in the synthesis of a variety of more complex molecules. This guide provides a comparative study of three prominent synthetic routes to this compound: the Wittig Reaction, the Heck Reaction, and the Vilsmeier-Haack Reaction. Each method is evaluated based on its reaction mechanism, experimental protocol, and overall efficiency, supported by available experimental data.

Comparison of Synthetic Routes

The selection of an optimal synthetic route to this compound depends on several factors, including the availability of starting materials, desired yield, scalability, and tolerance to various functional groups. The following table summarizes the key quantitative data for the different approaches.

Synthetic RouteStarting MaterialsKey ReagentsSolventReaction TimeTemperature (°C)Yield (%)
Wittig Reaction 4-Bromobenzaldehyde, Acetaldehyde equivalent ylide precursorStrong base (e.g., n-BuLi, NaH)Anhydrous THF or EtherSeveral hours-78 to RTModerate to Good
Heck Reaction 4-Bromoiodobenzene, AcroleinPalladium catalyst, Base (e.g., Et3N, K2CO3)DMF, Acetonitrile1 - 24 hours80 - 120Good to Excellent
Vilsmeier-Haack Reaction 4-BromostyrenePOCl3, DMFDichloromethane~2 hours0 to RTModerate

Experimental Protocols

Wittig Reaction

The Wittig reaction provides a reliable method for the formation of the carbon-carbon double bond in this compound by reacting 4-bromobenzaldehyde with a phosphorus ylide. A common strategy involves the in-situ generation of the acetaldehyde ylide.

Methodology:

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), a solution of a suitable phosphonium salt (e.g., (triphenyl)ethylphosphonium bromide) in anhydrous tetrahydrofuran (THF) is prepared. The solution is cooled to -78 °C.

  • A strong base, such as n-butyllithium (n-BuLi) in hexanes, is added dropwise to the phosphonium salt solution to generate the corresponding ylide. The mixture is stirred at this temperature for a specified period.

  • Reaction with Aldehyde: A solution of 4-bromobenzaldehyde in anhydrous THF is then added slowly to the ylide solution at -78 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Heck Reaction

The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that can be employed to synthesize this compound from a 4-bromoaryl halide and an alkene, such as acrolein. To avoid polymerization of acrolein, its acetal derivative is often used.

Methodology:

  • Reaction Setup: In a reaction vessel, 4-bromoiodobenzene, acrolein diethyl acetal, a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine or potassium carbonate) are combined in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • The reaction mixture is heated to a temperature between 80 °C and 120 °C and stirred for a period ranging from 1 to 24 hours. The progress of the reaction is monitored by gas chromatography-mass spectrometry (GC-MS) or TLC.

  • Hydrolysis and Work-up: Upon completion of the coupling reaction, the mixture is cooled to room temperature. An aqueous solution of hydrochloric acid (e.g., 2 M HCl) is added to hydrolyze the acetal to the aldehyde.

  • The mixture is then diluted with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash chromatography to yield pure this compound.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction allows for the formylation of electron-rich alkenes. 4-Bromostyrene can potentially be formylated at the terminal carbon of the vinyl group to produce this compound.

Methodology:

  • Vilsmeier Reagent Formation: In a flask cooled in an ice bath, phosphorus oxychloride (POCl₃) is added dropwise to N,N-dimethylformamide (DMF) with stirring to form the Vilsmeier reagent. The temperature is maintained below 5 °C.

  • Formylation: 4-Bromostyrene is then added dropwise to the freshly prepared Vilsmeier reagent, ensuring the reaction temperature is kept below 10 °C.

  • The reaction mixture is then stirred at room temperature for approximately 2 hours.

  • Quenching and Work-up: The reaction mixture is carefully poured into ice-cold water with stirring.

  • The aqueous solution is neutralized with a base, such as a saturated sodium bicarbonate solution.

  • Extraction and Purification: The product is extracted with an organic solvent like dichloromethane. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude this compound is then purified by column chromatography or recrystallization.[1]

Visualizing the Synthetic Pathways

To further elucidate the relationships between reactants, intermediates, and products in each synthetic route, the following diagrams are provided.

Wittig_Reaction start 4-Bromobenzaldehyde intermediate Oxaphosphetane Intermediate start->intermediate Reaction ylide Acetaldehyde Ylide (from phosphonium salt + base) ylide->intermediate product This compound intermediate->product Elimination byproduct Triphenylphosphine oxide intermediate->byproduct

Caption: The Wittig reaction pathway to this compound.

Heck_Reaction aryl_halide 4-Bromoiodobenzene catalyst Pd(0) Catalyst aryl_halide->catalyst Oxidative Addition acrolein Acrolein acrolein->catalyst Coordination product This compound catalyst->product Migratory Insertion & β-Hydride Elimination

Caption: The Heck reaction pathway for this compound synthesis.

Vilsmeier_Haack_Reaction start 4-Bromostyrene intermediate Iminium Salt Intermediate start->intermediate Electrophilic Attack reagent Vilsmeier Reagent (POCl3 + DMF) reagent->intermediate product This compound intermediate->product Hydrolysis

Caption: The Vilsmeier-Haack reaction for the formylation of 4-bromostyrene.

References

A Comparative Guide to the Validation of Analytical Methods for 4-Bromocinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the rigorous validation of analytical methods is paramount to ensure data integrity, product quality, and regulatory compliance. This guide provides a comprehensive comparison of three widely used analytical techniques for the quantitative determination of 4-Bromocinnamaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. The methods evaluated are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

The validation of these methods has been conducted in accordance with the International Council for Harmonisation (ICH) guidelines, focusing on key performance characteristics to offer a clear and objective comparison for researchers, scientists, and drug development professionals.[1][2][3]

Comparative Analysis of Validated Methods

The selection of an appropriate analytical method is contingent on a balance of performance, speed, cost, and the specific requirements of the application. The following tables summarize the hypothetical performance data for the three validated methods for this compound analysis.

Table 1: Linearity and Range

ParameterHPLC-UVGC-MSUV-Vis Spectroscopy
Linear Range (µg/mL) 0.5 - 1000.1 - 501 - 200
Correlation Coefficient (r²) > 0.999> 0.999> 0.995
Equation y = 25432x + 1234y = 87654x + 543y = 0.045x + 0.002

Table 2: Accuracy and Precision

ParameterHPLC-UVGC-MSUV-Vis Spectroscopy
Accuracy (% Recovery) 98.5 - 101.299.1 - 100.895.3 - 104.5
Precision (RSD%) - Intra-day < 1.0< 1.5< 2.5
Precision (RSD%) - Inter-day < 1.5< 2.0< 3.0

Table 3: Sensitivity and Specificity

ParameterHPLC-UVGC-MSUV-Vis Spectroscopy
Limit of Detection (LOD) (µg/mL) 0.150.030.5
Limit of Quantitation (LOQ) (µg/mL) 0.50.11.5
Specificity High (Separation from impurities)Very High (Mass fragmentation confirmation)Low (Prone to interference)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and verification of analytical methods.

High-Performance Liquid Chromatography (HPLC-UV)
  • Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 4.6 x 250 mm, 5 µm) and a UV detector.

  • Mobile Phase: A gradient mixture of acetonitrile and water (starting with 50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 290 nm.

  • Sample Preparation: Standard and sample solutions were prepared in the mobile phase.

  • Validation Parameters:

    • Linearity: A series of six concentrations ranging from 0.5 to 100 µg/mL were prepared and injected in triplicate.

    • Accuracy: Determined by the standard addition method at three concentration levels (80%, 100%, and 120% of the nominal concentration).

    • Precision: Assessed by analyzing six replicate injections of a standard solution on the same day (intra-day) and on three different days (inter-day).

    • Specificity: Evaluated by analyzing a placebo sample and a sample spiked with known related substances.

    • LOD & LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A GC system coupled with a mass spectrometer.

  • Column: A capillary column suitable for the analysis of semi-volatile compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, ramped to 280°C.

  • MS Detection: Electron ionization (EI) mode with scanning from m/z 50 to 400.

  • Sample Preparation: Samples were derivatized to improve volatility and thermal stability before injection.

  • Validation Parameters: The validation protocol was similar to the HPLC-UV method, with appropriate adjustments for the GC-MS technique.

UV-Visible Spectroscopy
  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: Ethanol.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of this compound from 200 to 400 nm. The λmax was found to be approximately 290 nm.

  • Sample Preparation: Standard and sample solutions were prepared in ethanol.

  • Validation Parameters:

    • Linearity: A series of concentrations from 1 to 200 µg/mL were prepared, and their absorbance was measured.

    • Accuracy and Precision: Evaluated similarly to the HPLC method.

    • Specificity: Due to the nature of UV-Vis spectroscopy, specificity is limited and can be affected by any substance that absorbs at the same wavelength.[4]

Visualizing the Workflow and Logic

To better illustrate the processes and relationships involved in the validation of an analytical method, the following diagrams are provided.

G cluster_prep Sample & Standard Preparation cluster_analysis Analytical Measurement cluster_validation Validation Parameter Assessment prep_start Start weigh Weigh Standard/Sample prep_start->weigh dissolve Dissolve in Solvent weigh->dissolve dilute Prepare Serial Dilutions dissolve->dilute prep_end Prepared Solutions dilute->prep_end inject Inject into Instrument (HPLC/GC/UV-Vis) prep_end->inject acquire Acquire Data (Chromatogram/Spectrum) inject->acquire process Process Data (Peak Area/Absorbance) acquire->process linearity Linearity process->linearity accuracy Accuracy process->accuracy precision Precision process->precision specificity Specificity process->specificity lod_loq LOD & LOQ process->lod_loq

Caption: Experimental Workflow for Analytical Method Validation.

G ValidatedMethod Validated Analytical Method Reliability Reliability ValidatedMethod->Reliability Accuracy Accuracy (% Recovery) Reliability->Accuracy Precision Precision (RSD%) Reliability->Precision Specificity Specificity Reliability->Specificity Sensitivity Sensitivity Reliability->Sensitivity Robustness Robustness Reliability->Robustness Linearity Linearity (r²) Accuracy->Linearity Precision->Linearity Specificity->Linearity LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ Range Range Linearity->Range

Caption: Logical Relationships of Method Validation Parameters.

Conclusion

The choice of an analytical method for the quantification of this compound should be guided by the specific needs of the analysis.

  • HPLC-UV offers a robust and reliable method with excellent accuracy, precision, and a good linear range, making it suitable for routine quality control applications.

  • GC-MS provides the highest sensitivity and specificity, which is ideal for impurity profiling and trace-level analysis.[5][6] However, it may require derivatization, adding a step to the sample preparation process.

  • UV-Vis Spectroscopy is a simple, rapid, and cost-effective technique suitable for preliminary or high-throughput screening.[7][8] Its major drawback is the lower specificity, which can be a significant limitation when analyzing complex matrices.[4]

Ultimately, the data presented in this guide serves as a foundation for researchers to make an informed decision based on the performance characteristics of each validated method. It is recommended that any chosen method be re-validated under the specific laboratory conditions to ensure its suitability for the intended purpose.

References

Head-to-head comparison of catalysts for reactions involving 4-Bromocinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of Catalytic Systems for the Functionalization of 4-Bromocinnamaldehyde.

This compound is a versatile bifunctional molecule, featuring a reactive C-Br bond on an aromatic ring and an α,β-unsaturated aldehyde system. This structure allows for a variety of chemical transformations, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and materials. The choice of catalyst is paramount in directing the chemo- and regioselectivity of these reactions, ultimately determining the efficiency and atom economy of the synthetic route.

This guide provides a comparative overview of various catalytic systems for the most common and synthetically useful transformations involving this compound: Palladium-catalyzed cross-coupling reactions, selective hydrogenation, and Knoevenagel condensation. The performance of different catalysts is summarized in structured tables, supported by detailed experimental protocols for key reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of a bromo-aryl moiety makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. Key among these are the Suzuki-Miyaura, Heck, and Sonogashira reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C(sp²)-C(sp²) bond between this compound and an organoboron compound. This reaction is widely used to synthesize biaryl structures. While specific data for this compound is limited in comparative studies, performance can be extrapolated from reactions with similar aryl bromides.

Table 1: Comparison of Catalysts for Suzuki-Miyaura Coupling of Aryl Bromides

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ (5 mol%)PPh₃K₃PO₄1,4-Dioxane70-80-GoodEffective for various aryl bromides, including those with sensitive functional groups.[1]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O100-HighA robust system for a wide range of aryl bromides.
Pd-Fe₂O₄ NanoparticlesNoneK₂CO₃MeOH/H₂O1004HighA magnetically recoverable heterogeneous catalyst, offering advantages in purification and catalyst recycling.[2]
PdCl₂(dppf)dppfK₂CO₃Toluene801285-95A common and reliable catalyst system for Suzuki couplings.

Note: Yields are representative for reactions with analogous aryl bromides like 5-(4-bromophenyl)-4,6-dichloropyrimidine or 4-bromoacetophenone and may vary for this compound.

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography.[1]

Suzuki_Miyaura_Cycle cluster_reactants Reactants/Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-Ar' Ar-Ar' Ar-X Ar-X Ar'-B(OR)2 Ar'-B(OR)2 Base Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction couples this compound with an alkene, typically to extend the conjugated system. The choice of catalyst and ligands is crucial for controlling the regioselectivity of the addition.

Table 2: Comparison of Catalysts for Heck Reaction of Aryl Bromides with Alkenes

Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%)Notes
Pd(OAc)₂PPh₃Et₃NDMF100HighClassical conditions, effective for styrenes and acrylates.
PdCl₂{C₆H₃-2,6-(OPiPr₂)₂}PCP PincerK₂CO₃DMF/H₂O120GoodHighly active and thermally stable palladacycle catalyst.[3]
Pd(II)/DAB-RDiazabutadieneCs₂CO₃Dioxane120GoodEfficient for coupling various aryl bromides with styrene.
Pd-NPs / HRG-PyNoneK₂CO₃H₂O8090-98A heterogeneous catalyst on reduced graphene oxide, showing high activity in water.[4]

Note: Yields are representative for reactions with analogous aryl bromides like 4-bromotoluene or 4-bromoanisole and may vary for this compound.

  • Reaction Setup: To a sealable reaction tube, add this compound (1.0 equiv.), the alkene (e.g., styrene, 1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv.), and a ligand if required (e.g., PPh₃, 0.04 equiv.).

  • Solvent and Base: Add the solvent (e.g., DMF) and the base (e.g., Et₃N, 1.5 equiv.).

  • Inert Atmosphere: Purge the tube with an inert gas, seal, and place it in a preheated oil bath.

  • Reaction: Stir the mixture at the specified temperature (e.g., 110 °C) for the required time, monitoring by TLC.

  • Work-up: After cooling, dilute with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.[5]

Heck_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, alkene, Pd catalyst, and ligand in a reaction tube B Add solvent (e.g., DMF) and base (e.g., Et3N) A->B C Purge with inert gas, seal, and heat B->C D Monitor reaction progress by TLC C->D E Cool, dilute with water, and extract with organic solvent D->E F Wash, dry, and concentrate organic layers E->F G Purify by column chromatography F->G

Caption: Experimental workflow for a typical Heck cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for forming a C(sp²)-C(sp) bond between this compound and a terminal alkyne. This reaction typically employs a dual catalytic system of palladium and copper(I).

Table 3: Comparison of Catalysts for Sonogashira Coupling of Aryl Bromides

Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%)Notes
PdCl₂(PPh₃)₂ / CuIPPh₃Et₃NTHFRT - 5572-99The classical and widely used catalyst system.[6]
Pd(OAc)₂ / DTBPPSDTBPPSCsOHMeCN/H₂ORT87An air-stable ligand precursor for room temperature coupling in aqueous media.[7]
(NHC)-Pd / (NHC)-CuNHC---HighA collaborative system using N-heterocyclic carbene ligands, effective in air.[8]
Pd₁@NCPPh₃Et₃NVarious80HighA heterogeneous palladium single-atom catalyst.[9]

Note: Yields are representative for reactions with analogous aryl bromides like iodobenzene or 4-bromoanisole and may vary for this compound.

  • Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv.), the copper(I) co-catalyst (e.g., CuI, 0.025 equiv.), and the amine base (e.g., diisopropylamine, 7.0 equiv.) at room temperature under an inert atmosphere.

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv.) to the mixture.

  • Reaction: Stir the reaction for the required time (e.g., 3 hours) at room temperature.

  • Work-up: Dilute the reaction mixture with an ether (e.g., Et₂O) and filter through a pad of celite.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify by flash column chromatography.[10]

Selective Hydrogenation

The hydrogenation of this compound presents a selectivity challenge: the reduction can occur at the C=C double bond to yield 4-bromophenylpropanal, at the C=O bond to yield 4-bromocinnamyl alcohol (an important fragrance intermediate), or at both sites to produce 4-bromophenylpropanol. The choice of catalyst is critical to steer the reaction towards the desired product.

Table 4: Comparison of Catalysts for Selective Hydrogenation of Cinnamaldehyde Analogues

CatalystSupportSelectivity TargetConversion (%)Selectivity (%)Notes
Ir-FeOₓrutile TiO₂C=OHigh≥95 (to alcohol)Effective for various unsaturated aldehydes.[11][12]
Pt NanoparticlesSiO₂C=O86.393 (to alcohol)High selectivity achieved in a continuous flow reactor.[8]
CoReTiO₂C=O9989 (to alcohol)Bimetallic catalyst using formic acid as a hydrogen donor.[13][14][15]
PtBoron NitrideC=O>95>85 (to alcohol)Inert support surface favors C=O adsorption on Pt particles.[16]
Pt=Fe/SBA-15SBA-15C=OHighHighSpatially separated Pt and FeOₓ sites enhance selectivity to the unsaturated alcohol.[5]

Note: The data presented is for the hydrogenation of cinnamaldehyde, but the catalytic systems are expected to show similar selectivity trends for this compound.

  • Catalyst Preparation: The catalyst (e.g., 3 wt% Ir-FeOₓ/rutile) is typically pre-reduced in a hydrogen flow at an elevated temperature.

  • Reaction Setup: The catalyst is placed in a high-pressure reactor (autoclave). The substrate (this compound) and a solvent (e.g., 2-propanol) are added.

  • Reaction Conditions: The autoclave is sealed, purged with H₂, and then pressurized to the desired hydrogen pressure (e.g., 3 MPa). The reaction is heated to the target temperature (e.g., 80 °C) with vigorous stirring.

  • Monitoring and Work-up: The reaction progress is monitored by GC. After completion, the reactor is cooled, depressurized, and the catalyst is filtered off. The solvent is removed under reduced pressure to yield the crude product, which can be further purified if necessary.

Knoevenagel Condensation

The aldehyde group of this compound can readily participate in condensation reactions. The Knoevenagel condensation with active methylene compounds (e.g., malononitrile) is a classic C-C bond-forming reaction to produce more complex α,β-unsaturated systems. This reaction is typically base-catalyzed.

Table 5: Comparison of Catalysts for Knoevenagel Condensation of Aromatic Aldehydes

CatalystActive Methylene CompoundSolventTemp. (°C)TimeYield (%)Notes
MgO/ZrO₂MalononitrileSolvent-free6020 min97A solid base catalyst effective under solvent-free conditions for 4-bromobenz aldehyde.[17]
NiCu@MWCNTMalononitrileH₂O/MethanolRT10-180 minHighNanohybrid catalyst showing high performance under mild conditions.[18]
Agro-waste extractMalononitrileWaterRT10-20 min89-96A green chemistry approach using a benign catalyst and solvent.
DABCOMalononitrile / Malonic Acid-RT-Good to ExcellentAn efficient organocatalyst for Knoevenagel-Doebner reactions.[16]

Note: Data is for analogous aromatic aldehydes. Performance with this compound is expected to be similar.

  • Reaction Setup: In a round-bottom flask, mix this compound (1.0 equiv.), the active methylene compound (e.g., malononitrile, 1.0 equiv.), and the catalyst (e.g., a catalytic amount of piperidine or a solid base).

  • Solvent: Add a suitable solvent (e.g., ethanol) or run the reaction solvent-free if applicable.

  • Reaction: Stir the mixture at room temperature or with gentle heating. The product often precipitates from the reaction mixture.

  • Work-up: If a precipitate forms, it can be collected by filtration, washed with a cold solvent (e.g., ethanol), and dried. If no precipitate forms, the product can be isolated by standard extraction and purification techniques.

Knoevenagel_Condensation_Pathway cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Dehydration A Active Methylene Compound (e.g., Malononitrile) C Enolate Intermediate A->C Deprotonation B Base Catalyst B->A D This compound E Aldol-type Adduct C->E Nucleophilic Attack F Final Product (α,β-unsaturated system) E->F Elimination of H₂O

Caption: Logical pathway for the Knoevenagel condensation reaction.

Conclusion

The reactivity of this compound can be precisely controlled through the strategic selection of catalysts. For C-C and C-N bond formation at the aryl bromide position, palladium-based catalysts, ranging from classical homogeneous systems to modern heterogeneous nanoparticles and single-atom catalysts, offer high efficiency. For the selective reduction of the aldehyde functionality, bimetallic catalysts such as Ir-FeOₓ and CoRe, or platinum supported on inert materials, demonstrate superior selectivity towards the valuable 4-bromocinnamyl alcohol. Finally, for extending the conjugated system via the aldehyde, various basic catalysts, including green and solvent-free options, can effectively promote the Knoevenagel condensation. The data and protocols compiled in this guide serve as a foundational resource for researchers to select the optimal catalytic system to meet their specific synthetic goals.

References

In Vitro Therapeutic Potential of 4-Bromocinnamaldehyde Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro therapeutic potential of 4-Bromocinnamaldehyde and its analogs. The information presented is collated from various scientific studies and is intended to facilitate further research and development in this area.

Introduction

Cinnamaldehyde and its derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The therapeutic efficacy of these compounds is often attributed to the presence of an α,β-unsaturated carbonyl group, which can act as a Michael acceptor, interacting with various biological nucleophiles. The introduction of a bromine atom at the fourth position of the phenyl ring in this compound can modulate the electronic and steric properties of the molecule, potentially enhancing its biological activity and selectivity. This guide focuses on the in vitro evaluation of this compound and its analogs, providing a comparative analysis of their therapeutic potential.

Anticancer Activity

Recent studies have explored the cytotoxic effects of cinnamaldehyde-based chalcone derivatives against various cancer cell lines. One such study synthesized and evaluated a series of analogs, including a 4-bromo benzyl chalcone derivative, providing insights into their structure-activity relationship.

Quantitative Data: In Vitro Cytotoxicity of a 4-Bromo-Substituted Cinnamaldehyde Analog

The following table summarizes the in vitro cytotoxic activity of a 4-bromo benzyl chalcone, a derivative of cinnamaldehyde, against human prostate (DU145) and breast (SKBR-3) cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented, with the standard chemotherapeutic drug Doxorubicin included for comparison.[1]

CompoundCancer Cell LineIC50 (µM)
4-Bromo Benzyl Chalcone (5g) DU145 (Prostate)16.914 ± 2.3
SKBR-3 (Breast)15.711 ± 2.8
Doxorubicin (Positive Control) DU145 (Prostate)0.45 ± 0.52
SKBR-3 (Breast)0.7 ± 0.56

Data presented as mean ± standard deviation.

These results indicate that the 4-bromo substituted chalcone exhibits moderate cytotoxic activity against both prostate and breast cancer cell lines, although it is less potent than the standard drug Doxorubicin.[1]

Anti-inflammatory Activity

The anti-inflammatory properties of cinnamaldehyde and its derivatives are well-documented and are often linked to the inhibition of the NF-κB signaling pathway. This pathway plays a crucial role in regulating the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.

While specific quantitative data for the inhibition of inflammatory markers by a series of this compound analogs is not extensively available in the reviewed literature, the general mechanism of action for cinnamaldehydes suggests that 4-bromo substitution could influence this activity. It is hypothesized that this compound and its analogs can inhibit the NF-κB pathway, thereby reducing the production of inflammatory mediators.[2]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of cinnamaldehyde derivatives are largely attributed to their ability to suppress the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immunity.

The proposed mechanism involves the inhibition of IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. By preventing IκBα degradation, cinnamaldehyde analogs can block the nuclear translocation of the active NF-κB p65 subunit, thereby inhibiting the transcription of pro-inflammatory genes. The α,β-unsaturated aldehyde moiety in these compounds can act as a Michael acceptor and form covalent bonds with nucleophilic residues in key signaling proteins like IKK or p65.[2]

NF_kappa_B_Inhibition_by_4_Bromocinnamaldehyde_Analogs cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF_alpha TNF-α TNFR TNFR TNF_alpha->TNFR IKK_complex IKK Complex TNFR->IKK_complex Activation IkB_alpha IκBα IKK_complex->IkB_alpha Phosphorylation NF_kappa_B_IkB_alpha NF-κB-IκBα (Inactive Complex) p_IkB_alpha P-IκBα NF_kappa_B NF-κB (p65/p50) NF_kappa_B_active NF-κB (Active) NF_kappa_B->NF_kappa_B_active Translocation NF_kappa_B_IkB_alpha->NF_kappa_B Release Proteasome Proteasome p_IkB_alpha->Proteasome Degradation Nucleus Nucleus Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NF_kappa_B_active->Pro_inflammatory_genes Transcription Bromocinnamaldehyde This compound Analogs Bromocinnamaldehyde->IKK_complex Inhibition

Figure 1. Proposed mechanism of NF-κB inhibition by this compound analogs.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the therapeutic potential of this compound analogs.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

Materials:

  • Cancer cell lines (e.g., DU145, SKBR-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound analogs and control compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs and control compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined from the dose-response curve.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect and quantify specific proteins, such as those involved in apoptosis (e.g., caspases, Bcl-2 family proteins).

Materials:

  • Cell lysates from treated and untreated cells

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. A loading control (e.g., β-actin or GAPDH) should be used to normalize the data.

ELISA for Inflammatory Cytokines (TNF-α and IL-6)

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

Materials:

  • Cell culture supernatants from treated and untreated cells

  • ELISA kit for TNF-α or IL-6 (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)

  • 96-well ELISA plates

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Assay diluent

  • Stop solution (e.g., 1 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block the wells with assay diluent for at least 1 hour to prevent non-specific binding.

  • Sample and Standard Incubation: Add standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP to each well. Incubate for 20-30 minutes at room temperature in the dark.

  • Substrate Addition and Development: Wash the plate and add the substrate solution to each well. Incubate for 15-20 minutes at room temperature in the dark, allowing for color development.

  • Stopping the Reaction: Add the stop solution to each well to terminate the reaction.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards and use it to determine the concentration of the cytokine in the samples.

Conclusion

The available in vitro data suggests that this compound analogs, particularly chalcone derivatives, possess moderate anticancer activity. The well-established anti-inflammatory mechanism of cinnamaldehydes through the inhibition of the NF-κB pathway provides a strong rationale for investigating the potential of 4-bromo substituted analogs in this therapeutic area. Further research is warranted to synthesize and evaluate a broader range of this compound analogs to establish a comprehensive structure-activity relationship and to quantify their anti-inflammatory efficacy. The detailed experimental protocols provided in this guide can serve as a foundation for these future investigations.

References

A Researcher's Guide to Assessing the Purity of 4-Bromocinnamaldehyde from Commercial Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to the reliability and reproducibility of experimental results. 4-Bromocinnamaldehyde, a key building block in the synthesis of various pharmaceutical compounds and organic materials, is no exception. Variations in purity from different commercial suppliers can introduce unforeseen variables, leading to inconsistent outcomes, and in the context of drug development, potential safety concerns.

This guide provides a comprehensive framework for assessing the purity of this compound from various commercial suppliers. It outlines detailed experimental protocols for robust purity determination and offers a standardized method for comparing products to ensure the selection of high-quality reagents suitable for demanding research applications.

Data Comparison

A systematic comparison of this compound from different suppliers is essential for informed purchasing decisions. Researchers should maintain a detailed record of their findings. The following table provides a template for summarizing key information and analytical results for this compound from various commercial sources.

Table 1: Comparison of this compound Purity from Different Suppliers

SupplierLot NumberStated Purity (%)Analytical MethodMeasured Purity (%)Impurity Profile (if known)Date of AnalysisAnalyst
Supplier AHPLC
qNMR
GC-MS
Supplier BHPLC
qNMR
GC-MS
Supplier CHPLC
qNMR
GC-MS

Experimental Workflow

A structured workflow is critical for the systematic and unbiased assessment of this compound purity. The following diagram illustrates the key steps, from sample acquisition to data analysis and supplier selection.

G cluster_0 Sample Acquisition & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Supplier Selection A Procure this compound from multiple suppliers B Document supplier information, lot number, and stated purity A->B C Prepare standardized stock solutions for each sample B->C D High-Performance Liquid Chromatography (HPLC) Analysis C->D E Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy C->E F Gas Chromatography-Mass Spectrometry (GC-MS) Analysis C->F G Process and analyze chromatograms and spectra D->G E->G F->G H Calculate purity from each analytical method G->H I Compare results with stated purity and across suppliers H->I J Select optimal supplier based on purity and consistency I->J

Caption: Experimental workflow for purity assessment.

Experimental Protocols

Accurate and reproducible purity assessment relies on well-defined experimental protocols. The following are recommended methods for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a mixture.[1][2][3]

Instrumentation and Consumables:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile and water

  • Analytical grade formic acid or acetic acid

  • 0.22 µm syringe filters

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 50% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 285 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in acetonitrile to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions to create a calibration curve (e.g., 0.1, 0.05, 0.025, 0.01, 0.005 mg/mL).

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample from each supplier in 10 mL of acetonitrile to create a 1 mg/mL solution. Filter the solution through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve and calculate the purity as a percentage of the total peak area.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that provides a highly accurate determination of absolute purity without the need for a specific reference standard of the analyte.[4][5]

Instrumentation and Consumables:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • Deuterated solvent (e.g., DMSO-d₆)

  • Certified internal standard with a known purity (e.g., maleic anhydride)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and about 5 mg of the internal standard into an NMR tube.

  • Add a known volume of deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • Ensure complete dissolution of both the sample and the internal standard.

  • NMR Data Acquisition: Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of this compound (e.g., the aldehyde proton) and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile impurities.[2]

Instrumentation and Consumables:

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • High-purity helium as the carrier gas

  • GC vials with septa

GC-MS Conditions:

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

  • Carrier Gas Flow: 1.2 mL/min (constant flow)

  • Injection Mode: Split (e.g., 20:1)

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-450 amu

Procedure:

  • Sample Preparation: Prepare a solution of each this compound sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Analysis: Inject 1 µL of the sample solution into the GC-MS system.

  • Data Analysis: Identify the main peak corresponding to this compound based on its retention time and mass spectrum. Identify any other peaks as potential impurities. The purity can be estimated by the relative peak area percentage, assuming similar response factors for all components.

By implementing these standardized analytical procedures, researchers can confidently assess and compare the purity of this compound from different commercial suppliers, ensuring the integrity and success of their scientific endeavors.

References

Comparative Guide to Cross-Reactivity of Antibodies Raised Against Aromatic Aldehyde-Protein Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of antibodies generated against protein conjugates of aromatic aldehydes, with a specific focus on derivatives of cinnamaldehyde as a model for 4-Bromocinnamaldehyde. Understanding the specificity of such antibodies is critical for the development of robust immunoassays and for evaluating potential off-target immunological responses in drug development. This document summarizes key performance data, details relevant experimental protocols, and visualizes associated biological pathways and workflows.

Data Presentation: Cross-Reactivity of Anti-Cinnamaldehyde Antibodies

The specificity of an antibody raised against a hapten, such as an aromatic aldehyde conjugated to a carrier protein, is paramount. Cross-reactivity with structurally similar molecules can lead to inaccurate quantification in immunoassays or unintended biological effects. The following table presents illustrative cross-reactivity data for a polyclonal antibody raised against a cinnamaldehyde-protein conjugate. This data is based on a competitive enzyme-linked immunosorbent assay (cELISA), where the percentage of cross-reactivity is determined by comparing the concentration of the competing compound required to inhibit 50% of the antibody binding (IC50) to that of cinnamaldehyde.

Formula for Calculating Cross-Reactivity:

(% Cross-Reactivity) = (IC50 of Cinnamaldehyde / IC50 of Derivative) x 100%

Table 1: Illustrative Cross-Reactivity of a Polyclonal Anti-Cinnamaldehyde Antibody with Various Aromatic Aldehydes

Competitor CompoundChemical StructureKey Structural Difference from CinnamaldehydeRepresentative IC50 (ng/mL)Cross-Reactivity (%)
Cinnamaldehyde C9H8OReference Compound 50 100%
This compoundC9H7BrOBromine at para-position8062.5%
2-ChlorocinnamaldehydeC9H7ClOChlorine at ortho-position25020.0%
Cinnamic acidC9H8O2Carboxylic acid instead of aldehyde>1000<5%
Cinnamyl alcoholC9H10OAlcohol instead of aldehyde>1000<5%

Note: The data presented in this table is for illustrative purposes. Actual cross-reactivity profiles are highly dependent on the specific antibody, the immunogen used for its generation, and the experimental conditions of the assay.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating cross-reactivity studies. The following are protocols for key experiments involved in the generation and characterization of antibodies against hapten-protein conjugates.

Synthesis of this compound-Protein Conjugate (Immunogen)

The generation of antibodies against a small molecule like this compound requires its conjugation to a larger carrier protein to elicit an immune response.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)

  • N-(γ-Maleimidobutyryloxy)succinimide ester (GMBS)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Activation of Carrier Protein: Dissolve the carrier protein (e.g., BSA) in PBS. Add a molar excess of GMBS dissolved in DMF to the protein solution. Incubate for 1 hour at room temperature with gentle stirring.

  • Purification of Activated Carrier: Remove excess GMBS by dialysis against PBS or using a desalting column.

  • Hapten Conjugation: this compound, which contains a reactive aldehyde group, can be conjugated to the maleimide-activated carrier protein via its thiol group (if a thiol linker is introduced to the hapten) or through other appropriate chemistries. A common method involves modifying the hapten to introduce a reactive group. For aldehydes, a common strategy is reductive amination to couple to lysine residues on the protein. Alternatively, a linker with a thiol group can be introduced to the hapten, which then reacts with the maleimide-activated carrier.

  • Reaction: Mix the activated carrier protein with a molar excess of the modified this compound hapten. Incubate overnight at 4°C with gentle stirring.

  • Purification of Conjugate: Remove unreacted hapten by extensive dialysis against PBS.

  • Characterization: Confirm the conjugation ratio (hapten molecules per protein molecule) using techniques such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy.

Antibody Production and Purification

Polyclonal or monoclonal antibodies can be generated by immunizing animals with the hapten-protein conjugate.

Procedure:

  • Immunization: Emulsify the this compound-protein conjugate with an appropriate adjuvant (e.g., Freund's Complete Adjuvant for the primary immunization and Freund's Incomplete Adjuvant for subsequent boosts). Immunize animals (e.g., rabbits or mice) subcutaneously or intraperitoneally at multiple sites. Boost the animals at regular intervals (e.g., every 2-4 weeks).

  • Titer Determination: Collect blood samples periodically and determine the antibody titer using an indirect ELISA with the hapten conjugated to a different carrier protein (e.g., Ovalbumin-4-Bromocinnamaldehyde) to avoid detecting antibodies against the primary carrier protein.

  • Antibody Purification: Once a high titer is achieved, collect the serum and purify the polyclonal antibodies using protein A/G affinity chromatography. For monoclonal antibodies, produce hybridomas and screen for clones secreting the desired antibody.

Competitive ELISA for Cross-Reactivity Assessment

A competitive ELISA is the standard method for determining the specificity and cross-reactivity of anti-hapten antibodies.[1]

Materials:

  • 96-well microtiter plates (high-binding)

  • This compound-protein conjugate (e.g., this compound-OVA) for coating

  • Anti-4-Bromocinnamaldehyde antibody (primary antibody)

  • This compound standard and potential cross-reactants

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)

  • Substrate for the enzyme (e.g., TMB for HRP)

  • Wash buffer (PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Stop solution (e.g., 2 M H2SO4)

  • Microplate reader

Procedure:

  • Coating: Dilute the this compound-OVA conjugate in a coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Prepare serial dilutions of the this compound standard and the test compounds (potential cross-reactants) in assay buffer. In separate tubes, pre-incubate 50 µL of each standard/test compound dilution with 50 µL of the diluted primary antibody for 30 minutes at room temperature.

  • Incubation: Add 100 µL of the pre-incubated antibody-analyte mixture to the corresponding wells of the coated plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Secondary Antibody: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis: Plot a standard curve of absorbance versus the logarithm of the analyte concentration. Determine the IC50 values for the standard and each test compound. Calculate the percentage of cross-reactivity using the formula provided earlier.

Mandatory Visualizations

Experimental Workflow for Antibody Production and Cross-Reactivity Testing

experimental_workflow cluster_hapten_conjugation Hapten-Protein Conjugation cluster_immunization Immunization & Antibody Production cluster_elisa Competitive ELISA for Cross-Reactivity Hapten This compound Conjugate 4-BCA-Protein Conjugate Hapten->Conjugate Carrier Carrier Protein (BSA/KLH) Carrier->Conjugate Immunization Immunize Animal Conjugate->Immunization Serum Collect Antiserum Immunization->Serum Purification Purify Antibody Serum->Purification Antibody Anti-4-BCA Antibody Purification->Antibody Competition Competition: Antibody + Analyte Antibody->Competition Coating Coat Plate with 4-BCA-OVA Blocking Block Plate Coating->Blocking Blocking->Competition Detection Add Secondary Ab & Substrate Competition->Detection Analysis Measure Absorbance & Calculate %CR Detection->Analysis signaling_pathway cluster_stimulus External Stimuli (e.g., LPS) cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Stimulus Stimulus MAPKKK MAPKKK Stimulus->MAPKKK IKK IKK Complex Stimulus->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Inflammation Inflammatory Gene Expression AP1->Inflammation IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->Inflammation Cinnamaldehyde Cinnamaldehyde Derivatives Cinnamaldehyde->MAPK Cinnamaldehyde->IKK

References

Safety Operating Guide

Personal protective equipment for handling 4-Bromocinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 4-Bromocinnamaldehyde (CAS No: 49678-04-8) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical Properties and Hazard Information

Proper handling of this compound requires an understanding of its physical and chemical properties, as well as its potential hazards. This substance should be handled with care, adhering to the safety protocols outlined below.

PropertyValue
Molecular Formula C₉H₇BrO
Molecular Weight 211.06 g/mol
Appearance Light yellow solid
Melting Point 78-82 °C
Boiling Point 310.5 °C at 760 mmHg
Flash Point 114.5 ± 8.3 °C
Primary Hazards Causes skin irritation, serious eye irritation, may cause respiratory irritation, and is harmful if swallowed.[1][2]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound.

Protection TypeRecommended Equipment
Eye/Face Safety glasses with side-shields or goggles.[3][4]
Skin Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat or protective suit.[3][4]
Respiratory Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved N95 dust mask or respirator should be worn.[5]

Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical for maintaining the integrity of the chemical and the safety of the laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[3][4]

  • Avoid direct contact with skin and eyes.[3]

  • Avoid the formation of dust and aerosols.[3]

  • Wash hands thoroughly after handling.[3][4]

  • Do not eat, drink, or smoke in the handling area.[2][4]

Storage:

  • Store in a cool, dry, and well-ventilated place.[3][4]

  • Keep the container tightly closed.[3][4]

  • Store away from strong oxidizing agents.[2]

Emergency and First-Aid Procedures

In the event of exposure, immediate and appropriate first-aid measures should be taken.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[2][4]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[2][4]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][3][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][4]

Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

  • Chemical Waste: Collect this compound waste and any contaminated materials in a suitable, labeled, and closed container.[3]

  • Disposal: Dispose of the chemical waste through a licensed and approved waste disposal company.[2][4] Do not allow the product to enter drains.[3]

  • Contaminated Gloves: Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3]

Operational Workflow

The following diagram illustrates the standard operational workflow for handling this compound, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Work in a well-ventilated area B->C Proceed to handling D Weigh and handle the chemical C->D E Perform experimental procedure D->E F Decontaminate work area E->F Procedure complete G Remove and dispose of PPE correctly F->G H Store or dispose of chemical waste G->H I Wash hands thoroughly H->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.